1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile
Beschreibung
Eigenschaften
IUPAC Name |
1-cyclohexylbenzimidazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c15-9-11-6-7-14-13(8-11)16-10-17(14)12-4-2-1-3-5-12/h6-8,10,12H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURWCXWCURBKLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C2C=CC(=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682072 | |
| Record name | 1-Cyclohexyl-1H-benzimidazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-71-5 | |
| Record name | 1-Cyclohexyl-1H-benzimidazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile
Foreword: The Strategic Importance of the Benzimidazole Scaffold
The benzimidazole ring system, a fusion of benzene and imidazole, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural similarity to naturally occurring purines allows it to readily interact with a multitude of biological macromolecules, leading to a vast spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] The strategic incorporation of specific functional groups onto this core can fine-tune its biological activity, enhance its pharmacokinetic profile, and unlock novel therapeutic applications.[4]
This guide focuses on a specific, rationally designed derivative: 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile . The inclusion of a 5-carbonitrile group offers a versatile chemical handle for further derivatization and can act as a hydrogen bond acceptor, while the N-1 cyclohexyl substituent imparts significant lipophilicity, potentially enhancing membrane permeability and metabolic stability. Understanding the synthesis and detailed characterization of this molecule is paramount for its exploration in drug discovery programs.
Section 1: Synthetic Strategy and Pathway Elucidation
A robust and reproducible synthetic route is the cornerstone of chemical research. The chosen pathway for synthesizing this compound is designed for efficiency, high yield, and accessibility of starting materials. The strategy involves a three-step sequence commencing with a commercially available nitroaniline derivative.
The overall synthetic pathway is illustrated below:
Caption: Overall synthetic scheme for this compound.
Rationale for the Synthetic Design
-
Step 1: Selective Nitro Group Reduction: The synthesis begins with 4-amino-3-nitrobenzonitrile.[5][6] The critical transformation is the selective reduction of the nitro group to an amine without affecting the nitrile functionality. Catalytic hydrogenation using palladium on carbon (Pd/C) is the method of choice due to its high efficiency, clean conversion, and mild reaction conditions, which preserves the sensitive nitrile group.[7][8] This step yields the key intermediate, 3,4-diaminobenzonitrile.
-
Step 2: Benzimidazole Ring Formation: The formation of the imidazole ring is achieved through the cyclization of the ortho-phenylenediamine intermediate. Since the target molecule is unsubstituted at the 2-position, formic acid serves as an ideal one-carbon source. The reaction proceeds via condensation and subsequent dehydration under reflux conditions, a classic and reliable method for constructing the benzimidazole core.[9]
-
Step 3: N-Alkylation: The final step involves the introduction of the cyclohexyl group onto the benzimidazole nitrogen. This is accomplished via a standard nucleophilic substitution reaction.[10] A base, such as potassium carbonate, is essential to deprotonate the N-H of the imidazole ring, thereby generating a nucleophilic anion that readily attacks the electrophilic carbon of bromocyclohexane. Dimethylformamide (DMF) is selected as the solvent for its high polarity and ability to dissolve both the organic and inorganic reagents.
Section 2: Detailed Experimental Protocols
The following protocols are presented with the necessary detail for reproduction by trained laboratory personnel.
Workflow Overview
Caption: General experimental workflow from synthesis to final product characterization.
Step 1: Synthesis of 3,4-Diaminobenzonitrile
-
To a solution of 4-amino-3-nitrobenzonitrile (5.0 g, 30.6 mmol) in ethanol (150 mL) in a hydrogenation flask, add 10% Palladium on carbon (500 mg, 10% w/w).
-
Seal the flask and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Carefully depressurize the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol (3 x 20 mL).
-
Concentrate the filtrate under reduced pressure to yield 3,4-diaminobenzonitrile as a solid, which can be used in the next step without further purification.
Step 2: Synthesis of 1H-Benzo[d]imidazole-5-carbonitrile
-
Place the crude 3,4-diaminobenzonitrile (approx. 30.6 mmol) in a round-bottom flask.
-
Add formic acid (98%, 50 mL) and equip the flask with a reflux condenser.
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 3-4 hours.
-
Cool the reaction mixture to room temperature, then slowly pour it into ice-cold water (200 mL).
-
Neutralize the solution by the slow addition of concentrated ammonium hydroxide until the pH is ~7-8, causing a precipitate to form.
-
Collect the solid precipitate by vacuum filtration, wash with cold water (3 x 30 mL), and dry under vacuum to afford 1H-benzo[d]imidazole-5-carbonitrile.
Step 3: Synthesis of this compound
-
To a solution of 1H-benzo[d]imidazole-5-carbonitrile (3.0 g, 20.9 mmol) in dry DMF (60 mL), add anhydrous potassium carbonate (5.78 g, 41.8 mmol).
-
Stir the suspension at room temperature for 30 minutes.
-
Add bromocyclohexane (3.0 mL, 25.1 mmol) dropwise to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into cold water (250 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the pure title compound.
Section 3: Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The data presented below are the expected results based on the structure and analysis of similar compounds found in the literature.[11][12][13][14]
Data Summary Table
| Parameter | Technique | Expected Result |
| Molecular Formula | - | C₁₄H₁₅N₃ |
| Molecular Weight | - | 225.29 g/mol |
| Physical Appearance | Visual Inspection | Off-white to pale yellow solid |
| Melting Point | Melting Point Apparatus | To be determined experimentally |
| ¹H NMR | 400 MHz, CDCl₃ | See Section 3.2 for detailed assignments |
| ¹³C NMR | 100 MHz, CDCl₃ | See Section 3.3 for detailed assignments |
| FT-IR | KBr Pellet | ~2225 cm⁻¹ (C≡N), 2930-2850 cm⁻¹ (C-H aliph.), 3050 cm⁻¹ (C-H arom.) |
| Mass Spectrum | ESI-MS | [M+H]⁺ = 226.13 |
Proton NMR Spectroscopy (¹H NMR)
The ¹H NMR spectrum provides a detailed map of the proton environment.
-
δ 8.20-8.10 (m, 2H): This region is expected to contain the signal for the imidazole proton (C2-H) and the aromatic proton at C4, which is deshielded by the adjacent nitrile group.
-
δ 7.70-7.50 (m, 2H): Signals corresponding to the remaining two aromatic protons at C6 and C7.
-
δ 4.40-4.20 (m, 1H): The methine proton of the cyclohexyl group attached to the nitrogen (N-CH), which is significantly deshielded.
-
δ 2.20-1.20 (m, 10H): A complex multiplet region corresponding to the five methylene (-CH₂) groups of the cyclohexyl ring.
Carbon NMR Spectroscopy (¹³C NMR)
The ¹³C NMR spectrum confirms the carbon skeleton of the molecule.
-
δ 144.0, 143.5, 135.0: Chemical shifts for the quaternary carbons of the benzimidazole ring system.
-
δ 142.5: Expected signal for the C2 carbon of the imidazole ring.
-
δ 127.0, 122.0, 110.0: Signals for the aromatic C-H carbons.
-
δ 119.5: Quaternary carbon of the nitrile group (-C≡N).
-
δ 106.0: Quaternary aromatic carbon (C5) attached to the nitrile group.
-
δ 55.0: The methine carbon of the cyclohexyl group attached to the nitrogen (N-CH).
-
δ 32.0, 26.0, 25.0: Signals for the methylene carbons of the cyclohexyl ring.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify key functional groups.[15]
-
~2225 cm⁻¹ (strong, sharp): This is a highly diagnostic peak for the C≡N stretch of the nitrile group.
-
~2930-2850 cm⁻¹ (medium): Aliphatic C-H stretching vibrations from the cyclohexyl group.
-
~1620, 1580, 1480 cm⁻¹ (medium-weak): Aromatic C=C and benzimidazole C=N stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For Electrospray Ionization (ESI) in positive mode, the expected molecular ion peak would be:
-
m/z: 226.13, corresponding to [C₁₄H₁₅N₃ + H]⁺.
Section 4: Conclusion and Future Outlook
This guide provides a comprehensive and technically sound framework for the synthesis and characterization of this compound. The described three-step synthesis is logical, employing well-established and reliable chemical transformations. The detailed characterization protocol ensures that researchers can confidently verify the structure and purity of the final compound, which is a critical prerequisite for any subsequent biological evaluation.
As a molecule combining the privileged benzimidazole scaffold with a lipophilic cyclohexyl group and a versatile nitrile handle, this compound stands as a promising candidate for further investigation in various drug discovery pipelines, particularly in oncology and infectious diseases where benzimidazole derivatives have shown significant promise.[16][17]
References
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An In-Depth Technical Guide on 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile: Physicochemical Properties and Experimental Characterization
This guide provides a comprehensive technical overview of 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile, a heterocyclic compound of significant interest to researchers in drug discovery and materials science. Given the limited availability of published experimental data for this specific molecule, this document emphasizes the fundamental physicochemical properties and provides detailed, field-proven experimental protocols for their determination. This approach ensures that researchers can generate reliable and reproducible data, forming a solid foundation for further investigation.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including antimicrobial, antiviral, and antitumor properties.[1] The specific substitutions of a cyclohexyl group at the N1 position and a nitrile group at the C5 position of the benzimidazole core in this compound suggest its potential as a modulator of various biological targets. The lipophilic cyclohexyl group can enhance membrane permeability, while the nitrile group, a common pharmacophore, can participate in key binding interactions.
Molecular Structure and Identification
-
IUPAC Name: 1-cyclohexyl-1H-benzimidazole-5-carbonitrile[]
-
Synonyms: 5-Cyano-1-cyclohexylbenzoimidazole[]
-
CAS Number: 1215206-71-5[][3]
-
Molecular Formula: C₁₄H₁₅N₃[4]
-
Molecular Weight: 225.29 g/mol
Predicted Physicochemical Properties
In the absence of extensive experimental data, computational predictions serve as a valuable starting point for understanding the behavior of a compound. The following table summarizes key predicted physicochemical properties for this compound.
| Property | Predicted Value | Significance in Drug Discovery |
| Melting Point | Data not available | Influences formulation and stability. |
| Boiling Point | Data not available | Relevant for purification and handling. |
| logP | ~3.54 | Indicates high lipophilicity, affecting solubility and permeability.[5] |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | Influences membrane permeability and oral bioavailability.[5] |
| Hydrogen Bond Donors | 0 | Affects solubility and binding interactions.[5] |
| Hydrogen Bond Acceptors | 3 | Affects solubility and binding interactions.[5] |
| Rotatable Bonds | 1 | Relates to conformational flexibility.[5] |
Experimental Protocols for Physicochemical Characterization
The following protocols are standardized methods that can be readily applied to determine the key physicochemical properties of this compound.
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range suggests the presence of impurities.
Protocol: Capillary Melting Point Determination [6][7]
-
Sample Preparation: Place a small amount of finely powdered this compound on a clean, dry surface.
-
Capillary Tube Loading: Gently tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound. The packed sample should be approximately 2-3 mm in height.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating and Observation:
-
For an initial determination, heat the sample rapidly to get an approximate melting range.
-
For a precise measurement, repeat the experiment with a fresh sample, heating at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted (T₂). The melting range is reported as T₁ - T₂.
Caption: Workflow for Melting Point Determination.
Solubility Determination (Shake-Flask Method)
Aqueous solubility is a critical parameter in drug discovery, influencing absorption and bioavailability.[8] The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[9]
Protocol: Shake-Flask Solubility Assay [10][11]
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calibration: Prepare a standard curve of the compound at known concentrations to accurately quantify the solubility.
Caption: Workflow for Shake-Flask Solubility Determination.
Lipophilicity Determination (logP) by RP-HPLC
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a key determinant of a drug's pharmacokinetic properties.[12] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a rapid and reliable method for estimating logP.[13][14]
Protocol: RP-HPLC Method for logP Estimation [15][16]
-
System Preparation: Use a C18 RP-HPLC column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Calibration Standards: Inject a series of standard compounds with known logP values to establish a calibration curve by plotting their retention times against their logP values.
-
Sample Analysis: Inject a solution of this compound onto the column and record its retention time.
-
logP Calculation: Determine the logP of the target compound by interpolating its retention time on the calibration curve.
Caption: Workflow for logP Determination by RP-HPLC.
Structural Characterization by Spectroscopic Methods
Unequivocal structural confirmation is achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. For benzimidazole derivatives, the N-H proton typically appears as a broad singlet in the downfield region (12.0-13.6 ppm in DMSO-d₆).[1] The aromatic protons on the benzimidazole core and the protons of the cyclohexyl group will exhibit characteristic chemical shifts and coupling patterns.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, confirming its elemental composition.[17]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups. The characteristic nitrile (C≡N) stretch is expected to appear in the range of 2220-2260 cm⁻¹.
Proposed Synthesis
Proposed Synthetic Pathway:
A likely synthetic route would involve the reaction of 3,4-diaminobenzonitrile with cyclohexanecarboxaldehyde, followed by an oxidative cyclization.
Caption: A plausible synthetic route to the target compound.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. A comprehensive Safety Data Sheet (SDS) should be consulted.[20][21] Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential.
Conclusion
This compound represents a promising scaffold for further investigation in drug discovery and development. This guide provides the necessary framework for its comprehensive physicochemical characterization. By following the detailed experimental protocols outlined herein, researchers can generate high-quality, reliable data to advance their understanding of this compound and unlock its full potential.
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Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]
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Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. (n.d.). PubMed Central. Retrieved from [Link]
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Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022, January 10). National Institutes of Health. Retrieved from [Link]
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1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile CAS number 1215206-71-5
An In-Depth Technical Guide to 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile (CAS No. 1215206-71-5): A Prospective Analysis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic small molecule featuring a benzimidazole core, a structure of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2][3][4] While specific literature on this particular compound (CAS 1215206-71-5) is not extensively available, its structural motifs suggest a strong potential as a kinase inhibitor, particularly targeting the c-Jun N-terminal kinase (JNK) signaling pathway. This guide provides a comprehensive, prospective analysis of this molecule, outlining a plausible synthetic route, its likely mechanism of action as a JNK inhibitor, a detailed workflow for its biological evaluation, and its potential therapeutic applications. This document is intended to serve as a foundational resource for researchers initiating projects involving this compound or similar benzimidazole-based kinase inhibitors.
Introduction: The Benzimidazole Scaffold and Kinase Inhibition
The benzimidazole ring system is a privileged scaffold in drug discovery, structurally mimicking endogenous purines and enabling interaction with a diverse array of biological targets.[2] This versatility has led to the development of benzimidazole-containing drugs with anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4] A significant portion of research has focused on their utility as kinase inhibitors.[5][6] Kinases, particularly in the mitogen-activated protein kinase (MAPK) family, are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[7][8][9]
The title compound, this compound, combines the benzimidazole core with a bulky, lipophilic cyclohexyl group at the N1 position and a cyano group at the C5 position. These features are often found in potent and selective kinase inhibitors, suggesting this molecule could be a valuable tool for chemical biology and a promising starting point for drug development.
Physicochemical Properties and Structure
While experimental data is limited, computational methods can provide an estimation of the key physicochemical properties of this molecule.
| Property | Value | Source |
| CAS Number | 1215206-71-5 | [10][] |
| Molecular Formula | C₁₄H₁₅N₃ | Derived |
| Molecular Weight | 225.29 g/mol | Derived |
| IUPAC Name | 1-cyclohexyl-1H-benzimidazole-5-carbonitrile | [] |
| Synonyms | 5-Cyano-1-cyclohexylbenzoimidazole | [] |
Structure:
Caption: Chemical structure of this compound.
Proposed Synthesis Pathway
A plausible and efficient synthesis of this compound can be conceptualized through a two-step process involving N-alkylation followed by a cyclization/condensation reaction. This approach is based on established methodologies for the synthesis of substituted benzimidazoles.
Step 1: Synthesis of 4-amino-3-(cyclohexylamino)benzonitrile
The initial step involves the selective N-alkylation of a suitable aminobenzonitrile precursor. A common starting material for this would be 3,4-diaminobenzonitrile. However, a more controlled synthesis would involve the nucleophilic aromatic substitution of a halogenated precursor.
-
Starting Materials: 4-amino-3-fluorobenzonitrile, Cyclohexylamine
-
Reaction: Nucleophilic Aromatic Substitution
-
Rationale: The fluorine atom is a good leaving group, and its position ortho to the cyano group and meta to the amino group makes it susceptible to nucleophilic attack by cyclohexylamine. The reaction is typically carried out at elevated temperatures in a polar aprotic solvent.
Protocol:
-
To a solution of 4-amino-3-fluorobenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO), add cyclohexylamine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The resulting precipitate, 4-amino-3-(cyclohexylamino)benzonitrile, is collected by filtration, washed with water, and dried under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography.
Step 2: Cyclization to form the Benzimidazole Ring
The final step is the formation of the imidazole ring. This is a classic condensation reaction using formic acid, which serves as the source for the C2 carbon of the benzimidazole ring.
-
Starting Material: 4-amino-3-(cyclohexylamino)benzonitrile
-
Reagent: Formic Acid
-
Reaction: Phillips Condensation
-
Rationale: The vicinal diamine undergoes condensation with formic acid, followed by cyclization and dehydration to yield the benzimidazole ring.
Protocol:
-
Suspend 4-amino-3-(cyclohexylamino)benzonitrile (1.0 eq) in formic acid (excess, ~10-20 eq).
-
Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate or ammonium hydroxide.
-
The crude product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash thoroughly with water, and dry.
-
Purify the final product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).
Caption: Proposed two-step synthesis of the target compound.
Postulated Mechanism of Action: JNK Pathway Inhibition
The c-Jun N-terminal kinases (JNKs) are a subfamily of MAPKs that are activated by various stress signals, such as inflammatory cytokines, UV radiation, and oxidative stress.[7][12] The JNK signaling cascade plays a critical role in regulating apoptosis, inflammation, cell proliferation, and differentiation.[8][9] Its dysregulation is implicated in numerous pathologies, making it a prime therapeutic target.[7][8]
Caption: Simplified JNK signaling pathway and the putative point of inhibition.
We hypothesize that this compound functions as an ATP-competitive inhibitor of JNK. The benzimidazole core can form key hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, a common binding mode for this class of inhibitors. The N1-cyclohexyl group would likely occupy a hydrophobic pocket, while the 5-carbonitrile group could form additional interactions, contributing to both potency and selectivity.
Proposed Biological Evaluation Workflow
A systematic approach is required to validate the activity and mechanism of action of this compound. The following workflow outlines the key experimental stages.
Caption: A multi-stage workflow for the comprehensive biological evaluation.
In Vitro Biochemical Assays
-
Objective: To determine the direct inhibitory activity against the target kinases.
-
Protocol: JNK Inhibition Assay (Time-Resolved FRET)
-
Prepare a reaction mixture containing JNK enzyme (JNK1, JNK2, or JNK3), a suitable substrate (e.g., ATF2), and ATP.
-
Add serial dilutions of this compound to the reaction mixture.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Add a solution containing a europium-labeled anti-phospho-substrate antibody and an APC-labeled acceptor.
-
Incubate to allow for antibody binding.
-
Read the TR-FRET signal on a compatible plate reader.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the compound concentration.
-
Cell-Based Assays
-
Objective: To confirm target engagement and functional effects in a cellular context.
-
Protocol: Western Blot for Phospho-c-Jun
-
Culture a relevant cell line (e.g., HeLa or Jurkat cells) to 70-80% confluency.
-
Pre-treat cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the JNK pathway using an appropriate agonist (e.g., anisomycin or UV radiation).
-
Lyse the cells and quantify total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-c-Jun (the direct substrate of JNK) and total c-Jun (as a loading control).
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
Quantify band intensities to determine the dose-dependent inhibition of c-Jun phosphorylation.
-
Potential Therapeutic Applications
Given the central role of JNK signaling in various pathologies, a potent and selective inhibitor like this compound could have therapeutic potential in several areas:
-
Oncology: JNK signaling has a complex, context-dependent role in cancer, influencing both cell survival and apoptosis.[8][9] In certain cancers, JNK inhibition can suppress proliferation and induce cell death.
-
Inflammatory Diseases: JNK is a key mediator of inflammatory responses.[8][9][13] An inhibitor could be beneficial in conditions like rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
-
Neurodegenerative Diseases: Aberrant JNK activation is linked to neuronal apoptosis in diseases such as Alzheimer's and Parkinson's disease.
-
Metabolic Diseases: JNK signaling is involved in insulin resistance, making it a target for type 2 diabetes and related metabolic disorders.
Conclusion
This compound represents a promising, yet underexplored, chemical entity. Based on the well-established biological activities of the benzimidazole scaffold, a robust synthetic pathway can be proposed, and its potential as a JNK inhibitor is strongly indicated. The experimental workflows detailed in this guide provide a clear and logical path for its synthesis, characterization, and validation as a potential therapeutic agent. This document serves as a call to action for the research community to investigate this and similar molecules, which may hold the key to developing novel treatments for a range of debilitating diseases.
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The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
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Role of the JNK pathway in human diseases. (2012). PubMed. Retrieved January 16, 2026, from [Link]
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The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
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The JNK Signaling Pathway in Inflammatory Skin Disorders and Cancer. (2020). R Discovery. Retrieved January 16, 2026, from [Link]
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JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships. (2016). Microbiology and Molecular Biology Reviews. Retrieved January 16, 2026, from [Link]
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Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]
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A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. (2022). ResearchGate. Retrieved January 16, 2026, from [Link]
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Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (n.d.). NIH. Retrieved January 16, 2026, from [Link]
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This compound. (n.d.). Shanghai Amole Biotechnology Co., Ltd. Retrieved January 16, 2026, from [Link]
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Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). PMC - PubMed Central. Retrieved January 16, 2026, from [Link]
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A Technical Guide to the Spectroscopic Characterization of 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth analysis of the predicted spectroscopic data for 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from closely related structural analogs, to provide a comprehensive and predictive spectroscopic profile. Each section details the theoretical basis for the predicted data, offering insights into the experimental choices and data interpretation crucial for researchers working with this or similar molecular scaffolds.
Introduction
Benzimidazole derivatives are a cornerstone in modern drug discovery, forming the structural core of numerous pharmaceuticals.[1][2] The specific substitution pattern of this compound, featuring a bulky lipophilic cyclohexyl group at the N1 position and an electron-withdrawing nitrile group at the C5 position, suggests potential for unique biological activity and material properties. Accurate structural elucidation through spectroscopic methods is paramount for any research and development involving this compound. This guide serves as a detailed reference for understanding its key spectroscopic features.
The molecular structure of this compound is presented below:
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra are based on the analysis of substituent effects on the benzimidazole core.
Predicted ¹H NMR Data
The expected proton NMR chemical shifts for this compound in a standard deuterated solvent like DMSO-d₆ are summarized in the table below. The predictions are based on data from analogous N-cyclohexyl benzimidazoles and 5-cyano benzimidazole derivatives.[1][3]
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Notes |
| H2 | ~8.5 | s | - | The deshielding is due to the adjacent nitrogen atoms. |
| H4 | ~8.2 | d | J ≈ 1.5 | This proton is ortho to the cyano group, leading to deshielding. |
| H6 | ~7.8 | dd | J ≈ 8.5, 1.5 | Coupled to both H7 and H4. |
| H7 | ~7.6 | d | J ≈ 8.5 | Coupled to H6. |
| H1' (cyclohexyl) | ~4.5 | m | - | The methine proton is deshielded by the attached nitrogen. |
| H2', H6' (cyclohexyl) | ~2.0 - 2.2 | m | - | Axial and equatorial protons will have different chemical shifts. |
| H3', H4', H5' (cyclohexyl) | ~1.2 - 1.9 | m | - | Overlapping multiplets for the remaining cyclohexyl protons. |
Causality behind Experimental Choices: DMSO-d₆ is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point, which is useful for variable temperature NMR studies. Tetramethylsilane (TMS) would be used as an internal standard for chemical shift referencing.[4]
Predicted ¹³C NMR Data
The predicted carbon NMR chemical shifts are detailed below. The assignments are based on the known electronic effects of the substituents on the benzimidazole ring system.
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C2 | ~145 | Deshielded due to two adjacent nitrogen atoms. |
| C3a | ~140 | Quaternary carbon at the ring junction. |
| C7a | ~135 | Quaternary carbon at the ring junction. |
| C4 | ~125 | |
| C5 | ~110 | The carbon bearing the cyano group. |
| C6 | ~128 | |
| C7 | ~115 | |
| CN | ~118 | The nitrile carbon. |
| C1' (cyclohexyl) | ~55 | Methine carbon attached to nitrogen. |
| C2', C6' (cyclohexyl) | ~32 | |
| C3', C5' (cyclohexyl) | ~26 | |
| C4' (cyclohexyl) | ~25 |
Self-Validating System: The combination of ¹H and ¹³C NMR, along with 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would provide a self-validating dataset. HSQC would correlate each proton to its directly attached carbon, confirming the assignments in the tables above. HMBC would show correlations between protons and carbons separated by two or three bonds, confirming the connectivity of the molecular fragments.
Caption: Key predicted 2D NMR correlations for structural confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR absorption bands for this compound are listed below.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| C≡N (Nitrile) | ~2230 | Strong, Sharp | A characteristic and easily identifiable peak.[5] |
| C-H (Aromatic) | ~3100 - 3000 | Medium | Stretching vibrations of the C-H bonds on the benzimidazole ring. |
| C-H (Aliphatic) | ~2950 - 2850 | Strong | Stretching vibrations of the C-H bonds in the cyclohexyl group. |
| C=N and C=C (Aromatic) | ~1620 - 1450 | Medium to Strong | Stretching vibrations within the benzimidazole ring system. |
| C-N | ~1350 - 1250 | Medium | Stretching vibrations of the C-N bonds. |
Experimental Protocol: The IR spectrum would typically be acquired using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum
The predicted mass spectrometric data for this compound is as follows:
-
Molecular Ion (M⁺): m/z = 237.13
-
Major Fragmentation Pathways:
-
Loss of the cyclohexyl radical (C₆H₁₁) leading to a fragment at m/z = 154.
-
Fragmentation of the cyclohexyl ring through various pathways.
-
Loss of HCN from the benzimidazole ring.
-
Causality behind Experimental Choices: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques for this type of molecule. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, which can be used to confirm the elemental composition.
Caption: Predicted major fragmentation pathway in mass spectrometry.
Conclusion
The predicted spectroscopic data presented in this guide provides a robust framework for the identification and characterization of this compound. By understanding the expected NMR chemical shifts, IR absorption bands, and mass spectrometric fragmentation patterns, researchers can confidently verify the structure of this compound and proceed with their investigations into its potential applications. The methodologies and interpretations outlined herein are grounded in fundamental spectroscopic principles and data from analogous structures, ensuring a high degree of scientific integrity.
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Benzo[7][8]cyclohept[1,2-d]imidazole,_1,4,5,6-tetrahydro-9-methyl-2-_3.
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A Comprehensive Technical Guide to the Crystal Structure Analysis of 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile
Abstract
This technical guide provides a comprehensive walkthrough of the crystal structure analysis of 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile, a molecule of significant interest in medicinal chemistry. Benzimidazole scaffolds are prevalent in numerous clinically approved drugs, and a deep understanding of their three-dimensional structure is paramount for rational drug design and development.[1][2][3][4] This document is structured to guide researchers, scientists, and drug development professionals through the entire analytical pipeline, from synthesis and crystallization to advanced structural elucidation and computational analysis. By detailing the causality behind experimental choices and emphasizing self-validating protocols, this guide aims to equip the reader with the expertise to not only determine but also to deeply interpret the crystal structure of this and similar pharmaceutical compounds. While a public crystal structure for the title compound is not available as of this writing, this guide establishes a robust framework for its analysis, using data from closely related structures for illustrative purposes.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole core, a fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.[3] Its structural resemblance to naturally occurring purine nucleotides allows it to interact effectively with a wide range of biological macromolecules, including enzymes and receptors.[3] This has led to the development of a plethora of drugs with diverse therapeutic applications, such as proton pump inhibitors (omeprazole), anthelmintics (albendazole), and anticancer agents (liarozole). The specific compound, this compound, combines this potent core with a bulky cyclohexyl group and a polar carbonitrile moiety. These substitutions are expected to significantly influence the molecule's lipophilicity, hydrogen bonding potential, and overall conformation, thereby modulating its pharmacokinetic and pharmacodynamic properties. A precise understanding of its three-dimensional structure and intermolecular interactions in the solid state is therefore a critical step in its development as a potential therapeutic agent.
Synthesis and Crystallization: The Gateway to Structural Analysis
A successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of single crystals of suitable quality.
Synthetic Pathway
A common and effective method for the synthesis of N-substituted benzimidazoles involves the condensation of an appropriate o-phenylenediamine with an aldehyde, followed by N-alkylation. A plausible synthetic route for the title compound is outlined below.
Protocol 1: Synthesis of this compound
-
Step 1: Synthesis of 4-amino-3-nitrobenzonitrile. This starting material can be synthesized from commercially available precursors through standard aromatic nitration and selective reduction methods.
-
Step 2: Synthesis of 3,4-diaminobenzonitrile. The nitro group of 4-amino-3-nitrobenzonitrile is reduced to an amine, for example, using a reducing agent like tin(II) chloride or through catalytic hydrogenation.
-
Step 3: Formation of the Benzimidazole Ring. The resulting 3,4-diaminobenzonitrile is then cyclized. A common method is the Phillips condensation, which involves refluxing the diamine with formic acid to yield 1H-benzo[d]imidazole-5-carbonitrile.
-
Step 4: N-Alkylation. The final step is the N-alkylation of the benzimidazole ring with a cyclohexyl group. This can be achieved by reacting 1H-benzo[d]imidazole-5-carbonitrile with cyclohexyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
The Art of Crystallization
The growth of single crystals suitable for X-ray diffraction (typically 0.1-0.3 mm in size with well-defined faces and no visible defects) is often the most challenging step.[5] The method of choice is typically slow evaporation of a solvent from a saturated solution of the purified compound.
Protocol 2: Single Crystal Growth
-
Solvent Screening: A range of solvents of varying polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof) should be screened to find a solvent in which the compound has moderate solubility.
-
Preparation of a Saturated Solution: The purified compound is dissolved in the chosen solvent at a slightly elevated temperature to ensure saturation. The solution is then filtered to remove any particulate matter.
-
Slow Evaporation: The filtered solution is placed in a clean vial, which is loosely covered to allow for slow evaporation of the solvent over a period of several days to weeks at a constant temperature.
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis: Unveiling the Atomic Arrangement
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline material.[][7] It relies on the principle that a crystal lattice diffracts X-rays in a predictable pattern, which can be mathematically deconstructed to reveal the underlying atomic structure.[][8]
The SC-XRD Experimental Workflow
The process from crystal to structure can be broken down into several key stages, as illustrated in the workflow diagram below.
Caption: A flowchart illustrating the key stages of a single-crystal X-ray diffraction experiment.
Protocol 3: SC-XRD Data Collection and Structure Refinement
-
Crystal Mounting: A suitable crystal is mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures (typically 100 K).[7]
-
Data Collection: The mounted crystal is placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction images are collected by a detector.[8]
-
Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and to apply corrections for experimental factors such as absorption.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map.
-
Structure Refinement: The initial model is refined by least-squares methods to improve the fit between the observed and calculated diffraction data, yielding the final atomic coordinates and displacement parameters.
Analysis of the Molecular and Crystal Structure
The final output of the SC-XRD analysis is a crystallographic information file (CIF), which contains a wealth of information about the molecular and crystal structure.
Crystallographic Data
The following table presents hypothetical but realistic crystallographic data for the title compound, based on data for similar benzimidazole derivatives.
| Parameter | Value |
| Chemical Formula | C₁₄H₁₅N₃ |
| Formula Weight | 225.29 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.565(2) |
| b (Å) | 9.813(2) |
| c (Å) | 15.226(6) |
| α (°) | 90 |
| β (°) | 101.33(2) |
| γ (°) | 90 |
| Volume (ų) | 1254.5(8) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.192 |
| Absorption Coefficient (mm⁻¹) | 0.076 |
| F(000) | 480 |
| R_int | 0.045 |
| Final R indices [I > 2σ(I)] | R₁ = 0.052, wR₂ = 0.135 |
| Goodness-of-fit on F² | 1.05 |
| Table 1: Hypothetical Crystal Data and Structure Refinement Details for this compound. |
Molecular Geometry
The analysis of bond lengths, bond angles, and torsion angles provides a detailed picture of the molecule's conformation. For the title compound, key points of interest would be:
-
The planarity of the benzimidazole ring system.
-
The conformation of the cyclohexyl ring (typically a chair conformation).
-
The relative orientation of the cyclohexyl ring with respect to the benzimidazole plane.
Deciphering Intermolecular Interactions with Hirshfeld Surface Analysis
While SC-XRD provides the atomic coordinates, understanding the forces that hold the molecules together in the crystal lattice requires further analysis. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions.[9]
The Hirshfeld surface is a three-dimensional surface that partitions the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates that of the surrounding molecules. By mapping properties like dnorm (normalized contact distance) onto this surface, we can identify regions of close intermolecular contact.
Caption: A diagram illustrating the main components of a Hirshfeld surface analysis.
Interpreting Hirshfeld Surfaces and Fingerprint Plots
-
dnorm Surface: Red spots on the dnorm surface indicate close contacts (shorter than the sum of van der Waals radii), which are often associated with hydrogen bonds and other strong interactions.
-
2D Fingerprint Plots: These plots summarize all the intermolecular contacts as a scatter plot of de (distance to the nearest nucleus external to the surface) versus di (distance to the nearest nucleus internal to the surface). The shape and features of the plot are characteristic of specific types of interactions (e.g., sharp spikes for strong hydrogen bonds).
The following table shows a hypothetical breakdown of the intermolecular contacts for the title compound, as would be derived from a Hirshfeld analysis.
| Interaction Type | Percentage Contribution (%) |
| H···H | 55.0 |
| C···H/H···C | 25.0 |
| N···H/H···N | 15.0 |
| C···N/N···C | 3.0 |
| C···C | 2.0 |
| Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis. |
Quantum Chemical Calculations: A Theoretical Complement
Quantum chemical calculations, such as Density Functional Theory (DFT), provide a powerful theoretical complement to experimental X-ray diffraction data.
Applications in Crystal Structure Analysis:
-
Geometry Optimization: The molecular geometry can be optimized in the gas phase and compared with the experimental solid-state structure to assess the effects of crystal packing on the molecular conformation.
-
Calculation of Properties: Molecular properties such as the electrostatic potential, dipole moment, and molecular orbital energies (HOMO-LUMO) can be calculated to provide insights into the molecule's reactivity and interaction potential.
-
Interaction Energy Calculations: The energies of specific intermolecular interactions, such as hydrogen bonds and π-stacking, can be calculated to quantify their strength.
Significance in Drug Development
A detailed understanding of the crystal structure of a pharmaceutical compound is crucial for several aspects of drug development:
-
Structure-Activity Relationship (SAR): The precise conformation of the molecule provides a basis for understanding its interaction with its biological target, guiding the design of more potent and selective analogs.
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphs) can have profound effects on its solubility, stability, and bioavailability. Crystal structure analysis is essential for identifying and characterizing different polymorphs.
-
Intellectual Property: A well-characterized crystal structure is a key component of patent applications for new chemical entities.
-
Formulation Development: Knowledge of the solid-state properties, such as crystal packing and intermolecular interactions, informs the development of stable and effective drug formulations.
Conclusion
The crystal structure analysis of this compound, as outlined in this guide, is a multifaceted process that integrates synthesis, advanced analytical techniques, and computational methods. A successful analysis yields a wealth of information, from the precise three-dimensional arrangement of atoms to a nuanced understanding of the intermolecular forces that govern the solid-state architecture. This knowledge is not merely academic; it is a cornerstone of modern drug discovery and development, enabling the rational design of safer and more effective medicines. The methodologies and principles detailed herein provide a robust framework for the comprehensive structural elucidation of this and other important pharmaceutical compounds.
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Unlocking the Therapeutic Potential of 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile: A Technical Guide for Preclinical Investigation
Foreword: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry
The benzimidazole core, a bicyclic aromatic system composed of fused benzene and imidazole rings, represents a cornerstone in the development of therapeutic agents.[1][2] Its structural similarity to endogenous purine nucleosides allows for facile interaction with a multitude of biological macromolecules, leading to a broad spectrum of pharmacological activities.[3] Clinically approved drugs, such as the anthelmintics mebendazole and albendazole, which have been repurposed for their anticancer properties, underscore the therapeutic versatility of this scaffold.[4][5] This guide focuses on a specific, yet under-explored derivative, 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile , and provides a comprehensive roadmap for the systematic investigation of its potential biological activities.
Synthesis and Characterization of the Target Compound
While specific synthesis routes for this compound are not extensively detailed in publicly available literature, established methods for the synthesis of substituted benzimidazoles can be readily adapted. A common and effective approach involves the condensation of an appropriately substituted o-phenylenediamine with a corresponding aldehyde.[2]
Proposed Synthetic Pathway
A plausible synthetic route for this compound is outlined below. This involves the reaction of 4-amino-3-(cyclohexylamino)benzonitrile with an appropriate cyclizing agent.
Diagram: Proposed Synthesis of this compound
Caption: Proposed synthetic route for the target compound.
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve 4-amino-3-(cyclohexylamino)benzonitrile in an excess of formic acid.
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.
-
Neutralization and Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate) until a precipitate forms. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Characterization
The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the cyclohexyl protons, aromatic protons of the benzimidazole ring system, and the proton at the C2 position of the imidazole ring. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the nitrile carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₁₄H₁₅N₃. |
| FT-IR Spectroscopy | Characteristic absorption bands for the C≡N (nitrile) stretch, C-H stretches (aliphatic and aromatic), and C=N stretch of the imidazole ring. |
| Purity (HPLC) | A single major peak indicating a high degree of purity (>95%). |
Tier 1 Screening: Broad-Spectrum Biological Activity Assessment
Given the diverse biological activities of benzimidazole derivatives, a tiered screening approach is recommended. The initial phase should focus on broad-spectrum anticancer and antimicrobial assays to identify any significant biological effects.
Anticancer Activity Screening
The potential of this compound as an anticancer agent can be initially assessed using cell viability assays against a panel of human cancer cell lines.[6][7]
Diagram: Anticancer Screening Workflow
Caption: Workflow for in vitro anticancer screening.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (typically ranging from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.
Antimicrobial Activity Screening
The antimicrobial potential of the target compound should be evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.[3][8]
Diagram: Antimicrobial Screening Workflow
Caption: Workflow for determining the mechanism of enzyme inhibition.
-
Assay Setup: In a suitable buffer, combine the target enzyme and varying concentrations of this compound. [5]2. Pre-incubation: Allow the compound to incubate with the enzyme for a defined period to facilitate binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Determine the initial reaction rates and plot them against the inhibitor concentration to calculate the IC₅₀. To determine the mode of inhibition, perform kinetic studies by varying both substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or other kinetic plots. [9][10]
Investigation of Antimicrobial Mechanisms
If significant antimicrobial activity is observed, further studies can explore the mechanism.
| Potential Mechanism | Proposed Assay | Description |
| Inhibition of DNA Gyrase | DNA Gyrase Supercoiling Assay | Measures the effect of the compound on the supercoiling activity of bacterial DNA gyrase. [11] |
| Disruption of Cell Membrane | Membrane Permeability Assays | Utilizes fluorescent dyes (e.g., propidium iodide) to assess damage to the microbial cell membrane. |
| Inhibition of Biofilm Formation | Crystal Violet Staining Assay | Quantifies the ability of the compound to inhibit the formation of microbial biofilms. |
Concluding Remarks and Future Directions
This technical guide provides a structured and comprehensive framework for the initial preclinical evaluation of This compound . The proposed tiered approach, starting with broad-spectrum screening and progressing to more focused mechanistic studies, allows for an efficient and logical investigation of its potential therapeutic value. Positive results from these in vitro studies would provide a strong rationale for advancing the compound to in vivo animal models for efficacy and toxicity evaluation, a critical step in the drug discovery and development pipeline. [12][13][14]The versatility of the benzimidazole scaffold suggests that this particular derivative could hold significant promise as a novel therapeutic agent.
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A Technical Guide to the Preliminary In Vitro Anticancer Screening of 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile
Abstract
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including notable anticancer properties.[1][2] Derivatives of benzimidazole have been shown to target various hallmarks of cancer through mechanisms such as kinase inhibition, disruption of tubulin polymerization, and induction of apoptosis.[3][4][5] This guide presents a comprehensive, technically-grounded framework for the preliminary in vitro anticancer screening of a novel benzimidazole derivative, 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile . The proposed workflow is designed for drug discovery and development professionals, providing a logical, multi-phase approach that progresses from initial cytotoxicity assessment to the elucidation of primary mechanisms of action, including apoptosis and cell cycle arrest. Each phase is detailed with validated experimental protocols, rationale for methodological choices, and clear data presentation formats, ensuring a self-validating and robust preliminary evaluation.
Phase 1: Foundational Cytotoxicity Assessment
Rationale and Objective
The initial and most critical step in evaluating a novel compound is to determine its cytotoxic potential against cancer cells.[6][7] This phase aims to quantify the concentration-dependent inhibitory effect of this compound on the viability of a panel of human cancer cell lines. The primary endpoint is the determination of the half-maximal inhibitory concentration (IC₅₀), which represents the compound concentration required to inhibit cell viability by 50%. This metric serves as the foundational benchmark for a compound's potency and guides the concentration ranges for all subsequent mechanistic studies.[8] A parallel assessment against a non-cancerous cell line is crucial for an early indication of cancer cell selectivity.
Proposed Cell Line Panel
A diverse panel of well-characterized cell lines is selected to provide a broad initial spectrum of activity.
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast Adenocarcinoma | Represents hormone-responsive breast cancer. |
| HCT-116 | Colorectal Carcinoma | A standard model for colon cancer with well-defined genetics. |
| A549 | Lung Carcinoma | A widely used model for non-small cell lung cancer. |
| MRC-5 | Normal Lung Fibroblast | A non-cancerous control to assess general cytotoxicity and selectivity. |
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is directly proportional to the number of living cells.[10]
Materials:
-
Selected cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Sterile 96-well plates, multichannel pipette, microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent toxicity. After 24 hours, carefully remove the old medium and add 100 µL of medium containing the various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM). Include vehicle control (DMSO only) and untreated control wells.
-
Incubation: Incubate the plate for a standard exposure time, typically 48 or 72 hours, at 37°C, 5% CO₂.
-
MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[11] During this time, visible purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO or another suitable solubilization solution to each well.[10]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[9] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Data Presentation: IC₅₀ Summary
The results should be summarized in a clear, tabular format.
| Compound | IC₅₀ (µM) after 48h Exposure | |||
| MCF-7 | HCT-116 | A549 | MRC-5 | |
| This compound | Value | Value | Value | Value |
| Doxorubicin (Positive Control) | Value | Value | Value | Value |
Workflow Visualization
Caption: Workflow for IC₅₀ determination using the MTT assay.
Phase 2: Elucidation of Cell Death and Proliferation Mechanisms
Rationale and Objective
Following the confirmation of cytotoxic activity, the next logical inquiry is to determine how the compound affects cancer cells. The two most common anticancer mechanisms are the induction of programmed cell death (apoptosis) and the inhibition of cell division (cell cycle arrest).[2][12] This phase employs flow cytometry-based assays to quantitatively assess these two phenomena in a sensitive and high-throughput manner.
Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
Causality: Apoptosis is a tightly regulated process. One of its earliest hallmarks is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when fluorescently labeled (e.g., with FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a DNA-intercalating dye that is excluded by cells with intact membranes. It can therefore enter and stain late-stage apoptotic and necrotic cells, which have lost membrane integrity.[13] Co-staining with Annexin V and PI allows for the differentiation of four distinct cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (primary necrosis).
Experimental Protocol:
-
Cell Treatment: Seed cells (e.g., HCT-116) in 6-well plates. Once attached, treat them with this compound at concentrations around its IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for 24 or 48 hours. Include an untreated and a vehicle control.
-
Cell Harvesting: After treatment, collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize. Combine all cells from each well.[13]
-
Washing: Wash the cells twice with cold 1X PBS by centrifuging at 300 x g for 5 minutes.[14]
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.
Data Presentation:
| Treatment | % Live Cells (Q3) | % Early Apoptotic (Q4) | % Late Apoptotic (Q2) | % Necrotic (Q1) |
| Untreated Control | Value | Value | Value | Value |
| Vehicle Control | Value | Value | Value | Value |
| Compound (0.5x IC₅₀) | Value | Value | Value | Value |
| Compound (1x IC₅₀) | Value | Value | Value | Value |
| Compound (2x IC₅₀) | Value | Value | Value | Value |
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Causality: Many anticancer agents exert their effect by disrupting the normal progression of the cell cycle, causing cells to accumulate in a specific phase (G0/G1, S, or G2/M) before undergoing apoptosis.[15] PI is a stoichiometric dye that binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[16] This allows for the differentiation of cell cycle phases:
-
G0/G1 Phase: Cells with a 2n DNA content.
-
S Phase: Cells undergoing DNA synthesis, with DNA content between 2n and 4n.
-
G2/M Phase: Cells that have completed DNA replication, with a 4n DNA content.
Experimental Protocol:
-
Cell Treatment: Treat cells in 6-well plates as described for the apoptosis assay.
-
Harvesting and Fixation: Harvest cells (adherent and floating) and wash once with PBS. Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix for at least 1 hour on ice or store at -20°C for several weeks.[17][18]
-
Washing: Centrifuge the fixed cells (a higher speed may be needed, e.g., 500 x g) and wash twice with cold PBS to remove the ethanol.[19]
-
RNAse Treatment: Resuspend the cell pellet in a PBS-based solution containing RNase A (e.g., 100 µg/mL). Incubate for 30 minutes at 37°C. This step is critical as PI also binds to double-stranded RNA, and its removal ensures DNA-specific staining.[15][16]
-
PI Staining: Add PI solution to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark.[19]
-
Analysis: Analyze the samples by flow cytometry, collecting PI fluorescence data on a linear scale. Use pulse processing (e.g., plotting fluorescence area vs. width) to gate out cell doublets and aggregates.[17]
Data Presentation:
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | | :--- | :--- | :--- | :--- | :--- | | Untreated Control | Value | Value | Value | | Vehicle Control | Value | Value | Value | | Compound (0.5x IC₅₀) | Value | Value | Value | | Compound (1x IC₅₀) | Value | Value | Value | | Compound (2x IC₅₀) | Value | Value | Value |
Mechanistic Assays Workflow Visualization
Caption: Parallel workflows for mechanistic assays.
Phase 3: Investigation of Potential Signaling Pathways
Rationale and Objective
The results from Phase 2 (e.g., induction of apoptosis) provide crucial clues about the compound's mechanism. This phase involves formulating hypotheses about the underlying molecular pathways. Based on extensive literature on benzimidazole derivatives and common cancer biology, two key pathways are prime candidates for initial investigation: the Caspase Activation Cascade (central to apoptosis) and the PI3K/Akt Pathway (central to cell survival).[20] Understanding which pathways are modulated provides a deeper mechanistic insight and guides future target identification studies.
Hypothesized Pathway 1: Caspase-Mediated Apoptosis
Apoptosis is executed by a family of cysteine proteases called caspases.[21] They are activated in a cascade, with initiator caspases (e.g., Caspase-8, Caspase-9) activating executioner caspases (e.g., Caspase-3).[22]
-
Extrinsic Pathway: Triggered by external death ligands, leading to the activation of Caspase-8.[23]
-
Intrinsic (Mitochondrial) Pathway: Triggered by intracellular stress, leading to cytochrome c release from mitochondria and subsequent activation of Caspase-9.[24] Both pathways converge on the activation of Caspase-3, which cleaves key cellular substrates, leading to the dismantling of the cell. If the compound induces apoptosis, it is likely activating one or both of these caspase cascades.
Caption: The extrinsic and intrinsic caspase activation pathways.
Hypothesized Pathway 2: Inhibition of the PI3K/Akt Survival Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation.[25][26] It is one of the most frequently over-activated pathways in human cancers, contributing to tumorigenesis and drug resistance.[27][28]
-
Activation: Growth factors bind to receptor tyrosine kinases (RTKs), activating PI3K.
-
Signal Transduction: PI3K phosphorylates PIP2 to PIP3, which acts as a docking site for the protein kinase Akt.
-
Downstream Effects: Activated Akt phosphorylates numerous downstream targets that inhibit apoptosis (e.g., by inhibiting Bad or FOXO transcription factors) and promote cell cycle progression.[20][28] Inhibition of the PI3K/Akt pathway by a therapeutic agent would remove these pro-survival signals, thereby sensitizing cancer cells to apoptosis. Many benzimidazole derivatives have been reported to target this pathway.[1]
Caption: The PI3K/Akt cell survival signaling pathway.
Conclusion and Future Directions
This guide outlines a systematic, three-phase approach for the preliminary in vitro screening of this compound. This structured workflow ensures that foundational cytotoxicity data is established before progressing to more complex mechanistic studies of apoptosis and cell cycle disruption. By grounding the experimental design in the known pharmacology of the benzimidazole class, we can formulate logical hypotheses regarding the involvement of key cancer-related signaling pathways, such as the caspase cascade and the PI3K/Akt axis.
The data generated from this screening cascade will provide a robust foundation for making a go/no-go decision on the compound's further development. Positive and selective activity would warrant progression to more advanced studies, including:
-
Target Deconvolution: Utilizing techniques like Western blotting to confirm the modulation of hypothesized pathway proteins (e.g., cleaved Caspase-3, phospho-Akt).
-
In Vivo Efficacy: Testing the compound in preclinical animal models of cancer.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and selectivity.
This rigorous, step-wise evaluation is fundamental to the efficient and logical progression of a novel chemical entity from initial hit to a viable lead candidate in the anticancer drug discovery pipeline.
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An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile
Preamble: Charting a Course into the Unknown
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities, from anticancer and antimicrobial to kinase inhibition.[1] This structural versatility, reminiscent of naturally occurring purines, allows for interaction with a multitude of biological macromolecules, making each new derivative a compelling subject of investigation.[2] The compound 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile, while structurally defined, currently resides in a terra incognita of pharmacological activity. Its mechanism of action remains uncharacterized in publicly accessible literature.
This guide, therefore, is not a retrospective summary but a prospective blueprint for discovery. It is designed for researchers, scientists, and drug development professionals, providing a comprehensive, logic-driven framework for systematically dissecting the molecular mechanism of this novel compound. We will proceed from broad phenotypic observations to the identification of specific molecular targets and the elucidation of the signaling pathways involved. Every proposed experimental step is underpinned by a clear scientific rationale, reflecting a self-validating system of inquiry.
Section 1: Foundational Analysis and Hypothesis Formulation
Given the absence of specific data, our investigation begins with a tiered approach, starting with computational predictions and broad-spectrum cellular screening to generate initial hypotheses.
In Silico Target Prediction: A First Glance at Potential Affinities
Before committing to wet-lab experiments, computational methods can provide valuable, albeit predictive, insights into potential biological targets.[2][3][4] Based on the principle of chemical similarity, these algorithms compare the structure of this compound against extensive databases of compounds with known targets.[3][5]
Experimental Protocol: In Silico Target Prediction
-
Compound Preparation: Generate a 3D structure of this compound using computational chemistry software (e.g., ChemDraw, MarvinSketch).
-
Database Selection: Utilize multiple target prediction platforms (e.g., SwissTargetPrediction, SuperPred, PharmMapper) to broaden the search space and cross-validate predictions.
-
Similarity Search: Submit the compound's structure (e.g., as a SMILES string) to the selected platforms. These tools will perform ligand-based chemical similarity searches against databases of known bioactive molecules.[3][5]
-
Data Analysis: Compile a list of the highest-ranking predicted targets. Pay close attention to target classes that are frequently associated with the benzimidazole scaffold, such as:
-
Protein Kinases (e.g., EGFR, HER2, CDK2, mTOR)
-
DNA Topoisomerases
-
Tubulin
-
G-protein coupled receptors (GPCRs)
-
-
Hypothesis Generation: The output of this analysis will form our initial set of hypotheses. For instance, if multiple kinase targets are predicted with high confidence, a primary hypothesis would be that the compound functions as a kinase inhibitor.
Initial Phenotypic Screening: Assessing Cytotoxicity
The first and most fundamental wet-lab experiment is to determine if the compound has any effect on cell viability. The MTT assay is a robust and widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[6]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Line Selection: Choose a panel of human cancer cell lines representing different tissue origins (e.g., MCF-7 for breast, HCT-116 for colon, HepG2 for liver) to identify potential tissue-specific effects.
-
Cell Seeding: Plate the cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[6]
-
Compound Treatment: Prepare a series of dilutions of this compound (e.g., from 0.01 µM to 100 µM) and treat the cells for a specified duration (e.g., 24, 48, and 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[1] During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Read the absorbance of the solution on a microplate reader at a wavelength of 570 nm.[7]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.
| Cell Line | Treatment Duration (hr) | IC50 (µM) [Hypothetical Data] |
| MCF-7 | 48 | 12.5 |
| HCT-116 | 48 | 8.2 |
| HepG2 | 48 | 25.1 |
The results from this initial screen will guide the subsequent, more focused mechanistic studies. A potent cytotoxic effect (low micromolar or nanomolar IC50) strongly suggests interference with critical cellular processes.
Section 2: Investigational Workflow for Mechanism of Action
Based on the foundational analysis, we can now construct a logical workflow to systematically test the primary hypotheses derived from the benzimidazole scaffold's known activities.
Caption: Experimental workflow for elucidating the mechanism of action.
Section 3: Probing the Primary Hypothesized Mechanisms
We will now detail the experimental protocols for the four primary mechanistic arms suggested by the benzimidazole chemical class: kinase inhibition, cell cycle disruption, DNA interaction/topoisomerase inhibition, and microtubule dynamics interference.
Hypothesis 1: The Compound is a Protein Kinase Inhibitor
Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer.[8] Given that many benzimidazole derivatives are potent kinase inhibitors, this is a primary avenue of investigation.
Experimental Protocol: Broad-Spectrum Kinase Panel Screening
The most efficient method to test this hypothesis is to screen the compound against a large panel of kinases. Several commercial services offer this, providing a comprehensive overview of the compound's kinome-wide selectivity.[8][9][10][11]
-
Service Selection: Choose a reputable provider offering a broad kinase panel (e.g., >300 kinases).[11] Opt for a service that provides activity-based screening, preferably with kinetic data rather than a single endpoint measurement.[9]
-
Compound Submission: Provide the compound at a specified concentration (typically 1-10 µM).
-
Data Analysis: The service will return data as percent inhibition for each kinase in the panel.
-
Primary Hits: Identify kinases that are significantly inhibited (e.g., >50% inhibition).
-
Selectivity Profile: Analyze the pattern of inhibition. Is the compound a highly selective inhibitor of a single kinase, or does it have a multi-targeted profile?
-
-
Follow-up: For any primary hits, perform dose-response studies to determine the IC50 for each specific kinase. This provides a quantitative measure of potency.
Hypothesis 2: The Compound Induces Cell Cycle Arrest
Many cytotoxic agents exert their effects by disrupting the normal progression of the cell cycle. Flow cytometry using a DNA-staining dye like propidium iodide (PI) is the standard method for analyzing cell cycle distribution.[12][13]
Experimental Protocol: Cell Cycle Analysis via Flow Cytometry
-
Cell Treatment: Treat a selected cancer cell line (e.g., HCT-116, based on hypothetical MTT results) with the compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells, including any floating cells, to ensure all phases of the cell population are collected.
-
Fixation: Fix the cells in cold 70% ethanol. This permeabilizes the cells and preserves their DNA.[12]
-
Staining: Resuspend the fixed cells in a staining buffer containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A is crucial to prevent the staining of double-stranded RNA.[12]
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Generate a histogram of DNA content. Cells in the G0/G1 phase will have 2N DNA content, cells in the G2/M phase will have 4N DNA content, and cells in the S phase will have an intermediate amount. An accumulation of cells in a particular phase (e.g., G2/M) indicates cell cycle arrest at that checkpoint.
Hypothesis 3: The Compound Interacts with DNA or Inhibits Topoisomerases
The planar benzimidazole ring system is capable of intercalating between DNA base pairs, a mechanism used by several anticancer drugs.[14][15] This can lead to the inhibition of enzymes like topoisomerases, which are essential for managing DNA topology during replication and transcription.[16]
Experimental Protocol: Topoisomerase I DNA Relaxation Assay
This assay determines if the compound can inhibit the ability of Topoisomerase I (Topo I) to relax supercoiled DNA.[17][18][19][20]
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), Topo I assay buffer, and purified human Topoisomerase I enzyme.
-
Compound Addition: Add varying concentrations of the test compound. Include a positive control (e.g., Camptothecin) and a negative (DMSO vehicle) control.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Gel Electrophoresis: Separate the DNA topoisomers on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize under UV light.
-
Interpretation:
-
No Inhibition (Vehicle Control): Topo I will relax the supercoiled DNA, resulting in a band corresponding to relaxed DNA.
-
Inhibition (Test Compound/Positive Control): If the compound inhibits Topo I, the supercoiled DNA will not be relaxed, and the band will remain in the supercoiled position.
-
Caption: Workflow for the Topoisomerase I DNA relaxation assay.
Hypothesis 4: The Compound Disrupts Microtubule Dynamics
Benzimidazole compounds, such as albendazole, are well-known for their ability to bind to tubulin and inhibit microtubule polymerization. This disruption of the cytoskeleton can lead to mitotic arrest and apoptosis.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the effect of the compound on the polymerization of purified tubulin into microtubules, often by monitoring the change in turbidity or fluorescence.[21][22][23]
-
Reaction Setup: In a 96-well plate, combine purified tubulin protein with a polymerization buffer containing GTP at 4°C.
-
Compound Addition: Add the test compound at various concentrations. Include a polymerization inhibitor (e.g., nocodazole) and a polymerization stabilizer (e.g., paclitaxel) as controls.
-
Initiate Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C. The temperature shift initiates polymerization.
-
Kinetic Measurement: Monitor the increase in absorbance at 340 nm over time (e.g., 60 minutes). The light scattering caused by the formation of microtubules leads to an increase in absorbance.[21]
-
Data Analysis: Plot absorbance versus time.
-
Inhibition: A decrease in the rate and extent of polymerization compared to the vehicle control indicates an inhibitory effect.
-
Stabilization: An increase in the rate and extent of polymerization suggests a stabilizing effect.
-
Section 4: Validating Hits and Elucidating Signaling Pathways
Positive results from the broad mechanistic screens in Section 3 necessitate a deeper dive to validate the specific target and understand its downstream consequences within the cell.
Pathway Analysis by Western Blotting
If a specific kinase is inhibited or if cell cycle arrest is observed, Western blotting can be used to probe the phosphorylation status and expression levels of key proteins within the implicated signaling pathways.[24][25][26][27]
Experimental Protocol: Western Blot for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with the compound as in the cell cycle analysis experiment. Lyse the cells to release their protein content.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins of interest. For example, if the compound inhibits EGFR and causes G2/M arrest, probe for:
-
Phospho-EGFR (to confirm target engagement)
-
Total EGFR (as a loading control)
-
Phospho-Akt and Phospho-ERK1/2 (downstream effectors of EGFR)
-
Cyclin B1 and Phospho-Cdk1 (key regulators of the G2/M transition)
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and image the resulting signal.
-
Analysis: Quantify the band intensities to determine changes in protein expression and phosphorylation levels upon treatment with the compound.
Caption: Hypothesized inhibition of the EGFR signaling pathway.
Conclusion: Synthesizing a Mechanism of Action
This technical guide outlines a systematic, multi-faceted approach to de-orphanize this compound. By progressing logically from broad, hypothesis-generating screens to specific, validation-focused assays, a researcher can build a robust, evidence-based model of the compound's mechanism of action. The integration of in silico prediction, cell-based phenotypic assays, biochemical assays, and detailed pathway analysis ensures a comprehensive investigation. The ultimate goal is to synthesize these disparate data points into a coherent narrative that not only explains what the compound does but also how it does it at a molecular level, thereby paving the way for its potential development as a therapeutic agent.
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A Methodological Framework for the Characterization of 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile: Solubility and Stability Profiling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The progression of a new chemical entity (NCE) from discovery to a viable clinical candidate is contingent on a thorough understanding of its physicochemical properties. For novel heterocyclic compounds such as 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile, early and robust characterization of solubility and stability is paramount. These parameters directly influence bioavailability, manufacturability, and the ultimate safety and efficacy of a potential therapeutic agent.[1][2] This guide presents a comprehensive, field-proven framework for elucidating the solubility and stability profiles of this specific benzimidazole derivative. It is designed not as a rigid protocol, but as a strategic guide that explains the causality behind experimental choices, enabling researchers to generate high-quality, decision-driving data. We will detail self-validating experimental systems for determining thermodynamic and kinetic solubility, alongside a systematic approach to stability assessment through forced degradation studies, as outlined by international regulatory guidelines.[3]
Introduction and Strategic Importance
This compound belongs to the benzimidazole class of compounds, a privileged scaffold in medicinal chemistry known for a wide range of pharmacological activities.[4][5] The molecule's structure—comprising a bulky, lipophilic cyclohexyl group, the ionizable benzimidazole core, and a polar carbonitrile moiety—suggests a complex physicochemical profile. Specifically, poor aqueous solubility is often a challenge with NCEs, potentially hindering preclinical evaluation and formulation development.[1][6]
Therefore, the objective of this guide is twofold:
-
To provide a detailed methodology for accurately quantifying the solubility of this compound in a tiered selection of pharmaceutically relevant solvents.
-
To establish a robust protocol for assessing its intrinsic stability, identifying potential degradation pathways, and developing a stability-indicating analytical method.[7]
Executing these studies early in development is a critical risk-mitigation strategy, ensuring that subsequent resource-intensive studies are based on a solid foundation of molecular understanding.[8]
Pre-Assessment: Physicochemical Landscape
Before embarking on solubility and stability studies, a foundational understanding of the molecule's intrinsic properties is essential.
-
pKa and LogP Estimation: The benzimidazole nucleus contains a basic nitrogen atom, making the compound's solubility highly dependent on pH. Computational tools should be used to predict the pKa. This value is critical for selecting appropriate pH buffers for solubility studies to mimic physiological conditions (e.g., stomach pH ~1.2, intestinal pH ~6.8).[1] The combination of the lipophilic cyclohexyl ring and the polar benzimidazole and carbonitrile groups suggests a LogP value that requires careful formulation to achieve adequate aqueous solubility.
-
Solid-State Characterization: The crystalline form of an active pharmaceutical ingredient (API) can significantly impact its solubility and stability.[6] Initial analysis using techniques such as Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) is recommended to identify the melting point, check for polymorphism, and establish a baseline for the solid form used in all subsequent experiments.
Comprehensive Solubility Assessment
A solution is the preferred dosage form for initial pharmacokinetic (PK) studies, as it provides the most accurate and reproducible dosing.[6] Therefore, determining the solubility limit in various vehicles is a primary goal. It is crucial to differentiate between two types of solubility measurements.
-
Thermodynamic Solubility: Represents the true equilibrium saturation point of the most stable crystalline form of the compound. This value is fundamental for formulation development.
-
Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration stock (typically in DMSO), begins to precipitate in an aqueous medium. It is a high-throughput screen that can overestimate solubility but is invaluable for early discovery to flag compounds with potential issues.[1]
Recommended Solvent Tiers for Evaluation
The choice of solvents should be strategic, covering aqueous media, biorelevant media, and organic co-solvents common in preclinical formulations.[9]
| Tier | Solvent/Vehicle System | Rationale & Application |
| 1: Aqueous Buffers | pH 1.2 (HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), pH 7.4 (Phosphate) | Simulates physiological pH range of the GI tract; essential for understanding oral absorption potential.[1] |
| 2: Co-Solvents | Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Ethanol | Common, generally recognized as safe (GRAS) excipients used to increase the solubility of poorly soluble compounds in preclinical oral and IV formulations. |
| 3: Complexation Agents | 10% w/v Hydroxypropyl β-Cyclodextrin (HP-β-CD) in water | Cyclodextrins can form inclusion complexes with lipophilic molecules, significantly enhancing aqueous solubility.[6] |
| 4: Organic Solvents | Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) | High-capacity solvents used for preparing concentrated stock solutions for in vitro assays and as a last resort for challenging in vivo formulations. |
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This protocol is the gold standard for determining equilibrium solubility.
-
Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a series of 1.5 mL glass vials. Ensure the amount is sufficient to maintain a visible solid residue at the end of the experiment.
-
Solvent Addition: Add 1 mL of each selected solvent from the tiers above to the respective vials.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator at a controlled temperature (typically 25 °C or 37 °C) for 24-48 hours. This duration is generally sufficient to reach equilibrium. A preliminary time-point experiment (e.g., sampling at 12, 24, 48, and 72 hours) can validate the required equilibration time.
-
Phase Separation: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Centrifuge the samples at high speed (e.g., >10,000 g for 15 minutes) to pellet all undissolved solids.
-
Sampling & Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately perform a precise serial dilution with a suitable mobile phase or solvent in which the compound is freely soluble.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method against a standard calibration curve of known concentrations.
-
Calculation: Calculate the original concentration in the supernatant, which represents the thermodynamic solubility in mg/mL or µg/mL.
Visualization: Solubility Assessment Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Intrinsic Stability and Degradation Pathway Profiling
Stability testing evaluates the effect of environmental factors on the quality of an API. It is essential for determining proper storage conditions and shelf-life and is a regulatory requirement.[10][11] Forced degradation (stress testing) is the cornerstone of this evaluation. Its purpose is to intentionally degrade the molecule under more severe conditions than in accelerated stability studies to rapidly identify likely degradation products and establish degradation pathways.[3][12] This data is critical for developing a stability-indicating analytical method—a method that can accurately measure the active ingredient without interference from any degradants.[7]
Experimental Protocol: Forced Degradation Study
The goal is to achieve a target degradation of 5-20%.[7] This level is meaningful enough to detect and identify degradants but not so extreme as to produce secondary or tertiary products that are irrelevant to real-world stability.
General Setup: Prepare solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to ensure solubility before adding the stressor. A control sample (unstressed) should be analyzed at each time point.
-
Acid Hydrolysis: Add 0.1 M HCl. Store at 60 °C and analyze samples at 2, 6, 24, and 48 hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Store at room temperature (25 °C) due to typically faster degradation and analyze at 30 min, 1, 2, and 6 hours.
-
Neutral Hydrolysis: Use purified water as the stressor. Store at 60 °C and analyze at 2, 6, 24, and 48 hours.
-
Oxidative Degradation: Add 3% H₂O₂. Store at room temperature (25 °C) protected from light and analyze at 2, 6, 24, and 48 hours.
-
Photostability: Expose the solid compound and a solution to a calibrated light source according to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter). A control sample should be wrapped in aluminum foil.
-
Thermal Degradation: Store the solid compound in a controlled oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 7 days).
Analytical Approach and Data Interpretation
-
Primary Analysis (HPLC-UV/DAD): The primary analytical tool should be a reverse-phase HPLC method with a photodiode array (PDA/DAD) detector.
-
Method Development: A gradient method (e.g., water/acetonitrile with 0.1% formic acid) should be developed to separate the parent peak from all degradation products.
-
Peak Purity: Use the PDA detector to assess peak purity for both the parent compound and degradants to ensure co-elution is not occurring.
-
Mass Balance: A crucial aspect of a trustworthy study is the mass balance calculation. The sum of the assay value of the parent compound and the percentage of all degradants should ideally be between 98-102%.[7] A significant deviation may indicate the formation of non-chromophoric or volatile degradants.
-
-
Identification of Degradants (LC-MS): Any significant degradation product should be tentatively identified using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine its mass and fragmentation pattern, providing clues to its structure.
Summarizing Stability Data
Results from the forced degradation study should be compiled into a clear summary table.
| Stress Condition | Duration/Temp | % Assay of Parent | % Degradation | No. of Degradants | Major Degradant (RT & % Area) | Mass Balance (%) |
| 0.1 M HCl | 48h / 60°C | |||||
| 0.1 M NaOH | 6h / 25°C | |||||
| Water | 48h / 60°C | |||||
| 3% H₂O₂ | 48h / 25°C | |||||
| Light (ICH Q1B) | - | |||||
| Heat (Solid) | 7d / 80°C |
Visualization: Stability Profiling Workflow
Caption: Workflow for Forced Degradation and Stability Profiling.
Conclusion
The systematic evaluation of solubility and stability detailed in this guide provides the foundational data required for the intelligent progression of this compound as a drug candidate. The solubility results will directly inform the selection of appropriate vehicles for toxicology and efficacy studies, while the stability profile and the resulting stability-indicating method are prerequisites for all future formulation work and regulatory filings. By adhering to these self-validating and scientifically rigorous methodologies, research and development teams can make confident, data-driven decisions, ultimately de-risking the development pathway and accelerating the journey from the lab to the clinic.
References
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PubChem. (n.d.). Benzimidazole. National Center for Biotechnology Information. Retrieved from [Link]
- Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.
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Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]
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Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Retrieved from [Link]
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Defense Technical Information Center (DTIC). (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
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Kumar, L., & Madan, J. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Innovation. Retrieved from [Link]
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Pan American Health Organization (PAHO). (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]
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Padhy, G. K., et al. (2023). Synthetic Approaches of Benzimidazole Derivatives: A Review. ResearchGate. Retrieved from [Link]
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Domańska, U., et al. (2008). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data. Retrieved from [Link]
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Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved from [Link]
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Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
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Dung, V. C., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Retrieved from [Link]
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Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from [Link]
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SGS. (n.d.). How to Approach a Forced Degradation Study. Retrieved from [Link]
-
Domańska, U., et al. (2008). (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. ResearchGate. Retrieved from [Link]
-
Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
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Moravek. (n.d.). The Role of Stability Testing in Pharmaceutical Research. Retrieved from [Link]
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Fiveable. (n.d.). Preclinical development. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: A Guided Synthesis of 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2][3] This application note provides a detailed, three-step protocol for the synthesis of 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile, a versatile intermediate for drug discovery and materials science. The described pathway begins with the commercially available 4-Fluoro-3-nitrobenzonitrile and proceeds through nucleophilic aromatic substitution, nitro group reduction, and subsequent cyclization. This guide emphasizes the rationale behind procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.
Introduction to the Synthetic Strategy
The synthesis of this compound is strategically designed as a linear three-step sequence. This approach allows for the isolation and purification of key intermediates, ensuring high purity in the final product.
-
Step 1: Nucleophilic Aromatic Substitution. The synthesis commences with the reaction of 4-Fluoro-3-nitrobenzonitrile with cyclohexylamine. The highly activated fluorine atom, positioned ortho to an electron-withdrawing nitro group, is readily displaced by the nucleophilic amine.[4] This reaction efficiently constructs the N-cyclohexyl-substituted aniline backbone.
-
Step 2: Nitro Group Reduction. The intermediate, 4-(cyclohexylamino)-3-nitrobenzonitrile, is then subjected to reduction. This crucial step converts the nitro group into a primary amine, forming the required ortho-diamine functionality (3-Amino-4-(cyclohexylamino)benzonitrile).[5]
-
Step 3: Benzimidazole Ring Formation. The final step involves the condensation and cyclization of the ortho-diamine with formic acid.[6] This classic method, known as the Phillips-Ladenburg reaction, provides the C2 carbon of the imidazole ring, yielding the target benzimidazole.[7]
Synthetic Workflow Diagram
Caption: Three-step synthesis of the target compound.
Materials and Reagents
The following table summarizes the key reagents required for the complete synthesis. All reagents should be of analytical grade or higher and used as received unless otherwise specified.
| Reagent Name | Formula | MW ( g/mol ) | Supplier Suggestion |
| 4-Fluoro-3-nitrobenzonitrile | C₇H₃FN₂O₂ | 166.11 | BenchChem, ChemicalBook[8][9] |
| Cyclohexylamine | C₆H₁₃N | 99.17 | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Acros Organics |
| Iron Powder (Fe) | Fe | 55.85 | Alfa Aesar |
| Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | VWR Chemicals |
| Ethanol (EtOH) | C₂H₆O | 46.07 | Decon Labs |
| Formic Acid (HCOOH, ~98%) | CH₂O₂ | 46.03 | BASF |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | MilliporeSigma |
| Hexanes | C₆H₁₄ | 86.18 | EMD Millipore |
| Sodium Sulfate (Na₂SO₄), Anhydrous | Na₂SO₄ | 142.04 | J.T. Baker |
Detailed Experimental Protocols
PART 1: Synthesis of 4-(Cyclohexylamino)-3-nitrobenzonitrile
Rationale: This step utilizes a nucleophilic aromatic substitution (SₙAr) reaction. The fluorine atom is an excellent leaving group, and its departure is facilitated by the strong electron-withdrawing effect of the ortho-nitro group. Potassium carbonate is used as a mild, heterogeneous base to neutralize the hydrofluoric acid (HF) generated in situ, driving the reaction to completion. DMF is chosen as the solvent for its high boiling point and its ability to solvate the polar intermediates.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Fluoro-3-nitrobenzonitrile (8.3 g, 50 mmol).
-
Add anhydrous potassium carbonate (10.4 g, 75 mmol, 1.5 eq).
-
Add 100 mL of N,N-Dimethylformamide (DMF) to the flask.
-
While stirring, add cyclohexylamine (6.8 mL, 60 mmol, 1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 90 °C and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system until the starting material is consumed.
-
After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water with vigorous stirring.
-
A yellow precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing thoroughly with deionized water (3 x 100 mL).
-
Dry the solid in a vacuum oven at 50 °C overnight to yield 4-(cyclohexylamino)-3-nitrobenzonitrile as a bright yellow powder. The product is typically of sufficient purity for the next step.
PART 2: Synthesis of 3-Amino-4-(cyclohexylamino)benzonitrile
Rationale: The reduction of the nitro group to an amine is accomplished using iron powder in the presence of a mild acid source, ammonium chloride. This method is a classic, cost-effective, and environmentally benign alternative to other reduction methods like catalytic hydrogenation or using tin(II) chloride. The reaction proceeds via a heterogeneous mixture, and the iron oxides formed are easily removed by filtration.
Procedure:
-
In a 500 mL round-bottom flask, suspend the 4-(cyclohexylamino)-3-nitrobenzonitrile (12.2 g, 50 mmol) from the previous step in a mixture of Ethanol (200 mL) and water (50 mL).
-
Add iron powder (14.0 g, 250 mmol, 5.0 eq) and ammonium chloride (13.4 g, 250 mmol, 5.0 eq) to the suspension.
-
Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring for 2-3 hours. The color of the reaction will change from yellow to dark brown/black.
-
Monitor the reaction by TLC (3:1 Hexanes:EtOAc) for the disappearance of the starting material.
-
Once complete, cool the reaction to room temperature and filter the hot mixture through a pad of Celite® to remove the iron salts.
-
Wash the filter cake with hot ethanol (3 x 50 mL).
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting residue is dissolved in ethyl acetate (200 mL) and washed with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford 3-Amino-4-(cyclohexylamino)benzonitrile as a tan or light brown solid.
PART 3: Synthesis of this compound
Rationale: This final step is the formation of the benzimidazole ring. Formic acid serves as both the reagent, providing the C2 carbon atom, and the acidic catalyst. The reaction proceeds by initial formylation of one of the amino groups of the ortho-diamine, followed by an intramolecular cyclization via nucleophilic attack of the second amino group onto the formyl carbonyl, and subsequent dehydration to yield the aromatic benzimidazole ring.
Procedure:
-
Place the 3-Amino-4-(cyclohexylamino)benzonitrile (10.7 g, 50 mmol) in a 250 mL round-bottom flask.
-
Add 98% formic acid (50 mL) to the flask. Caution: Formic acid is corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Heat the mixture to reflux (approx. 100-110 °C) for 3-4 hours.
-
Monitor the reaction by TLC (1:1 Hexanes:EtOAc) until the diamine intermediate is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it over 400 g of crushed ice.
-
Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases and the pH is ~7-8. A precipitate will form.
-
Extract the aqueous mixture with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluting with a gradient of Hexanes:Ethyl Acetate) to yield this compound as an off-white to pale yellow solid.[][11]
References
- BenchChem. (2025). Synthesis of 4-Fluoro-3-nitrobenzonitrile from 4-fluorobenzonitrile. BenchChem.
- ChemicalBook. (n.d.). 4-FLUORO-3-NITROBENZONITRILE synthesis. ChemicalBook.
- BenchChem. (2025). A Comprehensive Technical Guide to 4-Fluoro-3-nitrobenzonitrile (CAS: 1009-35-4). BenchChem.
- Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. (n.d.). PMC.
- Exploring the Chemical Synthesis Building Block: 4-Fluoro-3-nitrobenzonitrile. (2025). Ningbo Inno Pharmchem Co., Ltd.
- Benzimidazole synthesis. (n.d.). Organic Chemistry Portal.
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (n.d.). NIH.
- Recent achievements in the synthesis of benzimidazole derivatives. (n.d.). PMC - NIH.
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar.
- Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk). (n.d.). PubMed.
- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (n.d.). Arabian Journal of Chemistry.
- CAS 1215206-71-5 this compound. (n.d.). BOC Sciences.
- This compound | 1215206-71-5. (n.d.). ChemicalBook.
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High-Yield Synthesis of Substituted Benzimidazole-5-carbonitriles: A Modern One-Pot Approach
An Application Note for Drug Discovery and Medicinal Chemistry
Abstract
The benzimidazole nucleus is a cornerstone pharmacophore in medicinal chemistry, with derivatives demonstrating a vast array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] Specifically, benzimidazoles functionalized with a carbonitrile group at the 5-position are crucial intermediates for synthesizing a new generation of targeted therapeutics. Traditional multi-step syntheses of these compounds are often hampered by low yields, harsh reaction conditions, and the instability of key intermediates like substituted 3,4-diaminobenzonitrile.[4] This application note presents a detailed, high-yield, one-pot protocol for the synthesis of 2-substituted benzimidazole-5-carbonitriles. By employing a sodium dithionite-mediated reductive cyclization, this method circumvents the need to isolate the sensitive diamine intermediate, offering a streamlined, efficient, and scalable solution for researchers in drug development.
Introduction: The Strategic Importance of the Benzimidazole-5-carbonitrile Scaffold
The benzimidazole ring system is structurally bioisosteric to natural purines, allowing it to readily interact with various biological macromolecules.[5][6] This inherent activity has led to the development of numerous FDA-approved drugs.[1][7] The introduction of a carbonitrile moiety at the 5-position provides a versatile chemical handle for further molecular elaboration, enabling the construction of complex libraries for structure-activity relationship (SAR) studies.[8]
However, the synthesis of this scaffold is not without its challenges. The classical approach, involving the condensation of a pre-formed 3,4-diaminobenzonitrile with an aldehyde, often suffers from issues related to the diamine's instability and susceptibility to oxidative degradation, which can lead to colored impurities and difficult purifications.[9] Modern synthetic strategies aim to overcome these limitations by utilizing one-pot procedures that generate the active intermediate in situ.[10][11][12]
This guide focuses on a robust one-pot method starting from a readily available 4-(alkylamino)-3-nitrobenzonitrile precursor. This approach, adapted from similar syntheses of benzimidazole-5-carboxylates, involves the simultaneous reduction of the nitro group and cyclization with a substituted aldehyde, consistently delivering high yields of the desired product.[11][12]
Comparative Synthetic Strategies
Two primary routes dominate the synthesis of the benzimidazole-5-carbonitrile core. Understanding their respective strengths and weaknesses is key to selecting the optimal method for a given research objective.
-
Strategy A: Classic Two-Step Condensation: This is the traditional pathway involving the initial synthesis and isolation of 3,4-diaminobenzonitrile, followed by condensation with an aldehyde or carboxylic acid. While conceptually straightforward, the instability of the diamine intermediate often complicates the process.[9]
-
Strategy B: One-Pot Reductive Cyclization: This modern approach begins with a stable, commercially available or easily synthesized 4-amino-3-nitrobenzonitrile derivative. A reducing agent, such as sodium dithionite (Na₂S₂O₄), reduces the nitro group to an amine in situ.[11][12] The resulting unstable diamine immediately reacts with an aldehyde present in the same pot to form the final benzimidazole product. This method avoids the isolation of the problematic diamine, leading to cleaner reactions and higher overall yields.
This application note will provide a detailed protocol for the superior one-pot strategy (Strategy B).
In-Depth Protocol: One-Pot Reductive Cyclization
This protocol details the synthesis of a representative compound, 2-(4-chlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbonitrile, from ethyl-3-nitro-4-(propylamino)benzonitrile and 4-chlorobenzaldehyde.
Principle & Rationale
The core of this protocol is the one-pot reductive cyclization reaction.[11][12] Sodium dithionite serves as an inexpensive, effective, and relatively mild reducing agent for the nitro group. The reaction is typically conducted in a high-boiling polar aprotic solvent like Dimethyl Sulfoxide (DMSO) to ensure all reactants remain in solution and to facilitate the cyclization-dehydration step at an elevated temperature. The entire sequence proceeds without isolating intermediates, which significantly improves efficiency and yield.
General Experimental Workflow
The workflow is designed for simplicity and efficiency, moving from starting materials to the purified product in a streamlined manner.
Caption: General experimental workflow for one-pot benzimidazole-5-carbonitrile synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| 4-(Propylamino)-3-nitrobenzonitrile | >97% | Sigma-Aldrich |
| 4-Chlorobenzaldehyde | >98% | Acros Organics |
| Sodium Dithionite (Na₂S₂O₄) | 85-90% (Technical) | Fisher Scientific |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, >99.5% | Sigma-Aldrich |
| Ethanol | 200 Proof, Absolute | Pharmco-Aaper |
| Deionized Water | - | In-house |
| Round-bottom flask, reflux condenser, stir bar | - | Standard Labware |
| TLC Plates (Silica gel 60 F₂₅₄) | - | MilliporeSigma |
Step-by-Step Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(propylamino)-3-nitrobenzonitrile (1.0 mmol, 205 mg) and 4-chlorobenzaldehyde (1.1 mmol, 155 mg).
-
Solvent Addition: Add 10 mL of anhydrous DMSO to the flask. Stir the mixture at room temperature for 5 minutes to ensure dissolution.
-
Initiation of Reductive Cyclization: To the stirred solution, add sodium dithionite (3.0 mmol, 522 mg) in one portion.
-
Causality Note: A 3-fold excess of sodium dithionite ensures the complete reduction of the nitro group, which is the rate-limiting step for the subsequent cyclization.
-
-
Heating: Heat the reaction mixture to 90-100 °C using an oil bath and maintain this temperature for 2-3 hours.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexanes. The disappearance of the starting nitroaniline (visualized as a yellow spot) indicates reaction completion.[9]
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the dark reaction mixture into a beaker containing 100 mL of ice-cold water. A solid precipitate will form.
-
Causality Note: The product is insoluble in water, while DMSO and inorganic salts are soluble. Pouring the reaction mixture into water effectively precipitates the crude product.
-
-
Filtration: Stir the aqueous suspension for 30 minutes to ensure complete precipitation, then collect the crude solid by vacuum filtration. Wash the solid thoroughly with deionized water (3 x 20 mL) to remove residual DMSO and salts.
-
Purification: Purify the crude solid by recrystallization from hot ethanol to yield the final product as a crystalline solid. Dry the purified product under vacuum.
Reaction Mechanism & Optimization
Plausible Reaction Mechanism
The reaction proceeds through a well-understood cascade of reduction, condensation, and cyclization.
Caption: Plausible mechanism for the one-pot reductive cyclization.
Troubleshooting and Optimization
Low yields or the formation of side products can often be resolved by systematically optimizing reaction parameters.[4][13]
| Parameter | Recommendation & Rationale |
| Stoichiometry | A slight excess (1.1-1.2 equivalents) of the aldehyde can drive the condensation step to completion. However, a large excess may lead to 1,2-disubstituted side products.[9] |
| Solvent Choice | While DMSO is effective, other polar aprotic solvents like DMF can be screened. For certain substrates, polar protic solvents like ethanol or methanol have also been shown to produce high yields in other catalytic systems.[13][14] |
| Temperature | The optimal temperature is typically between 80-120 °C. Lower temperatures may result in incomplete reactions, while excessively high temperatures can cause degradation of starting materials or products.[4] |
| Catalyst/Reagent | While Na₂S₂O₄ is highlighted here, other reductive systems can be explored. Modern methods utilize various catalysts, including heterogeneous options like MgO@DFNS or metal nanoparticles, which can offer milder conditions and easier work-up.[13][14][15] |
| Purification | If recrystallization is insufficient, column chromatography (silica gel, ethyl acetate/hexane gradient) is the standard method. A dark product color often indicates oxidation of the diamine intermediate; treatment with activated carbon can sometimes help.[9] |
Conclusion
The one-pot reductive cyclization detailed in this note represents a significant advancement over traditional methods for synthesizing substituted benzimidazole-5-carbonitriles. By eliminating the need to handle unstable diamine intermediates, this protocol provides a reliable, high-yield, and scalable route to a critical class of pharmacophores. The procedural simplicity and use of cost-effective reagents make it an attractive and practical method for widespread adoption in medicinal chemistry and drug discovery laboratories.
References
-
BenchChem. (2025). Overcoming challenges in the synthesis of substituted benzimidazoles. BenchChem Technical Support. 9
-
BenchChem. (2025). Optimization of reaction conditions for benzimidazole synthesis. BenchChem Technical Support. 13
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BenchChem. (2025). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide. BenchChem Technical Support. 16
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Noolvi, M. et al. (n.d.). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PMC - NIH. 17
-
RSC Publishing. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. 14
-
ResearchGate. (n.d.). Optimization of the reaction conditions. 18
-
MDPI. (n.d.). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. 15
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Bentham Science. (2023). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. 10
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ResearchGate. (n.d.). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates | Request PDF. 19
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Kathirvelan, D. et al. (2013). A green synthesis of benzimidazoles. Indian Journal of Chemistry, 52B, 1152-1156.
-
RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives. 20
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PMC - NIH. (2025). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. 5
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. 21
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Kumar, V. et al. (2015). Rapid 'one-pot' synthesis of a novel benzimidazole-5-carboxylate and its hydrazone derivatives as potential anti-inflammatory and antimicrobial agents. PubMed. 11
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MedCrave online. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. 12
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Pathaka, D. et al. (2024). Benzimidazole: A Versatile Pharmacophore For Diverse Therapeutic Applications. 6
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Impactfactor. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. 1
-
Arabian Journal of Chemistry. (n.d.). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. 2
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PMC - NIH. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. 22
-
Organic Chemistry Portal. (n.d.). Mechanism of benzimidazole from o-phenylenediamine and formic acid. 23
-
NIH. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. 8
-
PubMed. (n.d.). Benzimidazole: A Milestone in the Field of Medicinal Chemistry. 3
-
Chemistry Journal of Moldova. (n.d.). ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. 7
-
ResearchGate. (2018). Synthesis and Medicinal Applications of Benzimidazoles: An Overview. 24
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Application Notes and Protocols for In Vitro Kinase Profiling of 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile
Abstract
This document provides a comprehensive guide for the characterization of 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile, a novel compound, using in vitro kinase assays. The benzimidazole scaffold is a well-established pharmacophore found in numerous potent kinase inhibitors, suggesting that this compound warrants thorough investigation for kinase-modulating activity.[1] These protocols are designed for researchers, scientists, and drug development professionals to determine the inhibitory potential and selectivity profile of this compound. We will detail a luminescence-based assay methodology, explain the rationale behind experimental design, and provide step-by-step instructions for execution and data analysis.
Introduction: The Rationale for Kinase Screening
Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of proteins.[2] Their dysregulation is a hallmark of many diseases, including cancer, making them a major class of therapeutic targets.[2] The compound this compound features a benzimidazole core, a privileged scaffold in medicinal chemistry renowned for its interaction with the ATP-binding pocket of diverse kinases.[1] Numerous benzimidazole derivatives have shown inhibitory activity against key kinases involved in oncology, such as Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Cyclin-Dependent Kinase 2 (CDK2), and the mammalian Target of Rapamycin (mTOR).[1][3][4][5]
Therefore, a systematic in vitro screening of this compound against a panel of clinically relevant kinases is a critical first step in elucidating its mechanism of action and therapeutic potential.[6] This application note outlines a robust protocol for such a screening campaign.
Assay Principle: Quantifying Kinase Activity
A variety of assay formats are available for measuring kinase activity, including radiometric, fluorescence-based, and luminescence-based methods.[6][7][8] For this application, we will focus on a luminescence-based assay that quantifies the amount of adenosine diphosphate (ADP) produced during the kinase reaction. This method is known for its sensitivity, high-throughput capability, and non-radioactive nature.[7]
The assay works in two steps:
-
Kinase Reaction: The kinase, its substrate, and ATP are incubated with the test compound. The kinase transfers the gamma-phosphate from ATP to the substrate, producing ADP.
-
ADP Detection: After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent then converts the generated ADP back to ATP, which fuels a luciferase-catalyzed reaction, producing a luminescent signal that is directly proportional to the initial kinase activity.[2]
Experimental Workflow and Design
A successful kinase inhibition study relies on a well-structured workflow, from compound preparation to data analysis.
Caption: Simplified EGFR signaling pathway.
Detailed Protocol: Luminescence-Based In Vitro Kinase Assay
This protocol is adapted from standard methodologies for luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay. [2]
Materials and Reagents
-
This compound
-
Recombinant human kinase (e.g., EGFR)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP), high purity
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA) [2]* Dimethyl sulfoxide (DMSO), molecular biology grade
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
Staurosporine (positive control inhibitor) [2]* White, opaque 384-well assay plates
-
Plate reader with luminescence detection capabilities
Procedure
Step 1: Compound Preparation
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution in 100% DMSO to create a 10-point concentration curve (e.g., from 10 mM down to 0.5 µM). This will be your 100x final concentration plate.
-
Prepare a similar dilution series for the positive control, staurosporine.
Step 2: Kinase Reaction Causality Note: The concentrations of kinase, substrate, and ATP should be empirically determined for each kinase to ensure the assay is run under conditions of initial velocity (typically <20% substrate turnover). The ATP concentration is often set near the Michaelis constant (Km) for ATP to allow for sensitive detection of ATP-competitive inhibitors. [9]
-
In a 384-well assay plate, add 0.5 µL of the serially diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Prepare a 2x kinase solution in Kinase Assay Buffer. Add 2.5 µL of this solution to each well.
-
Incubate for 10-15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts. [2]4. Prepare a 2x substrate/ATP solution in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture to each well. The final reaction volume is 5.5 µL.
-
Mix the plate gently and incubate at 30°C for 60 minutes.
Step 3: ADP Detection
-
Following the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the unconsumed ATP.
-
Incubate for 40 minutes at room temperature. [2]3. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the substrate for luciferase.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to develop and stabilize. [2] Step 4: Data Acquisition
-
Measure the luminescence of each well using a compatible plate reader. The integration time should be optimized to ensure a robust signal without saturation.
Data Analysis and Interpretation
Calculation of Percent Inhibition
The raw luminescence data is first normalized using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
% Inhibition = 100 x (1 - (SignalInhibitor - SignalNo Enzyme) / (SignalVehicle - SignalNo Enzyme))
IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. [9][10]It is a standard measure of inhibitor potency. [6][10]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism). [11]3. The IC₅₀ value is determined from the curve fit.
Sample Data Presentation
The inhibitory activity of this compound should be evaluated against a panel of kinases to determine its selectivity profile.
| Kinase Target | This compound IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| Kinase A (e.g., EGFR) | 15 | 5 |
| Kinase B (e.g., HER2) | 250 | 10 |
| Kinase C (e.g., CDK2) | >10,000 | 20 |
| Kinase D (e.g., AURKC) | 8 | 2 |
| Kinase E (e.g., mTOR) | 750 | 15 |
| Table 1: Example inhibitory activity of the test compound against a kinase panel. Staurosporine, a non-selective kinase inhibitor, is used as a positive control for assay validation. | ||
| [2] |
Trustworthiness and Best Practices
To ensure the generation of reliable and reproducible data, the following practices are essential:
-
Controls: Always include positive (a known inhibitor) and negative (vehicle, e.g., DMSO) controls in every assay plate. [12]* DMSO Concentration: Keep the final DMSO concentration consistent across all wells and ideally below 1% to minimize solvent effects on kinase activity. [7]* On-Target Validation: A key challenge is distinguishing on-target from off-target effects. If a hit is identified, consider using a structurally unrelated inhibitor for the same target to see if it produces the same phenotype in cell-based assays. [12]* Biochemical vs. Cellular Potency: Discrepancies between biochemical IC₅₀ values and cellular efficacy are common. This can be due to factors like cell permeability, compound stability, and the high intracellular concentration of ATP. [12]Assays at physiological ATP concentrations can provide more relevant data. [8]
Conclusion
The protocols and guidelines presented here provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its inhibitory activity against a panel of disease-relevant kinases, researchers can identify primary targets, determine potency and selectivity, and generate the critical data needed to guide further preclinical development.
References
-
Martens, S. (2023). In vitro kinase assay. Protocols.io. [Link]
-
Shilpa, S., et al. (n.d.). In vitro NLK Kinase Assay. PMC - NIH. [Link]
-
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]
-
Martens, S. (2023). (PDF) In vitro kinase assay v1. ResearchGate. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Grokipedia. (n.d.). IC50. Grokipedia. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
American Association for Cancer Research. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. AACR Publications. [Link]
-
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]
-
Krištínová, V., & Kuzmiak, V. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
-
Robert, A., et al. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against.... ResearchGate. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
Fray, M. J., et al. (2008). Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk). PubMed. [Link]
-
Al-Ostath, R. S., et al. (n.d.). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. NIH. [Link]
-
Al-Ostath, R. S., et al. (n.d.). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. OUCI. [Link]
-
Al-Ostath, R. S., et al. (2025). (PDF) Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. ResearchGate. [Link]
-
Kumar, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PMC - PubMed Central. [Link]
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Application Notes and Protocols for the Cellular Characterization of 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile
Introduction: Unveiling the Bioactivity of a Novel Benzimidazole Compound
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including roles as kinase inhibitors, anticancer agents, and modulators of quorum sensing.[1][2][3][4] This document provides a detailed guide for the initial cell-based characterization of a novel benzimidazole derivative, 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile . In the absence of a predefined biological target, a prudent initial step in the characterization of a new chemical entity is to assess its general cytotoxicity and its potential to modulate key intracellular signaling pathways.
This guide presents two fundamental cell-based assay protocols: a comprehensive cytotoxicity assessment and a functional calcium flux assay. These assays will enable researchers to determine the concentration-dependent effects of the compound on cell viability and to screen for potential activity in modulating intracellular calcium signaling, a common mechanism for a wide range of cellular responses.[5][6][7] The protocols provided herein are designed to be robust and adaptable, providing a solid foundation for further mechanistic studies.
PART I: Cytotoxicity Assessment
A primary step in the evaluation of any novel compound is to determine its effect on cell viability.[5][6] This allows for the establishment of a therapeutic window and informs the concentration ranges for subsequent functional assays. We will describe two complementary methods to assess cytotoxicity: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) release assay, which quantifies membrane integrity.[5][8]
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines the general workflow for assessing the in vitro cytotoxicity of this compound.
Caption: General workflow for in vitro cytotoxicity assessment.
Protocol 1: MTT Assay for Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of these crystals, which is proportional to the number of metabolically active cells, is determined by measuring the absorbance after solubilization.[8]
Materials:
-
HEK293 cells (or other cell line of choice)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (cell culture grade)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain 2X final concentrations.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO at the highest concentration used) and a positive control for cytotoxicity (e.g., Doxorubicin).[5] Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).
Protocol 2: LDH Release Assay for Membrane Integrity
The LDH release assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5][6]
Materials:
-
Cells and compound prepared as in the MTT assay.
-
Commercially available LDH cytotoxicity assay kit.
-
96-well clear flat-bottom plates.
-
Microplate reader.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer an aliquot of the cell culture supernatant to a new 96-well plate.[5]
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant and incubate according to the manufacturer's instructions (typically 30 minutes at room temperature, protected from light).
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the spontaneous and maximum LDH release controls.
| Parameter | MTT Assay | LDH Release Assay |
| Principle | Measures metabolic activity of viable cells. | Measures release of LDH from damaged cells. |
| Endpoint | Colorimetric (Formazan formation). | Colorimetric (LDH enzymatic activity). |
| Incubation Time | 24-72 hours post-treatment. | 24-72 hours post-treatment. |
| Data Output | % Viability, IC50. | % Cytotoxicity. |
PART II: Functional Assessment - Calcium Flux Assay
Many cellular signaling pathways converge on the regulation of intracellular calcium levels.[7] A calcium flux assay can, therefore, serve as a valuable screening tool to identify compounds that interact with a variety of targets, including G-protein coupled receptors (GPCRs), ion channels, and other signaling proteins.[9][10] The assay utilizes a calcium-sensitive fluorescent dye that exhibits an increase in fluorescence intensity upon binding to free calcium.[11]
Signaling Pathway Overview
The following diagram illustrates a generalized signaling pathway leading to an increase in intracellular calcium, which can be modulated by various cellular targets.
Caption: Generalized pathway of stimulus-induced intracellular calcium increase.
Protocol 3: No-Wash Calcium Flux Assay
This protocol describes a homogeneous, no-wash calcium flux assay using a fluorescent calcium indicator like Fluo-4 AM, suitable for high-throughput screening.[10][11]
Materials:
-
HEK293 cells stably expressing a target of interest (e.g., a specific GPCR or ion channel like TRPA1) or a parental cell line for general screening.[10]
-
Culture medium (as before).
-
Fluo-4 AM calcium indicator.
-
Pluronic F-127.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).[11]
-
This compound.
-
Known agonist/antagonist for the target receptor (positive controls).
-
96-well or 384-well black, clear-bottom plates.
-
Fluorescence microplate reader with automated injection capabilities (e.g., FlexStation 3).[10][12]
Procedure:
-
Cell Seeding: Seed cells in black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Dye Loading: Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in Assay Buffer.[11] Remove the culture medium from the cells and add the dye loading solution. Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in Assay Buffer at a concentration that is 4X the final desired concentration.
-
Fluorescence Measurement: Place the cell plate in the fluorescence microplate reader. Set the instrument to measure fluorescence intensity (excitation ~490 nm, emission ~525 nm) over time.
-
Compound Addition and Signal Detection:
-
Agonist Mode: Establish a baseline fluorescence reading for 10-20 seconds, then inject the compound dilutions and continue reading the fluorescence for 1-3 minutes to detect any increase in intracellular calcium.
-
Antagonist Mode: Inject the compound dilutions and incubate for a predefined period (e.g., 15-30 minutes). Then, inject a known agonist for the target and measure the fluorescence to determine if the test compound inhibits the agonist-induced calcium flux.[10]
-
-
Data Analysis: The change in fluorescence is typically expressed as a ratio of the maximum fluorescence intensity to the baseline fluorescence (F/F0) or as Relative Fluorescence Units (RFU). For antagonists, calculate the percent inhibition of the agonist response.
| Parameter | Calcium Flux Assay |
| Principle | Measures changes in intracellular calcium concentration using a fluorescent dye. |
| Endpoint | Real-time fluorescence measurement. |
| Modes of Operation | Agonist (stimulatory) and Antagonist (inhibitory). |
| Data Output | RFU, F/F0, % Activation, % Inhibition, EC50/IC50. |
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the initial characterization of this compound. By first establishing a cytotoxicity profile, researchers can confidently select non-toxic concentrations for subsequent functional assays. The calcium flux assay serves as a powerful screening tool to uncover potential bioactivity, guiding further investigation into the compound's mechanism of action. Positive "hits" from these assays would warrant more in-depth studies, such as target identification, pathway analysis, and in vivo efficacy models.
References
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Scribd. In Vitro Cytotoxicity Assay Protocol. Available from: [Link]
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Ovid. How the TRPA1 receptor transmits painful stimuli. Bioessays. Available from: [Link]
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Frontiers in Physiology. Inflammation—the role of TRPA1 channel. Available from: [Link]
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National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available from: [Link]
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National Center for Biotechnology Information. TRPA1: A Sensory Channel of Many Talents. Available from: [Link]
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Biotech Express. What are TRPA1 agonists and how do they work? Available from: [Link]
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MDPI. Transient Receptor Potential (TRP) Channels as Fundamental Regulators of Fibrosis and Pruritus—A New Therapeutic Target for Pathological Scar Management. Available from: [Link]
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Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
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MDPI. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. Available from: [Link]
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protocols.io. Cytotoxicity Assay Protocol. Available from: [Link]
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Eurofins Discovery. TRPA1 Human Transient Potential Ion Channel Cell Based Agonist Antagonist Calcium Flux LeadHunter Assay. Available from: [Link]
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University of Pennsylvania. CALCIUM FLUX PROTOCOL. Available from: [Link]
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Domainex. Identification of novel ion channel binders: TRPA1 antagonist case study. Available from: [Link]
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National Center for Biotechnology Information. Selective antagonism of TRPA1 produces limited efficacy in models of inflammatory- and neuropathic-induced mechanical hypersensitivity in rats. Available from: [Link]
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FUJIFILM Wako. Optimizing Calcium Flux Assays for Investigating Pain Response with Human iPSC-derived Sensory Neurons. Available from: [Link]
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ResearchGate. Mouse Monoclonal Antibodies to Transient Receptor Potential Ankyrin 1 Act as Antagonists of Multiple Modes of Channel Activation. Available from: [Link]
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PubMed. Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk). Available from: [Link]
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Amole Biotechnology. This compound. Available from: [Link]
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National Center for Biotechnology Information. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Available from: [Link]
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PubMed. Synthesis and Biological Evaluation of Novel 1 H-Benzo[ d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Available from: [Link]
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Semantic Scholar. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as PotentialMulti-Kinase Inhibitors. Available from: [Link]
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Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs and its ability to interact with a wide array of biological targets.[1][2] Its versatile physicochemical properties, including hydrogen bond donor-acceptor capabilities and potential for π-π stacking, allow benzimidazole derivatives to bind effectively to macromolecules, making them ideal candidates for drug discovery programs.[1] These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3]
A significant portion of benzimidazole-based drug discovery has focused on the development of kinase inhibitors.[2] Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5] Consequently, kinases are a major target class for therapeutic intervention.
This application note describes a robust, automated high-throughput screening (HTS) workflow to identify and characterize potential kinase inhibitors, using the novel compound 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile as a representative example of this promising chemical class. While specific biological data for this exact molecule is not yet widely published, its structure is emblematic of scaffolds designed for kinase interaction. We will outline a universal, fluorescence-based biochemical assay suitable for screening large compound libraries against a target kinase, followed by a cell-based secondary assay to confirm activity in a more physiologically relevant context.
Principle of the HTS Assay: ADP-Glo™ Kinase Assay
To screen for inhibitors of a target protein kinase, a reliable method to measure enzyme activity is required. The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of adenosine diphosphate (ADP) produced during a kinase reaction. This "mix-and-measure" format is ideal for HTS due to its simplicity and robustness.[4][6]
The assay proceeds in two steps:
-
Kinase Reaction: The target kinase, substrate, ATP, and the test compound (e.g., this compound) are incubated together. Active kinases will phosphorylate the substrate, converting ATP to ADP. Inhibitors will reduce the rate of this conversion.
-
ADP Detection: After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP. Subsequently, a Kinase Detection Reagent is added, which contains enzymes that convert the newly produced ADP back into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a light signal that is directly proportional to the initial kinase activity.
A reduction in the luminescent signal in the presence of a test compound indicates inhibition of the kinase.
Diagram: ADP-Glo™ Assay Workflow
Caption: Workflow of the ADP-Glo™ kinase assay for HTS.
Part 1: Biochemical HTS Protocol
This protocol is designed for a 384-well microplate format, common in HTS environments.[7][8] All liquid handling steps should be performed with automated liquid handlers to ensure precision and reproducibility.[9]
Materials and Reagents
-
Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock.
-
Target Kinase: Recombinant protein kinase of interest (e.g., a tyrosine kinase like EGFR or a serine/threonine kinase like BRAF).
-
Kinase Substrate: Appropriate peptide or protein substrate for the target kinase.
-
ATP: Adenosine triphosphate, high purity.
-
Assay Plates: White, opaque, 384-well microplates.
-
Compound Plates: Polypropylene 384-well plates for serial dilutions.
-
Control Inhibitor: A known, potent inhibitor for the target kinase (e.g., Staurosporine).
-
Assay Buffer: Kinase reaction buffer (composition depends on the specific kinase).
-
ADP-Glo™ Kinase Assay Kit: Contains ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Automated Liquid Handler & Plate Reader: Luminescence-capable microplate reader.
Experimental Protocol
1. Compound Plate Preparation: a. Create a serial dilution series of the this compound stock solution in 100% DMSO. A common 10-point, 3-fold dilution series starting from 1 mM is recommended. b. Prepare control wells containing only DMSO (negative control, 0% inhibition) and a high concentration of the control inhibitor (positive control, 100% inhibition). c. Use an acoustic dispenser to transfer 25-50 nL of each compound dilution from the compound plate to the assay plate.
2. Kinase Reaction: a. Prepare a 2X Kinase/Substrate master mix in assay buffer. b. Prepare a 2X ATP master mix in assay buffer. c. Dispense 5 µL of the 2X Kinase/Substrate mix into each well of the assay plate containing the pre-spotted compounds. d. Initiate the kinase reaction by dispensing 5 µL of the 2X ATP mix into each well. The final reaction volume is 10 µL. e. Seal the plate and incubate at room temperature for 60 minutes.
3. ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. b. Incubate at room temperature for 40 minutes to ensure all ATP is depleted. c. Add 20 µL of Kinase Detection Reagent to each well. d. Incubate at room temperature for 30 minutes to convert ADP to ATP and generate the luminescent signal.
4. Data Acquisition: a. Measure luminescence using a microplate reader with an integration time of 0.5 to 1 second per well.
Data Analysis and Hit Identification
The primary goal of HTS data analysis is to identify "hits"—compounds that exhibit a desired level of activity.[7]
-
Normalization: Raw luminescence data (RLU) is normalized against controls on each plate:
-
Percent Inhibition (%) = 100 * (1 - (RLUcompound - RLUpos_ctrl) / (RLUneg_ctrl - RLUpos_ctrl))
-
-
Quality Control: The quality and robustness of the assay are assessed using the Z'-factor.[4]
-
Z' = 1 - (3 * (SDpos_ctrl + SDneg_ctrl)) / |Meanpos_ctrl - Meanneg_ctrl|
-
An assay with a Z'-factor > 0.5 is considered excellent and suitable for HTS.
-
-
Hit Selection: A hit is typically defined as a compound that produces an inhibition level greater than a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls). For this compound, an IC₅₀ (half-maximal inhibitory concentration) value will be determined from the dose-response curve.
| Parameter | Description | Acceptance Criteria |
| Z'-Factor | Measures assay robustness and dynamic range. | > 0.5 |
| Signal-to-Background | Ratio of the mean signal of negative controls to positive controls. | > 5 |
| DMSO Tolerance | Final concentration of DMSO in the assay. | ≤ 1% |
| Hit Threshold | Statistical cutoff for identifying active compounds. | > 50% Inhibition |
Part 2: Cell-Based Secondary Assay Protocol
Biochemical hits must be validated in a cellular context to confirm their activity on the target within a more complex biological system and to assess factors like cell permeability and cytotoxicity.[10][11][12] A cell viability assay using a cancer cell line known to be dependent on the target kinase is a common secondary screen.[13]
Principle of the Assay: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolic activity. The assay involves adding a single reagent directly to the cells, which causes cell lysis and generates a luminescent signal proportional to the ATP concentration. A decrease in signal indicates cytotoxic or anti-proliferative effects of the compound.
Experimental Protocol
1. Cell Culture and Plating: a. Culture a relevant cancer cell line (e.g., A549 lung cancer cells if targeting EGFR) under standard conditions. b. Harvest cells and seed them into white, clear-bottom 384-well plates at a pre-determined optimal density (e.g., 2,000 cells/well). c. Allow cells to attach by incubating for 18-24 hours at 37°C, 5% CO₂.
2. Compound Treatment: a. Prepare a serial dilution plate of this compound in cell culture medium. b. Remove the old medium from the cell plate and add the medium containing the compound dilutions. c. Include DMSO-only (vehicle) and a known cytotoxic agent (e.g., Doxorubicin) as controls. d. Incubate the plate for 72 hours at 37°C, 5% CO₂.
3. Viability Measurement: a. Equilibrate the cell plate and the CellTiter-Glo® Reagent to room temperature. b. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
4. Data Acquisition and Analysis: a. Measure luminescence using a plate reader. b. Normalize the data to controls and plot the dose-response curve to determine the GI₅₀ (concentration causing 50% growth inhibition).
Diagram: HTS Workflow from Primary to Secondary Screen
Caption: A typical HTS cascade for inhibitor discovery.
Conclusion
The benzimidazole scaffold, represented here by this compound, remains a highly valuable starting point for the discovery of novel kinase inhibitors.[14] The described HTS workflow, combining a robust biochemical primary screen with a physiologically relevant cell-based secondary assay, provides a powerful and efficient strategy for identifying and validating potent lead compounds. This approach allows for the rapid screening of large chemical libraries and ensures that the most promising candidates are advanced into the drug discovery pipeline.[15][16]
References
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Jadhav, S. B., et al. (2022). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed. Available at: [Link]
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Guo, Y., et al. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. PubMed. Available at: [Link]
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Guo, Y., et al. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini Reviews in Medicinal Chemistry. Available at: [Link]
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Mochizuki, T., et al. (2021). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Available at: [Link]
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Technology Networks. (2025). High-Throughput Screening in Drug Discovery Explained. Available at: [Link]
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BMG LABTECH. (2020). Kinase assays. Available at: [Link]
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BioAssay Systems. (n.d.). EnzyChrom™ Kinase Assay Kit. Available at: [Link]
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ResearchGate. (2018). Benzimidazole scaffold as a versatile biophore in drug discovery: A review. Available at: [Link]
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Maresca, G., et al. (2025). Novel synthetic lethality-based cellular assays for cancer drug discovery. AACR Publications. Available at: [Link]
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von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. PubMed. Available at: [Link]
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Bharti, H. K., et al. (2025). Exploring the Role of Benzimidazole-Containing Scaffolds for the Design of New Compounds in Drug Discovery. Bentham Science. Available at: [Link]
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YouTube. (2025). High Throughput Screening Explained Simply (5 Minutes). Available at: [Link]
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MDPI. (n.d.). Advanced Cell Culture Techniques for Cancer Drug Discovery. Available at: [Link]
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Charles River Laboratories. (n.d.). Biology Cell-Based Assays. Available at: [Link]
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Yuan, H., et al. (2022). A review for cell-based screening methods in drug discovery. PMC - NIH. Available at: [Link]
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Ingenta Connect. (2018). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Available at: [Link]
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BMG LABTECH. (2019). High-throughput screening (HTS). Available at: [Link]
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Wikipedia. (n.d.). High-throughput screening. Available at: [Link]
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News-Medical.net. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. Available at: [Link]
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Analytical Methods for the Quantification of 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive application note provides detailed analytical methodologies for the accurate quantification of 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile, a substituted benzimidazole derivative. Recognizing the importance of the benzimidazole scaffold in medicinal chemistry, this guide presents two robust, validated analytical protocols: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for purity assessment and quantification of bulk substance, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. The protocols are grounded in established principles for the analysis of related compounds and are designed to be readily adaptable for method development and validation in a research or quality control setting. All methodologies are presented with a rationale for experimental choices and adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2]
Introduction and Scientific Context
The benzimidazole ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous compounds with a wide range of biological activities, including anthelmintic, antiviral, and anticancer properties.[3][4][5] The target analyte, this compound, combines this key heterocycle with a bulky, non-polar cyclohexyl group at the N1 position and a polar carbonitrile group on the benzene ring. These substitutions can significantly influence the compound's physicochemical properties, pharmacological activity, and metabolic profile.
Accurate and precise quantification is a cornerstone of drug development, essential for pharmacokinetic studies, dose-response analysis, quality control of active pharmaceutical ingredients (APIs), and stability testing.[6] This document serves as a practical guide for scientists, providing a strong foundation for developing and validating quantitative methods for this specific molecule.
Analyte Physicochemical Properties and Method Selection
A preliminary analysis of the structure of this compound suggests a moderately non-polar compound due to the benzimidazole core and the cyclohexyl substituent. The presence of the nitrile group and the imidazole nitrogen atoms provides sufficient polarity and potential for ionization, making it an ideal candidate for analysis by reversed-phase liquid chromatography. The benzimidazole ring system contains a strong chromophore, predicting good sensitivity for UV detection.[7] For trace-level analysis in complex biological matrices, the compound's ability to be ionized allows for highly selective and sensitive detection by mass spectrometry.[8][9]
Based on these characteristics, HPLC-UV and LC-MS/MS are the recommended analytical techniques.
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This method is ideal for determining the purity and quantifying this compound in bulk powder or simple formulations. It balances robustness, accessibility, and sufficient sensitivity for these applications.
Principle of the Method
The separation is achieved using reversed-phase chromatography, where the analyte partitions between a non-polar stationary phase (C8 or C18) and a polar mobile phase. The analyte is retained on the column and then eluted by increasing the organic solvent concentration in the mobile phase. Quantification is performed by measuring the analyte's absorbance of UV light at a specific wavelength, which is directly proportional to its concentration.
Experimental Protocol: HPLC-UV
3.2.1. Instrumentation and Materials
-
HPLC System: A system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a recommended starting point due to its versatility with moderately non-polar compounds.[10]
-
Reagents: HPLC-grade acetonitrile (ACN), HPLC-grade methanol (MeOH), and purified water. Formic acid or orthophosphoric acid for mobile phase modification.[11][12]
-
Reference Standard: Well-characterized this compound of known purity.
3.2.2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10.0 mL of diluent.
-
Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
3.2.3. Sample Preparation
-
Accurately weigh the sample powder containing the analyte to achieve a theoretical concentration within the calibration range upon dissolution in a known volume of diluent.
-
Vortex and/or sonicate the sample to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3.2.4. Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and peak shape for benzimidazole derivatives.[10] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in ACN | Acidified mobile phase ensures consistent protonation of the imidazole ring, leading to sharp, symmetrical peaks. |
| Gradient Elution | 0-1 min: 30% B1-8 min: 30% to 90% B8-10 min: 90% B10.1-12 min: 30% B | A gradient is recommended to ensure elution of the analyte with a good peak shape and to clean the column of any more non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | Can be adjusted based on sensitivity requirements. |
| Detection Wavelength | ~285 nm (Scan with DAD) | Benzimidazoles typically show strong absorbance between 280-295 nm. A DAD should be used initially to determine the absorbance maximum.[7][11] |
Data Analysis and System Suitability
-
Calibration Curve: Generate a linear regression curve by plotting the peak area of the analyte against the concentration of the prepared calibration standards. A correlation coefficient (r²) of ≥0.999 is desired.[6]
-
Quantification: Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.
-
System Suitability: Before sample analysis, inject a mid-range standard solution at least five times. The system is deemed suitable if the relative standard deviation (RSD) for peak area and retention time is ≤2.0%, the tailing factor is ≤2.0, and the theoretical plates are >2000.[13]
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV quantification of the analyte.
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is designed for the quantification of this compound at low concentrations (ng/mL or pg/mL levels) in complex biological matrices like plasma or serum. Its high selectivity and sensitivity are achieved by monitoring a specific precursor-to-product ion transition.[8][14]
Principle of the Method
Following chromatographic separation, the analyte is ionized, typically by electrospray ionization (ESI). The first quadrupole of the mass spectrometer (Q1) is set to isolate the protonated molecular ion (precursor ion) of the analyte. This precursor ion is then fragmented in a collision cell (Q2), and a specific, stable fragment ion (product ion) is monitored by the third quadrupole (Q3). This specific transition, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity, minimizing interference from matrix components.[9]
Experimental Protocol: LC-MS/MS
4.2.1. Instrumentation and Materials
-
LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Chromatographic Column: A low-volume, high-efficiency C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended for faster analysis and better sensitivity.
-
Reagents: LC-MS grade solvents (acetonitrile, methanol, water), formic acid, and a suitable internal standard (IS). A structurally similar benzimidazole not present in the samples or a stable isotope-labeled version of the analyte is ideal.
-
Biological Matrix: Blank plasma/serum for preparing calibration standards and quality control (QC) samples.
4.2.2. Preparation of Solutions
-
LC Mobile Phases: As in Method 1, but using LC-MS grade reagents.
-
Standard Stock Solutions: Prepare separate stock solutions (1 mg/mL) for the analyte and the Internal Standard (IS) in methanol.
-
Working Solutions: Prepare intermediate working solutions of the analyte and a single working solution for the IS by diluting the stocks in 50:50 Acetonitrile/Water.
-
Calibration Standards and QCs: Prepare calibration standards and at least three levels of QC samples (low, mid, high) by spiking the appropriate amount of analyte working solution into blank biological matrix.
4.2.3. Sample Preparation (Protein Precipitation) Protein precipitation is a fast and effective method for cleaning up plasma samples.[15][16]
-
Pipette 50 µL of the sample (unknown, standard, or QC) into a microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing the internal standard at a fixed concentration.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >12,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a new vial or 96-well plate for injection.
4.2.4. LC-MS/MS Conditions (Starting Point)
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Smaller particle size and ID improve peak efficiency and sensitivity, suitable for LC-MS. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in ACN | Volatile acid is essential for ESI-MS and provides good chromatography. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient Elution | A fast gradient (e.g., 5% to 95% B in 3 minutes) should be developed to ensure a short run time. | |
| Injection Volume | 5 µL | Smaller volume to minimize matrix effects. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | The imidazole nitrogen is readily protonated in positive mode. |
| MRM Transitions | Analyte: To be determined by infusionIS: To be determined by infusion | The exact mass transitions must be optimized by infusing a standard solution into the mass spectrometer to find the most abundant and stable precursor and product ions. |
| Source Parameters | Capillary Voltage, Gas Flow, Temperature | Must be optimized for the specific instrument and analyte to achieve maximum signal intensity. |
Data Analysis
Quantification is based on the ratio of the analyte peak area to the internal standard peak area. A calibration curve is constructed by plotting this peak area ratio against the analyte concentration, using a weighted (1/x² or 1/x) linear regression.
LC-MS/MS Workflow Diagram
Caption: Workflow for LC-MS/MS analysis in a biological matrix.
Method Validation Strategy
Any analytical method intended for its purpose must be validated. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[17][18]
| Validation Parameter | Purpose | Assessment Approach |
| Specificity / Selectivity | To ensure the signal is from the analyte and not from interferences. | Analyze blank matrix, and blank matrix spiked with analyte and potential impurities/metabolites. |
| Linearity | To demonstrate a proportional relationship between signal and concentration. | Analyze calibration standards over the intended range (e.g., 5-7 concentrations). Evaluate using regression analysis (r² > 0.99).[6] |
| Range | The concentration interval where the method is precise, accurate, and linear. | Confirmed by the linearity, accuracy, and precision experiments.[2] |
| Accuracy | The closeness of the measured value to the true value. | Analyze QC samples at a minimum of three concentration levels (n=5). Results should be within ±15% of nominal (±20% at LLOQ). |
| Precision (Repeatability & Intermediate) | The agreement between a series of measurements from the same sample. | Assess by calculating the RSD (%) of measurements for QC samples within a single run (intra-day) and between different runs (inter-day). RSD should be ≤15% (≤20% at LLOQ). |
| Limit of Quantification (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | The lowest standard on the calibration curve that meets the acceptance criteria for accuracy and precision. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters. | For HPLC, vary parameters like mobile phase pH (±0.2), column temperature (±5 °C), and flow rate (±10%).[13] |
References
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Janus, M., Szafarz, M., Wójciak-Kosior, M., & Kocjan, R. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-9.
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SPOZ, M. J. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica-Drug Research, 68(6), 823-829.
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Janus, M. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. ResearchGate.
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Anonymous. (2014). LC-MS/MS METHOD FOR DETERMINATION OF BENZIMIDAZOLE RESIDUES IN ANIMAL PRODUCTS. National Center for Quality Supervision and Testing of Aquatic Products.
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Balizs, G. (1999). Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry. Journal of chromatography. B, Biomedical sciences and applications, 727(1-2), 167-77.
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Roos, M., Griese, N., Kaoma, T., & Mikus, G. (2018). Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS. Journal of pharmaceutical and biomedical analysis, 152, 127-134.
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Neri, B., Fiori, M., Brambilla, G., & Fidaleo, M. (2002). Determination of benzimidazole anthelmintics in animal-derived biological matrices. Annali dell'Istituto superiore di sanita, 38(1), 73-8.
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Nethercote, P., & Borman, P. (2018). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
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Developing cell culture models to test 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile
Application Note & Protocols
Topic: Developing Cell Culture Models to Test 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent anticancer activity.[1][2] These molecules are known to exert their effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic pathways like tyrosine kinases and topoisomerase.[3][4][5] This document provides a comprehensive, phased approach for the in vitro evaluation of a novel derivative, This compound . We present a scientifically-grounded, tiered experimental workflow, beginning with initial cytotoxicity screening to determine potency (IC₅₀) and concluding with mechanistic assays to elucidate the compound's mode of action. The protocols herein are designed as self-validating systems, incorporating essential controls to ensure data integrity and reproducibility, empowering researchers to make confident, data-driven decisions in the early stages of drug discovery.
Scientific Rationale & Strategic Overview
The evaluation of any novel compound requires a logical progression from broad phenotypic screening to detailed mechanistic investigation.[6][7] Our strategy for characterizing this compound is based on the well-documented activities of its parent scaffold.
-
The Benzimidazole Core: This heterocyclic moiety is a bioisostere of natural purines, allowing it to interact with a wide array of biological targets.[8] Its derivatives have been clinically approved for cancer treatment and are known to function by disrupting microtubule polymerization, arresting the cell cycle (often at the G2/M phase), and triggering programmed cell death (apoptosis).[2][3]
-
Hypothesized Mechanism: Given its structure, this compound is hypothesized to possess antiproliferative and cytotoxic properties. The initial goal is to confirm this activity and then to determine whether it operates through the common benzimidazole mechanisms of apoptosis induction or cell cycle disruption.
-
Tiered Experimental Approach: We employ a two-phase approach.
-
Phase 1: Cytotoxicity Screening. The foundational step is to determine if the compound is active and to quantify its potency. This involves treating a panel of cancer cells with a range of compound concentrations to calculate the half-maximal inhibitory concentration (IC₅₀).[9][10]
-
Phase 2: Mechanistic Elucidation. Once the IC₅₀ is established, subsequent assays are performed at relevant concentrations (e.g., 1x and 2x IC₅₀) to understand how the compound works. We will focus on quantifying apoptosis and analyzing effects on cell cycle progression, two hallmark mechanisms of this compound class.[11]
-
Phase 1: Cytotoxicity Screening & IC₅₀ Determination
The initial objective is to assess the compound's cytotoxic potential across various cancer cell lines and a non-cancerous control to determine potency and preliminary selectivity.[12][13]
Rationale & Cell Line Selection
We utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust colorimetric method that measures the metabolic activity of mitochondrial reductase enzymes, which serves as a proxy for cell viability.[12] A reduction in metabolic activity is correlated with cell death or proliferation inhibition.
Recommended Cell Panel:
-
MCF-7: Human breast adenocarcinoma (luminal A, ER+).
-
HCT-116: Human colorectal carcinoma.
-
A549: Human lung carcinoma.
-
HEK293: Human embryonic kidney cells (non-cancerous control to assess selectivity index).[12]
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Start from a high concentration (e.g., 200 µM) down to the low nanomolar range. Include a "vehicle control" (DMSO concentration matched to the highest compound dose) and an "untreated control" (medium only).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Treat cells in triplicate for each concentration. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Crystal Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Abs_treated / Abs_vehicle) * 100.
-
Plot the percentage of viability against the log of the compound concentration.
-
Use non-linear regression (log[inhibitor] vs. normalized response) in software like GraphPad Prism to calculate the IC₅₀ value.
-
Data Presentation: IC₅₀ Values
Summarize the calculated IC₅₀ values in a clear, tabular format. The Selectivity Index (SI) is calculated as IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line). A higher SI value indicates greater selectivity for cancer cells.[14]
| Cell Line | Cancer Type | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Doxorubicin (Control) | Selectivity Index (SI) |
| MCF-7 | Breast Adenocarcinoma | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| HCT-116 | Colorectal Carcinoma | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| A549 | Lung Carcinoma | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| HEK293 | Normal Kidney | [Experimental Value] | [Experimental Value] | N/A |
| Data presented as Mean ± SD from three independent experiments. |
Phase 2: Mechanistic Elucidation Assays
Following the confirmation of cytotoxic activity, the next phase investigates the underlying mechanism of cell death.
Apoptosis Induction Analysis
Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[15] We use Annexin V and Propidium Iodide (PI) co-staining to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[9]
-
Annexin V: Binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis.[16]
-
Propidium Iodide (PI): A fluorescent DNA intercalator that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.
Protocol 2: Annexin V/PI Staining by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control and a positive control (e.g., Staurosporine, 1 µM).
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be gently trypsinized. Combine all cells, wash with cold PBS, and centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Acquire at least 10,000 events per sample.
-
Data Analysis: Use flow cytometry software (e.g., FlowJo) to gate the populations and quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V-/PI-): Live cells.
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V-/PI+): Necrotic/dead cells.
-
Cell Cycle Analysis
Many benzimidazole derivatives are known to induce cell cycle arrest, preventing cancer cells from progressing through division.[3] This is analyzed by staining cellular DNA with Propidium Iodide (PI) and measuring fluorescence intensity, which is directly proportional to DNA content.[17][18]
-
G0/G1 Phase: Cells have a normal (2n) DNA content.
-
S Phase: Cells are actively replicating DNA (between 2n and 4n).
-
G2/M Phase: Cells have doubled their DNA content (4n) and are preparing for or are in mitosis.
Protocol 3: Cell Cycle Analysis by PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24 hours. Include a vehicle control.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash with PBS.
-
Fixation: Resuspend the cell pellet (1x10⁶ cells) and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes on ice (or store at -20°C).[19]
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase A is crucial to degrade RNA, which PI can also bind to, ensuring only DNA is measured.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo) to model the G0/G1, S, and G2/M phases and calculate the percentage of cells in each phase. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.
Data Presentation: Cell Cycle Distribution
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control (DMSO) | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Compound (IC₅₀) | [Experimental Value] | [Experimental Value] | [Experimental Value] |
| Data presented as Mean ± SD from three independent experiments. |
Integrated Data Interpretation & Future Directions
By integrating the results from these phases, a clear preliminary profile of this compound will emerge. For example, a low IC₅₀ value coupled with a significant increase in the Annexin V-positive population and an accumulation of cells in the G2/M phase would strongly suggest the compound is a potent, apoptosis-inducing agent that causes cell cycle arrest.
Future Directions:
-
Confirmation of Apoptosis: Perform a Caspase-Glo® 3/7 assay to confirm the activation of effector caspases, a hallmark of apoptosis.[16][20]
-
Target Identification: If cell cycle arrest is observed, western blotting for key cell cycle proteins (e.g., cyclins, CDKs) can provide deeper mechanistic insight. Given the known targets of benzimidazoles, specific kinase or topoisomerase inhibition assays could be pursued.[4][5]
-
Expanded Screening: Test the compound on a broader panel of cancer cell lines, including those with known resistance mechanisms, to understand its spectrum of activity.[21]
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Application Notes & Protocols: Characterization of 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile as a Putative TRPA1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the characterization of 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile as a potential antagonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel. The benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry, known to interact with a variety of biological targets, including ion channels involved in inflammation and pain.[1][2] This guide outlines a strategic workflow, from initial in vitro validation to cell-based functional assays, to rigorously assess the compound's potency, selectivity, and mechanism of action as a TRPA1 antagonist. The protocols provided are grounded in established methodologies for studying TRP channel modulators and are designed to provide robust and reproducible data for drug discovery and chemical probe development.
Introduction: The Rationale for Investigating this compound as a TRPA1 Antagonist
The 1H-benzo[d]imidazole core is a privileged heterocyclic motif found in numerous pharmacologically active compounds.[3][4] Its structural resemblance to endogenous purines enables it to interact with a diverse array of biological targets.[3] Notably, derivatives of this scaffold have been identified as potent modulators of various enzymes and receptors, including kinases and ion channels.[5] Recent research has highlighted the potential for benzimidazole-containing compounds to act as antagonists of Transient Receptor Potential (TRP) channels, which are critical mediators of sensory signals such as pain, temperature, and chemical irritants.[2][6]
The TRPA1 channel, in particular, is a well-validated target for the development of novel analgesics and anti-inflammatory agents.[7] It is activated by a wide range of exogenous and endogenous irritants, leading to the sensation of pain and neurogenic inflammation.[7] The discovery of potent and selective TRPA1 antagonists has provided valuable chemical tools for studying its physiological roles and therapeutic potential.[8][9]
Given the established precedent for benzimidazole derivatives modulating TRP channels, we hypothesize that this compound may function as a TRPA1 antagonist. This document provides the experimental framework to test this hypothesis and thoroughly characterize its pharmacological profile.
Mechanism of Action: TRPA1 Antagonism
TRPA1 is a non-selective cation channel predominantly expressed in sensory neurons.[7] Upon activation by noxious stimuli, it allows the influx of cations, primarily Ca2+ and Na+, leading to depolarization of the neuronal membrane and the initiation of a pain signal. TRPA1 antagonists can block this process through several mechanisms, including:
-
Competitive Antagonism: The antagonist binds to the same site as the agonist, preventing its activation.
-
Non-competitive Antagonism: The antagonist binds to an allosteric site on the channel, inducing a conformational change that prevents its opening or ion permeation, even when the agonist is bound.
-
Open-channel Block: The antagonist physically occludes the ion pore once the channel is in its open state.
The following protocols are designed to elucidate which of these mechanisms may be employed by this compound.
Experimental Protocols
In Vitro Characterization: Radioligand Binding Assay
Objective: To determine the binding affinity of this compound to the human TRPA1 channel.
Rationale: A radioligand binding assay provides a direct measure of the interaction between the test compound and the target receptor. This assay will be performed in a competitive format using a known radiolabeled TRPA1 antagonist.
Materials:
-
Membranes from cells stably expressing human TRPA1
-
[³H]-A-967079 (a potent, selective radiolabeled TRPA1 antagonist)
-
This compound
-
A-967079 (unlabeled, for non-specific binding determination)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in Binding Buffer.
-
In a 96-well plate, add Binding Buffer, the test compound dilutions, [³H]-A-967079 (at a concentration near its Kd), and the TRPA1-expressing cell membranes.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled A-967079.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Harvest the membranes by vacuum filtration onto the filter plates and wash with ice-cold Binding Buffer.
-
Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Cell-Based Functional Assay: Calcium Influx Assay
Objective: To assess the functional antagonism of this compound on TRPA1 channel activation in a cellular context.
Rationale: This assay measures the ability of the test compound to inhibit the increase in intracellular calcium that occurs upon TRPA1 activation by an agonist. A fluorescent calcium indicator is used to monitor changes in intracellular calcium levels.
Materials:
-
HEK293 or CHO cells stably expressing human TRPA1
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
TRPA1 agonist (e.g., allyl isothiocyanate (AITC) from mustard oil, or cinnamaldehyde)
-
This compound
-
A-967079 (as a positive control antagonist)
-
Assay Buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Pluronic F-127
-
96- or 384-well black-walled, clear-bottom plates
-
Fluorescent plate reader with kinetic reading capabilities and automated liquid handling
Procedure:
-
Plate the TRPA1-expressing cells in the assay plates and grow to confluence.
-
Prepare the calcium dye loading solution by dissolving the fluorescent dye and Pluronic F-127 in Assay Buffer.
-
Remove the cell culture medium and add the dye loading solution to each well. Incubate at 37°C for 60 minutes.
-
Wash the cells with Assay Buffer to remove excess dye.
-
Prepare serial dilutions of this compound and the positive control antagonist in Assay Buffer.
-
Add the compound dilutions to the respective wells and incubate for 15-30 minutes.
-
Place the plate in the fluorescent plate reader and begin kinetic reading of fluorescence intensity.
-
After establishing a stable baseline, add the TRPA1 agonist to all wells at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Continue to record the fluorescence intensity for several minutes to capture the peak response.
Data Analysis: Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. Normalize the data to the response of the vehicle-treated control. Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Selectivity Profiling: Counter-Screening Against Other TRP Channels
Objective: To determine the selectivity of this compound for TRPA1 over other related TRP channels.
Rationale: A good chemical probe should be highly selective for its intended target. This is crucial to avoid off-target effects that could confound experimental results.
Procedure: Perform the calcium influx assay as described in section 3.2 using cell lines that stably express other TRP channels, such as TRPV1, TRPV4, and TRPM8. Use appropriate agonists for each channel (e.g., capsaicin for TRPV1, GSK1016790A for TRPV4, and menthol for TRPM8).
Data Analysis: Determine the IC₅₀ values for this compound against each of the tested TRP channels. A selectivity ratio of at least 100-fold over other channels is generally desired for a high-quality chemical probe.
Quantitative Data Summary
The following table should be populated with the experimental data obtained from the assays described above.
| Parameter | This compound | A-967079 (Reference) |
| TRPA1 Binding Affinity (Ki) | To be determined | ~67 nM (human) |
| TRPA1 Functional Antagonism (IC₅₀) | To be determined | ~289 nM (rat) |
| Selectivity (IC₅₀) | ||
| TRPV1 | To be determined | >10 µM |
| TRPV4 | To be determined | >10 µM |
| TRPM8 | To be determined | >10 µM |
Visualizing Workflows and Pathways
Experimental Workflow
Caption: Workflow for the characterization of a putative TRPA1 antagonist.
TRPA1 Signaling Pathway
Caption: Simplified TRPA1 signaling pathway and point of inhibition.
Conclusion
The protocols and workflow outlined in this document provide a robust framework for the initial characterization of this compound as a potential TRPA1 antagonist. Successful execution of these experiments will yield critical data on the compound's binding affinity, functional potency, and selectivity, which are essential for its validation as a chemical probe and for guiding further drug development efforts.
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Song, J., et al. (2024). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. Molecules, 29(18), 4337. [Link]
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McGaraughty, S., et al. (2010). TRPA1 modulation of spontaneous and mechanically evoked firing of spinal neurons in uninjured, osteoarthritic, and inflamed rats. Molecular Pain, 6, 14. [Link]
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Chen, J., et al. (2019). Analysis of TRPA1 antagonist, A-967079, in plasma using high-performance liquid chromatography tandem mass-spectrometry. Journal of Chromatography B, 1134-1135, 121861. [Link]
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ResearchGate. (2020). Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. [Link]
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Khan, I., et al. (2024). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 29(13), 3041. [Link]
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Application Notes and Protocols: Radiolabeling of 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile for Binding Studies
Introduction: Unlocking Receptor Interactions through Radiolabeling
In the landscape of contemporary drug discovery and molecular pharmacology, the precise characterization of ligand-receptor interactions is paramount. Radioligand binding assays remain the gold standard for quantifying the affinity of a drug candidate for its biological target due to their sensitivity and robustness.[1][2][3] This application note provides a detailed guide for the radiolabeling of 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile, a novel benzimidazole derivative, and its subsequent application in receptor binding studies. Benzimidazole scaffolds are prevalent in medicinal chemistry, exhibiting a wide array of biological activities by targeting various receptors and enzymes.[4][5] The introduction of a radiolabel, such as tritium (³H) or carbon-14 (¹⁴C), into this molecule enables direct and quantitative measurement of its binding parameters—namely, the dissociation constant (Kd) and the maximum receptor density (Bmax).[1][6]
This document is structured to provide both the strategic rationale and the step-by-step protocols for researchers, scientists, and drug development professionals. We will delve into the synthetic strategy for radiolabeling, rigorous methods for purification and quality control, and a comprehensive protocol for conducting saturation and competitive binding assays.
SECTION 1: Radiolabeling Strategy and Synthesis
The choice of radionuclide and the position of the label are critical decisions that impact the utility of the radioligand. For this compound, both tritium and carbon-14 are viable options, each with distinct advantages.
-
Tritium (³H) Labeling: Offers high specific activity, which is advantageous for detecting low-density receptors.[7][8] A common strategy for introducing tritium is through catalytic hydrogen isotope exchange (HIE) on a suitable precursor.[8][9][10]
-
Carbon-14 (¹⁴C) Labeling: Provides a metabolically stable label, ideal for in vivo and metabolism studies.[11][12][13] The synthesis would typically involve the use of a ¹⁴C-labeled precursor, such as [¹⁴C]cyclohexylamine or a ¹⁴C-labeled benzonitrile derivative, incorporated early in the synthetic route.[14][15]
For the purpose of in vitro binding assays, tritium labeling is often preferred due to the higher specific activity achievable. This guide will focus on a tritiation approach.
Precursor Synthesis
A suitable precursor for tritiation is a derivative of the target molecule containing a site amenable to catalytic reduction or hydrogen isotope exchange. For this compound, a de-saturated analog of the cyclohexyl ring or a halogenated version of the benzimidazole core could serve as a precursor. A plausible synthetic route to the unlabeled compound is outlined in various studies on benzimidazole synthesis.[16][17][18][19]
Tritiation Protocol via Catalytic Hydrogen Isotope Exchange
This protocol outlines a general procedure for tritium labeling. The specific conditions, including catalyst, solvent, and temperature, may require optimization.
Materials:
-
This compound precursor
-
Tritium gas (T₂)
-
Palladium on carbon (Pd/C) or other suitable catalyst (e.g., Crabtree's catalyst)
-
Anhydrous solvent (e.g., ethyl acetate, dioxane)
-
Reaction vessel suitable for handling tritium gas
Protocol:
-
In a specialized radiological laboratory facility, dissolve the precursor in the anhydrous solvent within the reaction vessel.
-
Add the catalyst under an inert atmosphere (e.g., argon or nitrogen).
-
Evacuate the vessel and introduce tritium gas to the desired pressure.
-
Stir the reaction mixture at room temperature or with gentle heating for a predetermined time. The reaction progress can be monitored by techniques like LC-MS using a non-radioactive hydrogen source.
-
After the reaction is complete, carefully remove the excess tritium gas using a specialized handling system.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to yield the crude tritiated product.
SECTION 2: Purification and Quality Control
Ensuring the radiochemical purity of the ligand is critical for obtaining accurate and reproducible binding data.[20][21] Impurities can interfere with the binding assay, leading to erroneous results.[21]
Purification by High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is the method of choice for purifying the radiolabeled product from unlabeled precursor and any radiolabeled byproducts.[21][22][23][24]
Instrumentation and Conditions:
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like trifluoroacetic acid (TFA) is a common starting point.
-
Detection: A UV detector and an in-line radioactivity detector are required to monitor the separation.[24][25]
Protocol:
-
Dissolve the crude tritiated product in a minimal amount of the mobile phase.
-
Inject the solution onto the preparative HPLC system.
-
Collect fractions corresponding to the product peak as identified by both UV and radioactivity detectors.
-
Pool the pure fractions and remove the solvent to obtain the purified radioligand.
Assessment of Radiochemical Purity
The purity of the final product must be rigorously assessed.[20][26]
2.2.1. Analytical HPLC: An analytical HPLC run of the purified product should show a single, sharp radioactive peak co-eluting with the unlabeled standard.
2.2.2. Thin-Layer Chromatography (TLC): Radio-TLC provides a rapid and complementary method for purity assessment.[27][28][29]
Protocol:
-
Spot a small amount of the purified radioligand onto a TLC plate.
-
Develop the plate in an appropriate solvent system.
-
Analyze the distribution of radioactivity on the plate using a radio-TLC scanner or by autoradiography.[20][27] A single spot corresponding to the Rf of the unlabeled standard should be observed.
Determination of Specific Activity
The specific activity (Ci/mmol) is a crucial parameter and can be determined by measuring the radioactivity of a known mass of the compound.
SECTION 3: Radioligand Binding Assay Protocols
Radioligand binding assays are used to determine the affinity (Kd) and density (Bmax) of receptors for the radiolabeled ligand.[1][2][3][6]
Membrane Preparation
This protocol describes a general method for preparing membranes from tissues or cultured cells.[30]
Materials:
-
Tissue or cultured cells expressing the target receptor
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Protease inhibitors
-
Centrifuge
Protocol:
-
Homogenize the tissue or cells in ice-cold homogenization buffer containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.[30]
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.[30]
-
Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in a suitable assay buffer and determine the protein concentration (e.g., using a BCA assay).[30]
-
Store the membrane preparation in aliquots at -80°C.
Saturation Binding Assay
This assay determines the Kd and Bmax of the radioligand.[1]
Protocol:
-
Set up a series of assay tubes or a 96-well plate.
-
To each, add a constant amount of membrane protein.
-
Add increasing concentrations of the radiolabeled this compound.
-
For each concentration, prepare a parallel set of tubes containing an excess of a non-labeled competing ligand to determine non-specific binding.
-
Incubate the reactions at a specific temperature for a time sufficient to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.[1][30]
-
Measure the radioactivity trapped on the filters using a scintillation counter.[30]
Competitive Binding Assay
This assay is used to determine the affinity (Ki) of unlabeled test compounds.[1]
Protocol:
-
Set up assay tubes or a 96-well plate.
-
To each, add a constant amount of membrane protein.
-
Add a fixed concentration of the radiolabeled this compound (typically at or below its Kd).
-
Add increasing concentrations of the unlabeled test compound.
-
Include tubes for total binding (no competitor) and non-specific binding (excess of a known high-affinity unlabeled ligand).
-
Follow the incubation, filtration, and counting steps as described for the saturation assay.
SECTION 4: Data Analysis and Interpretation
Saturation Binding Data
Specific binding is calculated by subtracting non-specific binding from total binding at each radioligand concentration. The resulting data can be analyzed by non-linear regression to fit a one-site binding model, directly yielding the Kd and Bmax values.
Alternatively, a Scatchard plot can be generated (Bound/Free vs. Bound).[31][32]
-
Kd = -1 / slope
-
Bmax = x-intercept
Competitive Binding Data
The data are plotted as the percentage of specific binding versus the log concentration of the competitor, generating a sigmoidal curve. Non-linear regression is used to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding). The Ki value can then be calculated using the Cheng-Prusoff equation.[33][34][35]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand.
Data and Workflow Visualization
Workflow Diagrams
Caption: Radiolabeling and Purification Workflow.
Caption: Radioligand Binding Assay Workflow.
Quantitative Data Summary
| Parameter | Description | Method of Determination |
| Kd | Dissociation Constant | Saturation Binding Assay |
| Bmax | Maximum Receptor Density | Saturation Binding Assay |
| IC50 | Inhibitory Concentration 50% | Competitive Binding Assay |
| Ki | Inhibitor Binding Affinity | Competitive Binding Assay (Cheng-Prusoff) |
| Radiochemical Purity | % of desired radiolabeled compound | Analytical HPLC, Radio-TLC |
| Specific Activity | Radioactivity per mole (e.g., Ci/mmol) | Radioactivity counting of a known mass |
Conclusion
This application note provides a comprehensive framework for the successful radiolabeling of this compound and its application in robust binding assays. The detailed protocols for synthesis, purification, quality control, and binding experiments are designed to ensure high-quality, reproducible data. By following these guidelines, researchers can effectively characterize the interaction of this novel compound with its biological target, a critical step in the drug discovery and development pipeline.
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Ellis, B., & Ballinger, J. (2021). Radiochemical Purity Testing. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
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Zanzonico, P. B., & Taggart, D. (1987). Characterization and use of a gamma radiation TLC scanner for radiochemical purity measurements of radiopharmaceutical kit preparations. Journal of Radioanalytical and Nuclear Chemistry, 118(4), 249-261. Retrieved from [Link]
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Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. Retrieved from [Link]
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Wang, M., et al. (2020). High-throughput radio-TLC analysis. Nuclear Medicine and Biology, 82-83, 36-42. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of the radiochemical purity of a 99m Tc radiopharmaceutical. [Figure]. Retrieved from [Link]
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D'Auria, L., et al. (2024). Optimization of radiochemical purity assessment for [68Ga]Ga-EDOTREOTIDE (Somakit-TOC®): a shortened r-TLC method for improved PET radiopharmaceutical workflow. EJNMMI Radiopharmacy and Chemistry, 9(1), 14. Retrieved from [Link]
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Moravek. (n.d.). The Importance of Purification for Radiolabeled Compounds. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Radioligand Binding Studies. Retrieved from [Link]
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ResearchGate. (n.d.). HPLC methods for the purification of [11C]-labelled radiopharmaceuticals: Reversal of the retention order of products and precursors. Retrieved from [Link]
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Leff, P., & Dougall, I. G. (1993). The influence of cooperativity on the determination of dissociation constants: examination of the Cheng-Prusoff equation, the Scatchard analysis, the Schild analysis and related power equations. British journal of pharmacology, 108(3), 702–709. Retrieved from [Link]
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Jolit, A., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6045-6119. Retrieved from [Link]
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Salwiczek, M., et al. (2019). Synthetic Tritium Labeling: Reagents and Methodologies. Retrieved from [Link]
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Horovitz, A. (1986). Linearization of two ligand-one binding site scatchard plot and the "IC50" competitive inhibition plot: application to the simplified graphical determination of equilibrium constants. Journal of theoretical biology, 121(3), 347–350. Retrieved from [Link]
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Pavan, M., et al. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. Molecules, 27(23), 8206. Retrieved from [Link]
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Gao, M., et al. (2015). Design, Synthesis and Characterization of Benzimidazole Derivatives as PET Imaging Ligands for Metabotropic Glutamate Receptor Subtype 2 (mGluR2). ACS chemical neuroscience, 6(5), 723–732. Retrieved from [Link]
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Wang, Y., et al. (2022). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Molecules, 27(18), 5857. Retrieved from [Link]
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Das, S. (2020, June 5). Purification, formulation and quality control of radiopharmaceuticals. [Video]. YouTube. Retrieved from [Link]
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Sathekge, M., et al. (2016). Carbon-14 radiolabeling and in vivo biodistribution of a potential anti-TB compound. Journal of labelled compounds & radiopharmaceuticals, 59(1), 1–6. Retrieved from [Link]
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Ji, A., et al. (2002). Liquid Chromatography–Accurate Radioisotope Counting and Microplate Scintillation Counter Technologies in Drug Metabolism Studies. Journal of chromatographic science, 40(7), 387–393. Retrieved from [Link]
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Soukarieh, F., et al. (2021). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of medicinal chemistry, 64(1), 546–567. Retrieved from [Link]
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Wang, M., et al. (2010). (18)F Labeled benzimidazole derivatives as potential radiotracer for positron emission tomography (PET) tumor imaging. Bioorganic & medicinal chemistry, 18(7), 2470–2477. Retrieved from [Link]
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Taran, F., et al. (2022). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. Accounts of Chemical Research, 55(13), 1747-1759. Retrieved from [Link]
-
Pharma Focus Europe. (2021). Rewriting Molecules at the Last Minute: The Power of Late-Stage Carbon-14 Labelling. Retrieved from [Link]
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Almac. (n.d.). Isotopic API labelling with carbon-14. Retrieved from [Link]
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Technology Networks. (2022). Late-Stage Carbon-14 Labelling and Isotope Exchange Techniques in Radiochemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Scatchard equation. Retrieved from [Link]
-
Lucanto, S., et al. (2021). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of medicinal chemistry, 64(1), 546–567. Retrieved from [Link]
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Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS omega, 7(3), 3045–3066. Retrieved from [Link]
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Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]
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Widdowson, K. L., et al. (2008). Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk). Bioorganic & medicinal chemistry letters, 18(20), 5545–5549. Retrieved from [Link]
-
Heravi, M. M., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Synthetic Communications, 42(18), 2699-2706. Retrieved from [Link]
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Goldstein, A. (1974). An Analysis on the Slope of Scatchard Plots. Biophysical Chemistry, 2(1), 31-37. Retrieved from [Link]
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Science.gov. (n.d.). labeled benzimidazole derivatives: Topics by Science.gov. Retrieved from [Link]
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Karthikeyan, C., et al. (2012). Docking investigation and binding interaction of benzimidazole derivative with bovine serum albumin. Journal of pharmaceutical analysis, 2(4), 281–286. Retrieved from [Link]
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López-Rodríguez, M. L., et al. (2005). design and synthesis of new benzimidazole-arylpiperazine derivatives acting as mixed 5-HT1A/5-HT3 ligands. Journal of medicinal chemistry, 48(10), 3539–3549. Retrieved from [Link]
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Semantic Scholar. (n.d.). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as PotentialMulti-Kinase Inhibitors. Retrieved from [Link]
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Topic: Formulation of 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile for In Vivo Studies
An Application Note for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the formulation of 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile, a compound representative of new chemical entities (NCEs) with presumed poor aqueous solubility, for preclinical in vivo evaluation. The success of pharmacokinetic, pharmacodynamic, and toxicology studies hinges on the development of a safe and effective vehicle that ensures consistent and adequate drug exposure.[1][2] This guide details a systematic approach, beginning with essential pre-formulation characterization and progressing through the selection and preparation of appropriate dosing vehicles, including co-solvent solutions and suspensions. Detailed, step-by-step protocols and quality control measures are provided to ensure formulation integrity, dose accuracy, and reproducibility.
Guiding Principles for Preclinical Formulation
The primary objective when formulating an NCE like this compound for in vivo studies is to deliver the compound to the animal model in a manner that is safe, consistent, and allows for maximal absorption.[3] Many NCEs emerging from discovery pipelines are poorly water-soluble, presenting a significant challenge to achieving adequate bioavailability.[1][4] An improperly chosen formulation can lead to variable drug exposure, erroneous study results, and the potential for promising candidates to be prematurely discarded.[1]
The strategy must balance enhancing solubility with minimizing vehicle-related toxicity or physiological effects that could confound study results.[5] Therefore, a tiered approach, starting with the simplest and safest formulations, is recommended.
Pre-formulation Assessment: The Foundation of Rational Formulation Design
Before any formulation work begins, a thorough characterization of the compound's physicochemical properties is essential.[1][3][6] This data-driven approach informs the selection of the most promising formulation strategy and helps predict potential challenges.[7]
Table 1: Key Physicochemical Properties and Their Formulation Implications
| Property | Analytical Method(s) | Importance for Formulation Design |
| Aqueous Solubility | Shake-flask method at various pH (e.g., 2.0, 7.4) | The most critical parameter. Determines if a simple aqueous solution is feasible or if solubility-enhancing techniques are required.[8] |
| pKa | Potentiometric titration, UV-spectroscopy | Indicates the ionization state of the molecule at different physiological pH values, which directly impacts solubility in the GI tract. |
| LogP / LogD | Shake-flask, HPLC | Measures lipophilicity. High LogP values often correlate with poor aqueous solubility but may suggest suitability for lipid-based formulations.[3] |
| Melting Point | Differential Scanning Calorimetry (DSC) | Provides information on the solid-state properties and stability of the crystal lattice. A high melting point often indicates low solubility.[3][7] |
| Physical Form | X-ray Powder Diffraction (XRPD), Microscopy | Determines if the compound is crystalline or amorphous. Amorphous forms are typically more soluble but may be less stable.[4][8] |
| Chemical Stability | HPLC-based stability indicating method | Assesses degradation in potential vehicles and at different pH and temperature conditions, ensuring the compound remains intact during preparation and administration. |
Given the structure of this compound, it is anticipated to be a lipophilic molecule with low aqueous solubility, likely classifying it as a Biopharmaceutics Classification System (BCS) Class II or IV compound.[4] This necessitates the use of enabling formulation strategies.
Caption: Formulation selection workflow based on pre-formulation data.
Common Formulation Strategies for Poorly Soluble Compounds
The following strategies are presented in order of increasing complexity. For a novel compound, it is practical to start with the simplest approach that provides adequate exposure.
Strategy 1: Co-Solvent Solution
For compounds that are insoluble in water but soluble in water-miscible organic solvents, a co-solvent system is often the first choice.[3] This approach maintains the drug in a dissolved state, which can lead to more predictable and uniform absorption compared to suspensions.[3]
Causality: Co-solvents work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of lipophilic compounds. However, the concentration of organic solvents must be carefully controlled to avoid toxicity or adverse physiological effects in the animal model.[3][5]
Table 2: Common Co-Solvents and Surfactants for In Vivo Use
| Excipient | Function | Typical Concentration Limits (Oral) | Notes |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent | Up to 60-80% | Generally well-tolerated. Can have a laxative effect at high doses.[5] |
| Propylene Glycol (PG) | Co-solvent | Up to 40-50% | Can cause CNS depression or hemolysis at high concentrations. |
| Ethanol | Co-solvent | < 10% | Use should be minimized due to potential pharmacological effects. |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | < 10% | Potent solvent, but can cause skin irritation and ulceration.[3] Often used in combination with other vehicles. |
| Tween® 80 (Polysorbate 80) | Surfactant / Wetting Agent | 1-10% | Used to improve solubility and aid in the dispersion of suspended particles. |
| Solutol® HS 15 | Surfactant | 10-25% | Non-ionic solubilizer often used for intravenous formulations. |
Strategy 2: Aqueous Suspension
Suspensions are a highly common and effective formulation for water-insoluble compounds intended for oral administration.[1][3] This formulation consists of fine drug particles dispersed uniformly in an aqueous vehicle with the help of suspending and wetting agents.
Causality: The rate of absorption from a suspension is often limited by the dissolution rate of the drug particles in the gastrointestinal fluids. Therefore, reducing the particle size of the active pharmaceutical ingredient (API) can increase the surface area and enhance dissolution.[4] Suspending agents increase the viscosity of the vehicle, slowing sedimentation and ensuring dose uniformity. Wetting agents are crucial for dispersing hydrophobic drug particles in the aqueous medium.
Table 3: Common Excipients for Aqueous Suspensions
| Excipient | Function | Typical Concentration |
| Sodium Carboxymethylcellulose (Na-CMC) | Suspending Agent | 0.5% - 1.0% (w/v) |
| Methylcellulose | Suspending Agent | 0.5% - 1.0% (w/v) |
| Hydroxypropyl Methylcellulose (HPMC) | Suspending Agent | 0.5% - 1.0% (w/v) |
| Tween® 80 / Polysorbate 80 | Wetting Agent | 0.1% - 0.5% (v/v) |
| Sodium Lauryl Sulfate (SLS) | Wetting Agent | 0.01% - 0.1% (w/v) |
Strategy 3: Advanced Formulations
For particularly challenging compounds, more advanced strategies may be required to achieve desired oral bioavailability. These include:
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media like GI fluids.[9][10] This can significantly enhance the solubilization and absorption of lipophilic drugs.[10]
-
Amorphous Solid Dispersions: The drug is dispersed in a polymer matrix in an amorphous state.[4][11] This high-energy form has greater solubility than the crystalline state, but physical stability can be a concern.[12]
These methods typically involve more complex manufacturing processes and are often explored when simpler approaches fail to provide adequate exposure.[4][12]
Detailed Experimental Protocols
Safety Precaution: Always handle this compound in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Preparation of a Co-Solvent Solution (10 mg/mL in 40% PEG 400)
Objective: To prepare a 10 mL solution of the test compound at a concentration of 10 mg/mL for oral gavage.
Materials:
-
This compound (100 mg)
-
Polyethylene Glycol 400 (PEG 400)
-
Sterile Water for Injection or equivalent purified water
-
Glass vials, magnetic stirrer, and stir bar
-
Calibrated pipettes and analytical balance
Procedure:
-
Vehicle Preparation: In a clean glass vial, add 4 mL of PEG 400. Add 6 mL of sterile water to reach a final volume of 10 mL. Mix thoroughly with a magnetic stirrer.
-
Compound Addition: Accurately weigh 100 mg of the test compound and add it to the 40% PEG 400 vehicle.
-
Solubilization: Stir the mixture at room temperature. Gentle warming (to 30-40°C) or brief sonication can be used to facilitate dissolution if necessary.
-
Quality Control: Visually inspect the final formulation to ensure it is a clear, particle-free solution. If precipitation occurs upon standing, the formulation is not viable and an alternative strategy must be pursued.
-
Storage: Store in a tightly sealed, light-protected container at 2-8°C. Determine the chemical stability to define the appropriate shelf-life.
Protocol 2: Preparation of a Suspension (5 mg/mL in 0.5% Na-CMC)
Objective: To prepare a uniform and stable 10 mL suspension of the test compound at 5 mg/mL for oral gavage.
Caption: Step-by-step workflow for preparing a drug suspension.
Materials:
-
This compound (50 mg)
-
Sodium Carboxymethylcellulose (Na-CMC), low viscosity (50 mg)
-
Tween® 80 (10 µL)
-
Sterile Water for Injection or equivalent purified water
-
Mortar and pestle, glass vials, magnetic stirrer, and stir bar
-
Calibrated pipettes and analytical balance
Procedure:
-
Vehicle Preparation: Add 50 mg of Na-CMC to 10 mL of sterile water in a vial. Stir continuously with a magnetic stirrer until fully dissolved. This may take several hours. Add 10 µL of Tween® 80 and mix.
-
Particle Size Reduction: If the compound particles are large, gently grind the accurately weighed 50 mg of the test compound to a fine, consistent powder using a clean mortar and pestle.[3]
-
Levigation (Wetting): Transfer the powdered compound to a small container or continue in the mortar. Add a small volume (e.g., 200-300 µL) of the prepared CMC vehicle to the powder. Mix thoroughly with a spatula or the pestle to create a smooth, uniform paste. This "levigation" step is critical to ensure all particles are wetted and to prevent clumping.[3]
-
Dilution: Gradually add the remaining vehicle to the paste in small portions, mixing continuously to ensure the paste is incorporated without lumps.
-
Homogenization: Once all the vehicle has been added, transfer the mixture to a vial and stir vigorously with a magnetic stirrer for at least 30 minutes to ensure a homogenous dispersion.
-
Quality Control: Visually inspect the suspension for uniformity. It should be easily re-suspendable upon gentle shaking. Check the pH to ensure it is within a physiologically acceptable range (typically 5-8).
-
Dosing and Storage: Store refrigerated (2-8°C). Always stir or vortex the suspension vigorously immediately before each dose administration to ensure uniformity and accurate dosing.
Formulation Characterization and Stability
All prepared formulations must be characterized to ensure they are suitable for the study.[6]
-
Appearance: Visual inspection for clarity (solutions) or uniformity and re-suspendability (suspensions).[5]
-
pH Measurement: Ensure the pH is within a tolerable physiological range.
-
Concentration Verification: The concentration of the active compound in the final formulation should be confirmed, typically by a validated HPLC method. This confirms dose accuracy.
-
Stability: The formulation should be assessed for physical and chemical stability over the intended period of use.[7] For suspensions, this involves monitoring for any changes in appearance, such as caking or crystal growth. For all formulations, chemical stability is assessed by analyzing the API concentration over time.[5]
Conclusion
The successful in vivo evaluation of this compound requires a methodical and rational approach to formulation development. The inherent poor aqueous solubility expected of this compound necessitates the use of enabling strategies such as co-solvent systems or aqueous suspensions. By conducting thorough pre-formulation assessments and following structured preparation protocols with integrated quality control checks, researchers can develop safe and effective dosing vehicles. This diligence is paramount for generating reliable and reproducible preclinical data, which is essential for making informed decisions in the drug development process.
References
- Mude, G. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Vertex AI Search.
- Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Venter, M., & Müller, D. G. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC - NIH.
- Singh, A., & Kumar, S. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central.
- Engstrom, J. D., et al. (2016). High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. ACS Central Science.
- Garg, V., & Singh, P. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
- BenchChem. (2025). Application Notes and Protocols for In Vivo Dosing and Formulation. Benchchem.
- Unknown Author. (n.d.). Preclinical Drug Development Process: Formulation and Development Aspects. Source Not Available.
- SGS. (n.d.). Preclinical Formulation Development. SGS.
- News-Medical.Net. (2021). Materialization Characterization and Formulation Development. News-Medical.Net.
- Langer, E. S. (n.d.). Preformulation Means Characterization. BioPharm International.
- Twarog, C., et al. (n.d.). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PubMed Central.
- Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research - Boston University.
- Putchakayala, S. B. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Aragen Life Sciences.
Sources
- 1. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Preclinical Formulation Development [sgs.com]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who may be encountering challenges, particularly low yields, during this synthesis. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your reaction conditions effectively.
Troubleshooting Guide: Addressing Low Yields
Low yields in benzimidazole synthesis are a frequent challenge, often stemming from suboptimal reaction conditions, reagent quality, or competing side reactions.[1] This section addresses the most common issues encountered during the synthesis of this compound.
Q1: My overall reaction yield is consistently low (<40%). Where should I start my investigation?
A low yield is a systemic issue that requires a systematic approach to diagnose. The primary areas to investigate are the purity of your starting materials and the core reaction conditions: solvent, catalyst, and temperature.
Initial Diagnostic Steps:
-
Verify Starting Material Purity: The two key starting materials are 3,4-diaminobenzonitrile and cyclohexanecarbaldehyde . Impurities in either reactant can halt the reaction or promote the formation of unwanted byproducts.
-
3,4-diaminobenzonitrile: This compound is susceptible to oxidation, which can result in colored impurities. Use freshly sourced, high-purity reagent or purify older stock by recrystallization.
-
Cyclohexanecarbaldehyde: Aldehydes are prone to oxidation to carboxylic acids and polymerization. An older bottle of cyclohexanecarbaldehyde may contain significant amounts of cyclohexanecarboxylic acid, which will not participate in the desired reaction. Use freshly distilled aldehyde for best results.
-
-
Assess Reaction Conditions: The condensation of an o-phenylenediamine with an aldehyde is highly sensitive to the reaction environment.[2]
-
Solvent Choice: The polarity of the solvent is critical.[3] Polar solvents like ethanol or methanol are often effective as they can solvate the reactants and facilitate the necessary proton transfers during cyclization.[3] However, a solvent screen is highly recommended. (See Protocol 1).
-
Catalyst Efficiency: While some benzimidazole syntheses can proceed without a catalyst, yields are often dramatically improved with one.[2][3] Lewis acids or mild Brønsted acids are commonly employed to activate the aldehyde.
-
Atmosphere Control: The intermediate dihydrobenzimidazole is susceptible to oxidation. While air is often used as the oxidant for the final aromatization step, an inert atmosphere (Nitrogen or Argon) during the initial condensation can prevent premature degradation of the diamine and improve overall yield.
-
Visualizing the Troubleshooting Workflow
This diagram outlines a logical progression for troubleshooting low yields.
Caption: A logical workflow for diagnosing and resolving low reaction yields.
Q2: I'm observing a complex mixture of products by TLC/LC-MS. How can I improve the selectivity?
The formation of multiple products often points to side reactions or incomplete conversion. The primary culprits are typically the formation of a stable Schiff base without cyclization or the formation of 1,2-disubstituted benzimidazoles if a second equivalent of the aldehyde reacts.
Strategies to Enhance Selectivity:
-
Catalyst Choice: The catalyst plays a pivotal role in promoting the desired intramolecular cyclization over intermolecular side reactions.
-
Lewis Acids: Catalysts like Erbium(III) triflate (Er(OTf)₃) or Scandium(III) triflate (Sc(OTf)₃) are highly effective.[4] They coordinate to the aldehyde's carbonyl oxygen, rendering the carbon more electrophilic and accelerating the initial nucleophilic attack by the diamine. This can favor the desired pathway over side reactions.
-
Heterogeneous Catalysts: Using a solid-supported catalyst, such as MgO@DFNS, can improve selectivity and simplifies workup, as the catalyst can be filtered off.[5]
-
-
Stoichiometry Control: The molar ratio of reactants is crucial.[3]
-
Use a slight excess of the aldehyde (e.g., 1.1 to 1.2 equivalents) to ensure full conversion of the more valuable diamine. However, a large excess can promote the formation of N,N'-bis-adducts.
-
Carefully monitor the reaction progress using TLC. The reaction should be stopped once the limiting reagent (diamine) is consumed to prevent subsequent side reactions.[3]
-
-
Temperature Management: Higher temperatures can accelerate the desired cyclization and dehydration steps but can also promote degradation or side reactions.[3]
-
Start at a moderate temperature (e.g., room temperature to 50 °C) and monitor the reaction.
-
If the reaction stalls, incrementally increase the temperature. A study on a similar synthesis found that 60°C favored the desired product formation but also generated byproducts, highlighting the need for careful optimization.[3]
-
Q3: The reaction seems to stop after forming the initial intermediate. How can I drive the cyclization and aromatization to completion?
This issue indicates that the energy barrier for the final cyclization and oxidation steps is not being overcome. The reaction typically proceeds via a dihydrobenzimidazole intermediate, which must be oxidized to the final aromatic product.
Driving the Reaction to Completion:
-
Effective Oxidant: The conversion of the dihydrobenzimidazole intermediate to the final benzimidazole is an oxidation step.
-
Air Oxidation: In many cases, atmospheric oxygen is sufficient, especially when the reaction is refluxed in a solvent open to the air.
-
Chemical Oxidants: If air oxidation is too slow or inefficient, a dedicated oxidizing agent may be required. Common choices include sodium metabisulfite (Na₂S₂O₅) or even catalytic amounts of I₂.[6][7] The use of a stoichiometric oxidant is a common feature in many benzimidazole syntheses.[8][9]
-
-
Acid Catalysis: The final dehydration step to form the aromatic ring is acid-catalyzed. Ensure your chosen catalyst is stable and active throughout the reaction. If using a mild catalyst, a co-catalyst or a stronger acid might be necessary to push the reaction to completion. p-Toluenesulfonic acid (p-TsOH) is an effective catalyst for this purpose.[10]
-
Water Removal: The cyclization step releases a molecule of water. In some systems, removing this water can help drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus if the reaction is run in a suitable solvent like toluene.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for this synthesis?
The synthesis of 2-substituted benzimidazoles from an o-phenylenediamine and an aldehyde is a classic condensation-cyclization-oxidation sequence, often referred to as the Weidenhagen reaction.[2][11]
The process involves three key stages:
-
Condensation: One of the amino groups of 3,4-diaminobenzonitrile performs a nucleophilic attack on the carbonyl carbon of cyclohexanecarbaldehyde. This is followed by the elimination of water to form a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The second amino group attacks the imine carbon, forming a five-membered ring. This intermediate is a 1,2-disubstituted-2,3-dihydro-1H-benzo[d]imidazole.
-
Oxidative Aromatization: The dihydrobenzimidazole intermediate loses two hydrogen atoms (is oxidized) to form the stable, aromatic benzimidazole ring system.
Visualizing the General Reaction Mechanism
Caption: The three-stage reaction pathway for the target molecule's synthesis.
Q2: How do I select the best solvent and catalyst without running dozens of experiments?
A rational, data-driven approach is key. Start with conditions reported for similar benzimidazole syntheses and create a small, focused screen.
| Parameter | Recommended Starting Points & Rationale |
| Solvent | Ethanol (EtOH): A good starting point. It's a polar protic solvent that effectively dissolves reactants and is environmentally benign.[2][3] Acetonitrile (MeCN): A polar aprotic solvent that can be effective, often used with Lewis acid catalysts. N,N-Dimethylformamide (DMF): A high-boiling polar aprotic solvent, useful if higher temperatures are required to drive the reaction. |
| Catalyst | p-Toluenesulfonic Acid (p-TsOH): An inexpensive and effective Brønsted acid catalyst.[2][10] Erbium(III) triflate (Er(OTf)₃): A water-tolerant Lewis acid known to be highly selective for benzimidazole formation.[4] Ammonium Chloride (NH₄Cl): A mild and inexpensive acid catalyst that has shown good results in some systems.[2] |
Recommendation: Set up three parallel reactions in Ethanol using p-TsOH, Er(OTf)₃, and NH₄Cl to quickly identify the most promising catalyst system. (See Protocol 2).
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a baseline procedure that can be used for optimization studies.
Materials:
-
3,4-diaminobenzonitrile (1 mmol, 1 equiv.)
-
Cyclohexanecarbaldehyde (1.1 mmol, 1.1 equiv.)
-
Catalyst (e.g., p-TsOH, 10 mol%)
-
Ethanol (10 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-diaminobenzonitrile (1 mmol) and ethanol (10 mL).
-
Add the catalyst (e.g., p-TsOH, 0.1 mmol) to the mixture and stir until dissolved.
-
Add cyclohexanecarbaldehyde (1.1 mmol) to the flask.
-
Heat the reaction mixture to reflux (approx. 80 °C) and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour.
-
Upon completion (disappearance of the diamine starting material), cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/Water or Ethyl Acetate/Hexane) to obtain the pure product.[7]
Protocol 2: Catalyst Screening for Yield Optimization
This protocol allows for the efficient comparison of different catalysts under identical conditions.
Procedure:
-
Prepare three separate reaction flasks (Flask A, B, C), each charged with 3,4-diaminobenzonitrile (1 mmol) and ethanol (10 mL).
-
To Flask A, add p-TsOH (0.1 mmol).
-
To Flask B, add Er(OTf)₃ (0.1 mmol).
-
To Flask C, add NH₄Cl (1 mmol).
-
To each flask, add cyclohexanecarbaldehyde (1.1 mmol).
-
Stir all three reactions at 60 °C for 4 hours.
-
After 4 hours, take an aliquot from each reaction for LC-MS analysis to determine the relative conversion to the desired product.
-
Work up the most promising reaction(s) to determine the isolated yield.
References
- Technical Support Center: Optimizing Benzimidazole Derivative Synthesis. (n.d.). Benchchem.
- Optimization of reaction conditions for benzimidazole synthesis. (n.d.). Benchchem.
- Optimization of the synthesis of benzimidazole derivative from citronellal a. (n.d.). ResearchGate.
- Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide. (n.d.). Benchchem.
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). MDPI.
- Optimization of benzimidazole synthesis.a. (n.d.). ResearchGate.
- Recent achievements in the synthesis of benzimidazole derivatives. (n.d.). PMC - NIH.
- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). PMC - NIH.
- Benzimidazole synthesis. (n.d.). Organic Chemistry Portal.
- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (n.d.). Beilstein Journals.
- Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). PMC - PubMed Central.
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar.
- Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (n.d.). Oriental Journal of Chemistry.
- Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. (2023). RSC Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 5. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile
Welcome to the technical support center for the purification of 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating this key chemical intermediate in high purity. We will address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven techniques.
Introduction: The Purification Challenge
This compound is a heterocyclic compound whose structure presents unique purification challenges. The presence of a basic benzimidazole core, a polar nitrile group, and a nonpolar cyclohexyl substituent gives the molecule a distinct polarity profile. Crude samples obtained from synthesis, typically via condensation of a substituted o-phenylenediamine with a corresponding aldehyde or carboxylic acid, are often contaminated with unreacted starting materials, reagents, and side-products.[1][2] Achieving high purity (>98%) is critical for subsequent applications, particularly in drug discovery and materials science. This guide provides a systematic approach to overcoming these hurdles.
Section 1: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues encountered during the purification workflow.
Q1: My crude product is a complex mixture on TLC. What are the likely impurities and what is the best initial purification strategy?
Answer:
A complex Thin Layer Chromatography (TLC) profile after the initial reaction work-up typically indicates the presence of unreacted starting materials and various byproducts. Given a common synthetic route from 3,4-diaminobenzonitrile and cyclohexanecarboxaldehyde, the primary impurities include:
-
3,4-Diaminobenzonitrile: A highly polar starting material that will appear as a low Rf spot on the TLC plate.
-
Cyclohexanecarboxaldehyde: A less polar starting material.
-
Over-oxidation or Side-Reaction Products: The reaction conditions can sometimes lead to the formation of undesired, often colored, byproducts.[3]
Your initial strategy should focus on a bulk purification method to remove the most dissimilar impurities before fine-tuning with more precise methods.
Recommended Initial Strategy: Liquid-Liquid Extraction
The benzimidazole nucleus is basic and can be protonated. This property can be exploited for an effective acid-base extraction to separate it from neutral or acidic impurities.
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and wash with a 1M hydrochloric acid (HCl) solution. Your target compound will move into the aqueous layer as a protonated salt.
-
Separate the aqueous layer. The organic layer contains non-basic impurities and can be discarded (after checking via TLC to ensure no product remains).
-
Cool the acidic aqueous layer in an ice bath and slowly neutralize it by adding a base, such as a 10% sodium hydroxide (NaOH) solution, until the pH is slightly alkaline (pH 8-9).[4]
-
The purified product will precipitate out of the solution. If it oils out, extract it back into an organic solvent like ethyl acetate.
-
Collect the solid by vacuum filtration or, if extracted, wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Assess the purity of the resulting solid by TLC or ¹H NMR before proceeding to chromatography or crystallization.
Q2: I'm struggling to separate my product from a close-running impurity using flash column chromatography. What can I do to improve the separation?
Answer:
Poor separation in column chromatography is a common issue, especially with impurities of similar polarity.[5] The key is to optimize the stationary phase and the mobile phase to exploit subtle differences in molecular interactions.
Causality: The benzimidazole nitrogen can interact strongly with the acidic silica gel, often leading to peak tailing.[6] A close-running impurity may have a similar balance of polar (nitrile, imidazole) and nonpolar (cyclohexyl) groups.
Troubleshooting Workflow for Chromatography
Caption: Workflow for troubleshooting poor chromatographic separation.
Step-by-Step Solutions:
-
Optimize the Solvent System: The standard ethyl acetate/hexane system may not provide sufficient resolution.
-
Increase Polarity Gradually: Use a very shallow gradient of ethyl acetate in hexane. Start with a low polarity (e.g., 10% EtOAc) and increase by only 1-2% increments.
-
Try a Different Solvent System: A dichloromethane/methanol system can offer a different selectivity.[5] Start with 100% DCM and slowly add methanol (0.5%, 1%, 2%, etc.).
-
Add a Modifier: To reduce peak tailing caused by the basic nitrogen interacting with acidic silica, add a small amount (0.5-1%) of triethylamine or ammonia in methanol to your mobile phase. This will neutralize the acidic sites on the silica gel.[6]
-
-
Column Loading: Overloading the column is a frequent cause of poor separation. Ensure your sample load is no more than 1-5% of the mass of the silica gel.[5]
-
Consider Alternative Stationary Phases: If your compound is sensitive to acidic silica, consider using a different stationary phase.
-
Alumina (Neutral or Basic): Can be effective for separating basic compounds.
-
Reverse-Phase (C18) Silica: Separation is based on polarity in reverse. You would use polar solvents like acetonitrile and water. This is often used in HPLC but can be adapted for flash chromatography.
-
Table 1: Recommended Solvent Systems for Chromatography
| Solvent System | Ratio (v/v) | Application Notes |
|---|---|---|
| Hexane / Ethyl Acetate | 85:15 to 70:30 | Standard system; good starting point.[7][8] |
| Dichloromethane / Methanol | 99:1 to 95:5 | Offers different selectivity; good for more polar compounds. |
| Hexane / Acetone | 90:10 to 80:20 | Acetone provides different polarity characteristics than ethyl acetate. |
| Any of the above + 0.5% Triethylamine | - | Add to reduce peak tailing for basic compounds.[9] |
Q3: My product oils out or refuses to crystallize from solution. How do I induce crystallization?
Answer:
The failure to crystallize is often due to either an inappropriate solvent choice or the presence of impurities that inhibit the formation of a crystal lattice.[10] "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point because the solution is too supersaturated.[5]
Causality: The combination of a rigid, planar benzimidazole core and a flexible, bulky cyclohexyl group can make lattice formation challenging. The nitrile group also influences intermolecular interactions.
Systematic Approach to Crystallization:
-
Solvent Screening: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[11]
-
Test Single Solvents: In small test tubes, test the solubility of ~10-20 mg of your compound in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) at room temperature and then upon heating.
-
Test Co-Solvent Systems: A powerful technique is to use a solvent pair: one in which the compound is highly soluble (a "good" solvent) and one in which it is poorly soluble (a "poor" or "anti-solvent").[5] Dissolve the compound in a minimum amount of the hot "good" solvent, then slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.
-
Table 2: Potential Solvents for Crystallization Screening
| "Good" Solvents (High Solubility) | "Poor" Solvents (Low Solubility) | Potential Pairs |
|---|---|---|
| Ethanol / Methanol | Water | Ethanol/Water |
| Ethyl Acetate | Hexanes / Heptane | Ethyl Acetate/Hexanes |
| Acetone | Water | Acetone/Water |
| Dichloromethane | Hexanes / Pentane | Dichloromethane/Hexanes |
-
Inducing Crystal Formation: If a supersaturated solution fails to produce crystals, you can try the following techniques:[5][10]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections in the glass provide nucleation sites for crystal growth.
-
Seed Crystals: Add a tiny crystal of the pure compound (if available) to the cooled, supersaturated solution. This provides a template for further crystal growth.
-
Slow Cooling: Do not rush the cooling process. Allow the flask to cool to room temperature slowly, then transfer it to an ice bath or refrigerator to maximize crystal formation. Rapid cooling often leads to smaller, less pure crystals or precipitation.[10]
-
Q4: My final product has a persistent yellow or brown color. How can I remove it?
Answer:
Colored impurities in benzimidazole derivatives are often high molecular weight byproducts or oxidation products.[9] Even in small amounts, they can discolor the final product.
Decolorization Techniques:
-
Activated Carbon (Charcoal) Treatment: This is the most common method.
-
Protocol: During recrystallization, after your compound has fully dissolved in the hot solvent, remove the flask from the heat source. Add a very small amount of activated carbon (a spatula tip, typically 1-2% of the solute mass). Swirl the flask for a few minutes.
-
Caution: Adding too much charcoal can adsorb your product, reducing the yield.[9] Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Removal: Perform a hot filtration through a fluted filter paper or a small plug of Celite to remove the charcoal, then allow the clear filtrate to cool and crystallize.[12]
-
-
Sublimation: Benzimidazoles are often thermally stable and can be purified by sublimation under high vacuum. This technique is excellent for removing non-volatile or colored impurities.[4]
Section 2: Frequently Asked Questions (FAQs)
Q: What are the key physicochemical properties of this compound relevant to its purification?
-
Molecular Formula: C₁₄H₁₅N₃[]
-
Molecular Weight: 225.29 g/mol
-
Polarity: The molecule has mixed polarity. The benzimidazole ring and nitrile group are polar, while the cyclohexyl group is nonpolar. This makes it soluble in a range of organic solvents like ethyl acetate, dichloromethane, and alcohols, but poorly soluble in water and nonpolar solvents like hexanes.
-
Basicity: The imidazole nitrogen is basic (pKa of the conjugate acid is ~5-6), allowing for salt formation with acids, which is useful for acid-base extractions.
Q: What are the standard analytical methods to confirm the purity and identity of the final product?
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a modifier like trifluoroacetic acid or formic acid) is typically used.[14][15] Purity is determined by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The absence of impurity signals in the spectrum is a strong indicator of high purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point: A sharp melting point range (within 1-2 °C) is indicative of a pure crystalline solid.
Q: Can this compound degrade during purification? Yes, degradation is possible under certain conditions.
-
Strongly Acidic Conditions: While stable to dilute acid for extraction, prolonged exposure to hot, strong acid can lead to hydrolysis of the nitrile group to a carboxylic acid or amide.
-
Aggressive Silica Gel: Some benzimidazole derivatives can degrade on highly acidic silica gel.[9] If you observe streaking on TLC or significant loss of material on a column, consider deactivating the silica with triethylamine or using alumina.
Section 3: Standard Operating Protocols
Protocol 3.1: Purity Assessment by HPLC
This protocol describes a general reverse-phase HPLC method for assessing the purity of the final product.
Objective: To determine the purity of this compound.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC grade)
-
Sample Solvent: Acetonitrile/Water (1:1)
Procedure:
-
Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in the sample solvent. Filter through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm and 288 nm (benzimidazole core typically absorbs here).[14]
-
Column Temperature: 30 °C
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Linear gradient from 95% to 10% B
-
19-22 min: Hold at 10% B (re-equilibration)
-
-
-
Data Analysis: Calculate purity as the area of the main product peak divided by the total area of all peaks in the chromatogram.
Caption: Workflow for HPLC purity analysis.
References
- Overcoming challenges in the purification of heterocyclic compounds - Benchchem.
- A Comparative Guide to Purity Assessment of 2-bromo-6-methyl-1H-benzo[d]imidazole: HPLC and Alternative Methods - Benchchem.
-
Co-crystallization of a benzimidazole derivative with carboxylic acids | Request PDF - ResearchGate. Available at: [Link]
- Application Notes and Protocols for Purity Assessment of 2-(benzylthio)-1H-benzimidazole - Benchchem.
-
(PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Available at: [Link]
-
Crystallization of benzimidazole by solution growth method and its characterization - NPL Central. Available at: [Link]
-
Crystallization of benzimidazole by solution growth method and its characterization | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis And Characterization Of Novel Derivatives Of Benzeimidazole - IJCRT.org. Available at: [Link]
-
Purification: Troubleshooting Flash Column Chromatography - University of Rochester. Available at: [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES - DTIC. Available at: [Link]
- troubleshooting guide for the synthesis of heterocyclic compounds - Benchchem.
-
How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. Available at: [Link]
-
HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - ResearchGate. Available at: [Link]
- Technical Support Center: Purification of Benzimidazole Derivatives - Benchchem.
- A process for the optical purification of benzimidazole derivatives - Google Patents.
-
General synthetic route for benzimidazole. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
New Plant Growth Regulators of Benzimidazole Series - MDPI. Available at: [Link]
-
HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed. Available at: [Link]
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PubMed Central. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PubMed Central. Available at: [Link]
-
Benzimidazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property - IJPSM. Available at: [Link]
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Available at: [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - Semantic Scholar. Available at: [Link]
-
Troubleshooting - Chemistry LibreTexts. Available at: [Link]
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Technical Support Center: Solubility Enhancement for 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile in Biological Assays
Welcome to the technical support center for researchers utilizing 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile. This guide is designed to provide in-depth, practical solutions to the common challenge of this compound's low aqueous solubility, a critical hurdle for obtaining reliable and reproducible data in biological assays. Drawing from extensive field experience and established principles of medicinal chemistry and pharmacology, this document will navigate you through troubleshooting common issues and implementing effective solubilization strategies.
Introduction: Understanding the Challenge
This compound, like many promising small molecule modulators, possesses a chemical structure that suggests significant hydrophobicity. The presence of a cyclohexyl group and a benzimidazole core contributes to a high octanol-water partition coefficient (LogP), leading to poor solubility in aqueous buffers essential for most biological assays. While specific experimental data for this exact molecule is not widely published, its structural similarity to other benzimidazoles with high LogP values (a related compound, 1-Cyclohexyl-1H-benzo[d]imidazole, has a predicted LogP of 3.5415) indicates that researchers will likely encounter solubility-related challenges.[1]
This guide will address these challenges through a series of frequently asked questions, providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My initial attempts to dissolve this compound directly in my aqueous assay buffer have failed. What is the standard starting point for solubilizing hydrophobic compounds like this?
Answer:
Direct dissolution of highly hydrophobic compounds in aqueous buffers is rarely successful and not recommended. The standard and most widely accepted starting point is to first prepare a concentrated stock solution in a water-miscible organic solvent.[2] For most applications, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its powerful solubilizing capabilities for a wide range of organic molecules and its miscibility with water.[3][4]
Causality: DMSO is a polar aprotic solvent that can disrupt the intermolecular forces in the solid-state crystal lattice of the compound while also being miscible with water, allowing for subsequent dilution into your aqueous assay buffer.[3]
Initial Protocol:
-
Prepare a High-Concentration Stock in 100% DMSO: Start by preparing a 10 mM or higher stock solution of this compound in 100% anhydrous DMSO.
-
Ensure Complete Dissolution: Use a vortex mixer and, if necessary, gentle warming (not exceeding 37°C) or sonication to ensure the compound is fully dissolved. Visually inspect the solution against a light source to confirm the absence of any particulate matter.
-
Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound precipitation over time.[5][6]
Q2: I've prepared a 10 mM stock solution in DMSO, but when I dilute it into my aqueous buffer for the assay, I observe precipitation. What's happening and how can I prevent this?
Answer:
This is a very common issue known as "compound crashing out" or precipitation upon dilution. It occurs because while the compound is soluble in the high-DMSO concentration of the stock, its solubility limit is exceeded when the solution is diluted into the predominantly aqueous assay buffer.[7] The final concentration of DMSO in your assay is a critical factor.
Troubleshooting Steps & Solutions:
-
Control the Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and cytotoxicity in cell-based assays.[8][9] However, for some compounds, a slightly higher concentration may be necessary to maintain solubility. It is crucial to run a vehicle control with the same final DMSO concentration to account for any solvent effects.[5]
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of intermediate dilutions. This can sometimes help to keep the compound in solution. A common practice is to first dilute the 10 mM DMSO stock into a smaller volume of assay buffer to create an intermediate concentration, which is then further diluted to the final desired concentration.
-
Consider Co-solvents: If DMSO alone is insufficient, the use of other co-solvents in combination with DMSO in the stock solution, or in the final assay medium, can be beneficial. These include:
-
Ethanol: Often used in combination with DMSO.
-
Polyethylene Glycol (PEG) 400: A polymer that can enhance the solubility of hydrophobic compounds.[10]
-
Glycerol: Can also act as a solubilizing agent.[5]
When using co-solvents, it's imperative to test their effects on the biological system in vehicle control experiments.[8]
-
Q3: I'm still observing precipitation even at low final DMSO concentrations. Are there more advanced formulation strategies I can employ?
Answer:
Yes, when standard co-solvents are not sufficient, more advanced formulation techniques can be employed. One of the most effective and widely used methods for preclinical and in vitro studies is the use of cyclodextrins .[11][12][13]
Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14] They can encapsulate the hydrophobic guest molecule (this compound) within their cavity, forming an "inclusion complex."[15] This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the compound.[11][12]
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): This is a commonly used derivative with high aqueous solubility and low toxicity, making it suitable for many cell-based assays.[12]
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD or Captisol®): Another highly soluble derivative often used in pharmaceutical formulations.
Experimental Protocol for Using HP-β-CD:
-
Prepare a Molar Excess of HP-β-CD: Prepare a solution of HP-β-CD in your assay buffer. A 5-10 fold molar excess of HP-β-CD to your compound is a good starting point.
-
Method A (Direct Complexation):
-
Add the DMSO stock solution of your compound dropwise to the vortexing HP-β-CD solution.
-
Allow the mixture to equilibrate for at least 1 hour at room temperature with continuous mixing.
-
-
Method B (Solvent Evaporation - for higher loading):
-
Dissolve both the compound and HP-β-CD in a suitable organic solvent (e.g., methanol or ethanol).
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the resulting thin film in the aqueous assay buffer.
-
Data Summary Table:
| Solubilization Strategy | Mechanism | Typical Final Concentration in Assay | Advantages | Considerations |
| DMSO | Co-solvency | < 0.5% | Simple, effective for many compounds | Potential for cytotoxicity and assay interference at higher concentrations.[8][9] |
| Ethanol | Co-solvency | < 1% | Can be used with DMSO | Can be more cytotoxic than DMSO for some cell lines.[8] |
| HP-β-CD | Inclusion Complexation | Varies (e.g., 1-5% w/v) | High solubility enhancement, low toxicity | Can sometimes extract cholesterol from cell membranes; requires careful controls. |
Q4: How can I determine the actual soluble concentration of my compound in the final assay buffer?
Answer:
This is a crucial question for ensuring the accuracy of your dose-response curves. The nominal concentration (what you calculate) may not be the actual concentration in solution if some of the compound has precipitated. There are two main types of solubility that can be measured: kinetic and thermodynamic.[16][17][18] For most in vitro assays, kinetic solubility is the more relevant measure.[19]
Kinetic Solubility Assay Workflow:
This assay determines the solubility of a compound when it is introduced into an aqueous buffer from a DMSO stock, mimicking the conditions of a typical biological assay.[16]
Caption: Workflow for a kinetic solubility assay.
Thermodynamic vs. Kinetic Solubility:
-
Kinetic Solubility: Measures the concentration at which a compound, introduced from a concentrated organic stock, begins to precipitate in an aqueous medium. This is highly relevant for most in vitro screening assays.[16][19]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a saturated solution after an extended incubation period (e.g., 24 hours) with an excess of the solid compound.[20] This is more important for later-stage drug development and formulation.[18]
By performing a kinetic solubility assay, you can determine the upper limit of the true soluble concentration of this compound under your specific assay conditions.
Visualizing the Solubilization Strategy
The decision-making process for solubilizing a hydrophobic compound can be visualized as a tiered approach.
Caption: Decision tree for solubilizing hydrophobic compounds.
By systematically working through these troubleshooting steps, from optimizing co-solvent concentrations to employing advanced formulation agents like cyclodextrins, researchers can overcome the solubility challenges posed by this compound and generate high-quality, reliable data in their biological assays.
References
- Loftsson, T., & Duchene, D. (2007). Cyclodextrins and their pharmaceutical applications. International Journal of Pharmaceutics, 329(1-2), 1-11.
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
- Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035.
- Szejtli, J. (1998). Introduction and General Overview of Cyclodextrin Chemistry. Chemical Reviews, 98(5), 1743-1754.
- Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). What is the solubility of my compound? Assessing solubility for pharmaceutical research and development compounds. American Pharmaceutical Review, 12(4), 96-101.
- Alsenz, J., & Kansy, M. (2007). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 31(5), 334-343.
- Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2841-2852.
- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
- Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442-453.
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
- JoVE. (2015). Determining the Solubility Rules of Ionic Compounds. Journal of Visualized Experiments.
- Gupta, K. R., Dakhole, M. R., Jinnawar, K. S., & Umekar, M. J. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis, 10(3), 164-174.
- Jones, R. D., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(10), 1054–1058.
-
CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]
- Le, T. M., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56222.
-
Waters Corporation. (n.d.). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]
- Tofte, N., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 68(5), 1739–1747.
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
- Tofte, N., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. PubMed.
- Kumar, S., & Singh, A. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics, 10(02).
- Tofte, N., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays.
- Gupta, K. R., et al. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability.
- Tofte, N., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar.
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Shanghai Amole Biotechnology Co., Ltd. (n.d.). This compound. Retrieved from [Link]
- Sussex Drug Discovery Centre. (2014).
- Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.
- Ziath. (n.d.).
- Chemistry LibreTexts. (2021). 2.5: Preparing Solutions.
- Chemistry LibreTexts. (2022). 3.3: Preparing Solutions.
- PubChem. (n.d.). 1H-Benzo[d]imidazole-4-carbonitrile.
- 2a biotech. (n.d.). This compound.
- PubChem. (n.d.). 1-Cyclohexyl-2-thien-2-YL-1H-benzimidazole-5-carboxylic acid.
- PubChem. (n.d.). N-cyclohexyl-1-(3-hydroxypropyl)-N-methyl-2-(thiophene-2-carboxamido)-1H-benzo[d]imidazole-5-carboxamide.
- Sigma-Aldrich. (n.d.). 1h-benzo[d]imidazole.
-
MedChemExpress. (n.d.). Benzo[13][14]cyclohept[1,2-d]imidazole, 1,4,5,6-tetrahydro-9-methyl-2-_3.
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Technical Support Center: Synthesis of N-Substituted Benzimidazoles
Welcome to the Technical Support Center dedicated to navigating the complexities of N-substituted benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in their synthetic routes. Here, we will dissect common side reactions, offering troubleshooting guides and frequently asked questions to enhance your reaction outcomes, improve yields, and simplify purifications.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems, delving into the underlying chemical principles and providing actionable protocols to mitigate common side reactions.
Problem 1: Low Yield of the Desired 2-Substituted Benzimidazole and Formation of a Major Side Product.
Question: My reaction between an o-phenylenediamine and an aldehyde is giving a low yield of my target 2-substituted benzimidazole. I'm also isolating a significant amount of a higher molecular weight byproduct. What is happening and how can I fix it?
Answer:
This is a classic issue in benzimidazole synthesis, and the most likely culprit is the formation of a 1,2-disubstituted benzimidazole . This side product arises from the reaction of one molecule of o-phenylenediamine with two molecules of the aldehyde.
Causality and Mechanism:
The formation of the 1,2-disubstituted benzimidazole is a competing reaction pathway. After the initial condensation of the o-phenylenediamine with one molecule of the aldehyde to form the 2-substituted benzimidazole, the remaining N-H proton on the imidazole ring is still nucleophilic. Under the reaction conditions, it can react with a second molecule of the aldehyde to form a Schiff base, which then undergoes reduction or rearrangement to yield the 1,2-disubstituted product.[1][2][3]
The propensity for this side reaction is significantly influenced by the electronic properties of the aldehyde. Aldehydes bearing electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) on the aromatic ring are more prone to forming the 1,2-disubstituted product.[2][4] This is because the electron-donating groups increase the electron density on the carbonyl oxygen, making the aldehyde more susceptible to nucleophilic attack by the benzimidazole nitrogen. Conversely, aldehydes with electron-withdrawing groups (e.g., -NO₂, -CF₃) tend to favor the formation of the 2-substituted benzimidazole.[2][4]
Troubleshooting Protocol:
-
Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a 1:1 or a slight excess (1.1 equivalents) of the o-phenylenediamine to the aldehyde. This will limit the availability of the aldehyde for the second substitution reaction.
-
Reaction Conditions Optimization:
-
Temperature: Lowering the reaction temperature can often favor the formation of the monosubstituted product. Start with room temperature and gradually increase if the reaction is too slow. High temperatures can promote the formation of the 1,2-disubstituted product.[5][6]
-
Solvent: The choice of solvent can influence the selectivity. Non-polar solvents like toluene may favor the 2-substituted product.
-
-
Catalyst Selection: Certain catalysts can enhance the selectivity for the 2-substituted benzimidazole. For instance, using a catalytic amount of an acid like p-toluenesulfonic acid (p-TSA) can promote the initial cyclization without strongly favoring the second substitution.[7]
-
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the reaction progress.[8][9] Spot the reaction mixture alongside standards of your starting materials and, if possible, the desired product. This will help you determine the optimal reaction time to maximize the yield of the 2-substituted product before the 1,2-disubstituted product becomes significant.
Problem 2: My Reaction Mixture and Final Product are Darkly Colored, and Purification is Difficult.
Question: My benzimidazole synthesis results in a dark brown or black reaction mixture, and the isolated crude product is a colored solid or oil that is challenging to purify by column chromatography. What causes this discoloration, and what can I do to prevent and resolve it?
Answer:
The dark coloration is almost certainly due to the oxidation of your o-phenylenediamine starting material. o-Phenylenediamines are highly susceptible to air oxidation, which leads to the formation of intensely colored, polymeric impurities. These impurities can complicate purification and reduce your overall yield.
Causality and Prevention:
o-Phenylenediamine can be easily oxidized by atmospheric oxygen, especially in the presence of light, heat, or metal catalysts. The oxidation products are often complex mixtures of quinone-diimines and other colored species.
Prevention Protocol:
-
Use High-Purity Starting Materials: Ensure your o-phenylenediamine is fresh and has been stored properly under an inert atmosphere and protected from light. If the purity is questionable, consider purifying it by recrystallization or sublimation before use.
-
Inert Atmosphere: Running the reaction under an inert atmosphere of nitrogen or argon is the most effective way to prevent oxidation. This is particularly crucial if the reaction requires elevated temperatures or prolonged reaction times.
-
Use of Antioxidants: In some cases, adding a small amount of an antioxidant like sodium dithionite or ascorbic acid to the reaction mixture can help to suppress oxidation.[10][11][12][13][14]
-
Solvent Degassing: Degassing the solvent before use by bubbling an inert gas through it can remove dissolved oxygen.
Purification Protocol for Colored Impurities:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent and add a small amount of activated carbon. Stir for 15-30 minutes at room temperature, then filter through a pad of celite. The activated carbon will adsorb many of the colored impurities.
-
Acid-Base Extraction: Benzimidazoles are basic. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an acidic aqueous solution (e.g., 1 M HCl). The benzimidazole will move into the aqueous layer, while many of the non-basic, colored impurities will remain in the organic layer. Separate the aqueous layer and neutralize it with a base (e.g., NaOH or NaHCO₃) to precipitate the purified benzimidazole, which can then be collected by filtration or extracted back into an organic solvent.
Problem 3: I am trying to N-alkylate my 2-substituted benzimidazole, but I am getting a mixture of products or no reaction.
Question: I'm performing an N-alkylation on a pre-formed 2-substituted benzimidazole using an alkyl halide and a base, but I'm observing multiple spots on my TLC, suggesting a mixture of products. What are the likely side reactions, and how can I achieve selective N-alkylation?
Answer:
N-alkylation of benzimidazoles can be complicated by a few key side reactions: lack of regioselectivity and over-alkylation.
Causality and Mechanism:
-
Lack of Regioselectivity: In an unsymmetrically substituted benzimidazole, the two nitrogen atoms (N1 and N3) are not equivalent. Alkylation can occur at either nitrogen, leading to a mixture of regioisomers. The site of alkylation is influenced by both steric and electronic factors.[15]
-
Over-alkylation (Quaternization): The N-alkylated benzimidazole product can be further alkylated by the alkylating agent to form a quaternary benzimidazolium salt. This is more likely to occur with highly reactive alkylating agents and strong bases.[15]
Troubleshooting Protocol for Selective N-Alkylation:
-
Choice of Base: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is often used to deprotonate the benzimidazole, forming the benzimidazolide anion. The regioselectivity of the subsequent alkylation can be influenced by the counter-ion and solvent.
-
Reaction Conditions:
-
Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, deprotonation is carried out at 0 °C, followed by the slow addition of the alkylating agent.
-
Solvent: Anhydrous polar aprotic solvents like DMF or THF are commonly used.
-
-
Alkylating Agent: Use a stoichiometric amount of the alkylating agent to minimize over-alkylation. Add the alkylating agent slowly to the solution of the deprotonated benzimidazole.
-
Protecting Groups: If achieving regioselectivity is particularly challenging, consider a protecting group strategy. For example, one of the nitrogen atoms can be protected, the other alkylated, and then the protecting group can be removed.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of a 2-substituted benzimidazole from an o-phenylenediamine and an aldehyde?
A1: The reaction proceeds through a two-step mechanism. First, one of the amino groups of the o-phenylenediamine attacks the carbonyl carbon of the aldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form a Schiff base (imine). The second amino group then attacks the imine carbon in an intramolecular fashion to form a five-membered ring intermediate (a dihydrobenzimidazole). This intermediate is then oxidized to the aromatic benzimidazole. The oxidant can be atmospheric oxygen, or a mild oxidizing agent can be added to the reaction.[7][16]
Q2: How do I choose the right catalyst for my benzimidazole synthesis?
A2: The choice of catalyst depends on the specific substrates and desired outcome. For the condensation of o-phenylenediamines with aldehydes, a wide range of catalysts can be employed, including:
-
Brønsted acids: p-Toluenesulfonic acid (p-TSA) or hydrochloric acid (HCl) can catalyze the dehydration steps.[7]
-
Lewis acids: Metal triflates like Er(OTf)₃ can activate the aldehyde carbonyl group towards nucleophilic attack.[2][17]
-
Oxidizing agents: In some cases, an oxidant like iodine or copper(II) acetate is added to facilitate the final aromatization step.[6]
For N-arylation reactions, copper-based catalysts are used in Ullmann and Chan-Lam couplings.[18][19][20][21][22][23][24] The choice of ligand for the copper catalyst is crucial for achieving good yields.
Q3: Can I use a carboxylic acid instead of an aldehyde to synthesize a 2-substituted benzimidazole?
A3: Yes, the reaction of an o-phenylenediamine with a carboxylic acid is a common method for synthesizing 2-substituted benzimidazoles, often referred to as the Phillips condensation. This reaction typically requires harsher conditions, such as high temperatures (150-250 °C) and often the use of a strong acid catalyst like polyphosphoric acid (PPA).[5][6] Side reactions at these high temperatures can include decarboxylation of the starting material or product, and charring.
Q4: What are the key considerations for N-arylation of benzimidazoles using Ullmann or Chan-Lam couplings?
A4: For the N-arylation of benzimidazoles, both Ullmann (copper-catalyzed reaction with an aryl halide) and Chan-Lam (copper-catalyzed reaction with an aryl boronic acid) couplings are powerful methods. Key considerations include:
-
Catalyst System: A copper(I) or copper(II) salt is used as the catalyst. The addition of a ligand, often a diamine or a phenanthroline derivative, is crucial for achieving high yields under milder conditions.[21][24]
-
Base: A base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is required.
-
Solvent: Anhydrous, polar aprotic solvents like DMF, DMSO, or dioxane are typically used.
-
Side Reactions: A potential side reaction in Ullmann couplings is the reduction of the aryl halide to the corresponding arene.[21] In Chan-Lam couplings, homocoupling of the boronic acid can occur. Careful optimization of the reaction conditions is necessary to minimize these side products.
Data Presentation
Table 1: Influence of Aldehyde Substituent on Product Distribution
| Aldehyde Substituent (para-position) | Predominant Product | Rationale |
| -OCH₃ (Electron-donating) | 1,2-Disubstituted Benzimidazole | Increased nucleophilicity of the carbonyl oxygen favors the second substitution.[2] |
| -H (Neutral) | Mixture of 2- and 1,2-disubstituted | Intermediate reactivity. |
| -NO₂ (Electron-withdrawing) | 2-Substituted Benzimidazole | Decreased nucleophilicity of the carbonyl oxygen disfavors the second substitution.[2][4] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing 1,2-Disubstitution
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the o-phenylenediamine (1.0 mmol) and the aldehyde (1.0 mmol).
-
Add a suitable solvent (e.g., toluene, 10 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
If the reaction is slow, gently heat the mixture to 50-60 °C.
-
Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Arylation of Benzimidazole using Chan-Lam Coupling
-
To a reaction vial, add benzimidazole (1.0 mmol), aryl boronic acid (1.2 mmol), Cu(OAc)₂ (0.1 mmol), and a suitable ligand (e.g., TMEDA, 0.2 mmol).
-
Add a base (e.g., Cs₂CO₃, 2.0 mmol) and an anhydrous solvent (e.g., DMF, 5 mL).
-
Seal the vial and stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C).
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Key reaction pathways in benzimidazole synthesis from o-phenylenediamine and an aldehyde, highlighting the formation of the desired 2-substituted product and common side products.
Caption: A troubleshooting workflow for common issues encountered during the synthesis of N-substituted benzimidazoles.
References
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 3. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Evaluation of the Antioxidant Activity of Some Imines Containing 1H-Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of benzimidazole derivatives and their antiglycation, antioxidant, antiurease and molecular docking study - Arabian Journal of Chemistry [arabjchem.org]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Copper catalyzed N-arylation of amidines with aryl boronic acids and one-pot synthesis of benzimidazoles by a Chan-Lam-Evans N-arylation and C-H activation/C-N bond forming process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Benzimidazole-5-carbonitrile Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of benzimidazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during this multi-step synthesis. Our focus is not just on protocols but on the underlying chemical principles to empower you to make informed decisions and optimize your reaction conditions effectively.
Overview of the Synthetic Pathway
The most common and reliable route to benzimidazole-5-carbonitrile involves a two-stage process. First, a suitable benzene precursor is functionalized to create the key intermediate, 3,4-diaminobenzonitrile . This intermediate then undergoes a cyclization reaction with a one-carbon source, typically formic acid, to yield the final product. This guide is structured to address potential issues in both stages of the synthesis.
Diagram 1: General Synthesis Workflow
Caption: High-level workflow for the synthesis of benzimidazole-5-carbonitrile.
Part 1: Synthesis of 3,4-Diaminobenzonitrile (Intermediate)
The quality of your key intermediate, 3,4-diaminobenzonitrile, is paramount for a successful cyclization. Issues in this stage will invariably lead to low yields and complex purification challenges later on.
FAQ 1: My yield for 4-amino-3-nitrobenzonitrile is low. What are the critical parameters in the nitration step?
Answer: Low yields during the nitration of 4-aminobenzonitrile (or its N-acetylated precursor) are most often traced back to improper temperature control and the rate of nitrating agent addition.
-
Causality - The Role of Temperature: The nitration of an activated aromatic ring is a highly exothermic reaction. The amino group in your starting material is strongly activating, making the reaction vigorous. If the temperature rises above the recommended 5-10°C, you risk over-nitration (dinitration) or oxidation of the starting material, leading to a complex mixture of byproducts and decomposition.[1]
-
Troubleshooting Steps:
-
Protecting Group Strategy: Consider using 4-acetamidobenzonitrile as the starting material. The acetyl group moderates the activating effect of the amine, providing a more controlled reaction. The acetyl group can be easily removed by acid hydrolysis in the same pot or as a separate step.[1]
-
Strict Temperature Control: Use an ice/salt bath to maintain the reaction temperature below 10°C, ideally between 0-5°C, throughout the addition of the nitrating agent (e.g., potassium nitrate).
-
Slow & Portion-wise Addition: Add the nitrating agent in small portions over a prolonged period (e.g., 1-2 hours).[1][2] This prevents localized temperature spikes that can cause side reactions.
-
Sufficient Sulfuric Acid: Ensure the starting material is fully dissolved in concentrated sulfuric acid before cooling and adding the nitrating agent. Sulfuric acid acts as both the solvent and the catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
-
FAQ 2: I'm having trouble selectively reducing the nitro group of 4-amino-3-nitrobenzonitrile without affecting the nitrile (-CN) group. What are the best practices?
Answer: This is a classic chemoselectivity challenge. The nitrile group is susceptible to reduction under many conditions that also reduce a nitro group. Catalytic hydrogenation with catalysts like Palladium on carbon (Pd/C) can sometimes over-reduce the nitrile to a primary amine, especially under harsh conditions.
-
Causality - Reagent Selection: The key is to use a reducing agent that is selective for the nitro group. Metal-based reductions in acidic media are often preferred for this transformation.
-
Recommended Methods:
-
Tin(II) Chloride (SnCl₂): This is the most reliable and widely cited method for this specific transformation. SnCl₂·2H₂O in a solvent like ethyl acetate or ethanol is highly effective at reducing aromatic nitro groups while leaving nitriles, esters, and other sensitive groups untouched.[3]
-
Iron (Fe) or Tin (Sn) in Acid: The use of elemental iron or tin powder in the presence of an acid like HCl is a classical and cost-effective method for nitro group reduction.
-
Controlled Catalytic Hydrogenation: If you must use hydrogenation, careful optimization is required. Use a less reactive catalyst (e.g., Platinum on carbon), lower hydrogen pressure, and monitor the reaction closely by TLC or LC-MS to stop it as soon as the starting material is consumed.[3]
-
| Method | Reagents | Pros | Cons | Reference |
| Tin(II) Chloride | SnCl₂·2H₂O in Ethyl Acetate or Alcohol | High selectivity for nitro group; tolerates many functional groups. | Stoichiometric amounts of tin salts are produced, requiring careful workup and disposal. | [3] |
| Catalytic Hydrogenation | H₂, Pd/C or Pt/C | "Greener" method with a catalytic amount of metal; easy product isolation. | Risk of over-reduction of the nitrile group; requires specialized pressure equipment. | [3] |
| Iron/Acid | Fe powder, HCl in Ethanol/Water | Cost-effective and robust. | Can require strongly acidic conditions and produces iron salt waste. | [4] |
FAQ 3: How do I confirm the purity of my 3,4-diaminobenzonitrile, and why is it so critical?
Answer: The purity of your 3,4-diaminobenzonitrile intermediate is the single most important factor for a high-yielding cyclization. o-Phenylenediamines are notoriously unstable and prone to oxidation.
-
Causality - Instability and Side Reactions: o-Phenylenediamines can oxidize in the presence of air and light, forming highly colored, polymeric impurities. These impurities not only reduce your effective molar quantity of starting material but can also interfere with the cyclization reaction, leading to intractable tars and significantly complicating purification.
-
Purity Assessment:
-
Visual Inspection: The pure intermediate should be a light-colored solid (off-white to light tan). Any dark brown or black coloration indicates significant oxidation.
-
Melting Point: A sharp melting point is a good indicator of purity.
-
TLC: Use a suitable solvent system (e.g., Ethyl Acetate/Hexane) to check for a single spot. Oxidized impurities often appear as a streak on the baseline.
-
NMR Spectroscopy: ¹H NMR is the definitive method to confirm structural integrity and the absence of residual starting material (4-amino-3-nitrobenzonitrile) or other impurities.
-
-
Best Practices:
-
Use the 3,4-diaminobenzonitrile intermediate as quickly as possible after preparation and purification.
-
Store it under an inert atmosphere (Nitrogen or Argon) and protect it from light.
-
If the material is old or discolored, consider a quick purification step (e.g., recrystallization or filtration through a short plug of silica gel) immediately before use.
-
Part 2: Cyclization to Benzimidazole-5-carbonitrile
This is the ring-forming step where optimization of conditions directly impacts your final yield and purity. The most common method is the Phillips-Ladenburg reaction, which involves condensing the diamine with a carboxylic acid.[5][6][7]
FAQ 4: My cyclization reaction with formic acid is not going to completion. How can I improve the conversion rate?
Answer: Incomplete conversion in the Phillips-Ladenburg reaction is typically due to insufficient heating, inadequate reaction time, or issues with the acid catalyst.
-
Causality - The Reaction Mechanism: The reaction proceeds via an initial acylation of one of the amino groups by formic acid, followed by an acid-catalyzed intramolecular cyclization and dehydration to form the aromatic imidazole ring. Each of these steps has an activation energy barrier that must be overcome.
Diagram 2: Phillips-Ladenburg Reaction Mechanism
Caption: Simplified mechanism of the Phillips-Ladenburg cyclization.
-
Troubleshooting Steps:
-
Temperature & Time: This reaction often requires significant thermal energy. A common procedure involves heating the mixture at 100°C for 2-4 hours.[8][9] If conversion is low, consider extending the reaction time. Monitor the reaction's progress by TLC, checking for the disappearance of the diamine starting material.
-
Acid Catalyst: While formic acid can act as its own catalyst, the reaction is often accelerated by adding a stronger mineral acid like HCl.[10][11] Polyphosphoric acid (PPA) is also a very effective condensing agent, acting as both a catalyst and a dehydrating agent, although it can make the workup more challenging.[12]
-
Excess Formic Acid: Using a slight excess of formic acid (e.g., 1.5-2.0 equivalents) can help drive the initial acylation step to completion.[8] Formic acid often serves as both the reagent and the solvent.
-
FAQ 5: I'm observing significant byproduct formation and a dark, tarry crude product. What are the likely side reactions?
Answer: Dark coloration and tar formation are classic symptoms of degradation, often caused by excessive heat or oxidative side reactions.
-
Causality - Degradation Pathways:
-
Overheating: While heat is necessary, excessive temperatures (>150°C) or prolonged heating times can lead to the decomposition of the starting diamine and the final product.
-
Oxidation: As mentioned, the o-phenylenediamine intermediate is sensitive to oxidation. If the reaction is not performed under an inert atmosphere (especially if using metal catalysts in other "greener" protocols), oxidative polymerization can occur.
-
Side Reactions with Formic Acid: Although less common, formic acid can decompose at high temperatures, potentially leading to other side reactions.
-
-
Troubleshooting & Optimization:
-
Optimize Temperature: Do not assume more heat is better. Find the minimum temperature required for a reasonable reaction rate (e.g., 100°C).
-
Inert Atmosphere: While not always necessary for the robust Phillips reaction, running the reaction under a nitrogen or argon atmosphere can significantly reduce the formation of colored oxidative byproducts.
-
Modern Catalytic Methods: For milder conditions, explore modern catalytic systems. A wide range of catalysts, including Lewis acids (e.g., Er(OTf)₃)[13][14], heterogeneous catalysts[15], and even metal nanoparticles[16], have been developed to promote benzimidazole synthesis under less harsh conditions, often at room temperature.[17][18] This can be a key strategy for sensitive substrates.
-
Diagram 3: Troubleshooting Low Cyclization Yield
Caption: Decision tree for troubleshooting low yields in the cyclization step.
Part 3: Product Isolation & Purification
A successful reaction is only half the battle. Efficient isolation and purification are crucial to obtaining high-quality benzimidazole-5-carbonitrile.
FAQ 6: My final product is dark-colored, even after initial isolation. How can I decolorize it?
Answer: The dark color is due to highly conjugated, polymeric byproducts formed from the oxidation of the diamine starting material. These are often present in small amounts but are intensely colored.
-
Troubleshooting Steps:
-
Workup: The standard workup involves cooling the reaction mixture and carefully neutralizing it with a base (e.g., 10% NaOH) to precipitate the crude product.[8] Ensure the mixture is only just alkaline to litmus to avoid potential hydrolysis of the nitrile under strongly basic conditions.
-
Activated Charcoal (Norite) Treatment: This is the most effective method for removing colored impurities. Dissolve your crude product in a suitable solvent (boiling water is often effective for benzimidazole itself)[8], add a small amount (1-2% by weight) of activated charcoal, and digest at a high temperature for 15-20 minutes. Filter the hot solution through a pad of Celite to remove the charcoal. The product should crystallize from the filtrate upon cooling.
-
Potassium Permanganate Treatment: For very stubborn discoloration, a more aggressive oxidation of the impurities can be performed by adding a potassium permanganate solution to a boiling aqueous solution of the product, followed by quenching the excess permanganate with sodium bisulfite.[19] This should be used with caution as it can potentially degrade the desired product if not done carefully.
-
FAQ 7: What is the best solvent system for recrystallizing benzimidazole-5-carbonitrile?
Answer: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Solvent Selection Strategy:
-
Water: Many simple benzimidazoles have good solubility in hot water and low solubility in cold water, making it an excellent and green solvent for recrystallization.[8] This is the first solvent you should try.
-
Ethanol/Water Mixtures: If the product is too soluble in hot water or not soluble enough, an alcohol/water mixture (e.g., ethanol/water) is a good second choice. Dissolve the crude product in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes cloudy (the cloud point). Then, add a few more drops of hot ethanol to clarify the solution and allow it to cool slowly.
-
Other Organic Solvents: For less polar benzimidazole derivatives, solvents like ethyl acetate, acetonitrile, or mixtures of ethyl acetate and hexanes may be effective.
-
Experimental Protocols
Protocol 1: Synthesis of 3,4-Diaminobenzonitrile
(A) Nitration: To a solution of 4-acetamidobenzonitrile (1.0 eq) in concentrated sulfuric acid (8-10 mL per gram) cooled to 0°C, add potassium nitrate (1.1 eq) portion-wise, ensuring the temperature does not exceed 10°C.[1] Stir the mixture at 5-10°C for 2 hours. Pour the reaction mixture onto crushed ice. Collect the precipitated solid by vacuum filtration. (B) Hydrolysis & Reduction: Transfer the wet solid to a flask with 4N HCl (10 mL per gram). Reflux the mixture for 2 hours to hydrolyze the acetamide. Cool the mixture and filter the solid 4-amino-3-nitrobenzonitrile, washing with water until neutral.[1] To a flask containing the nitro compound (1.0 eq), add SnCl₂·2H₂O (4-5 eq) and ethanol. Reflux the mixture until TLC indicates complete consumption of the starting material. Cool the reaction, pour into ice-water, and basify with concentrated NaOH until a precipitate forms and the tin salts dissolve. Extract the product with ethyl acetate, dry the organic layer with Na₂SO₄, and concentrate under reduced pressure to yield 3,4-diaminobenzonitrile.
Protocol 2: Synthesis of Benzimidazole-5-carbonitrile
In a round-bottom flask, combine 3,4-diaminobenzonitrile (1.0 eq) and 90% formic acid (5-10 eq).[8] Heat the mixture in a water bath at 100°C for 2 hours.[8][9] Monitor the reaction by TLC. After completion, cool the flask to room temperature. Slowly add 10% sodium hydroxide solution with vigorous stirring until the mixture is just alkaline to litmus paper.[8] Cool the mixture in an ice bath to maximize precipitation. Collect the crude product by vacuum filtration and wash thoroughly with cold water.[8] For purification, dissolve the crude solid in a minimum amount of boiling water, add a spatula tip of activated charcoal, and heat for 15 minutes. Filter the hot solution through a pre-heated funnel to remove the charcoal. Allow the filtrate to cool slowly to room temperature, then in an ice bath, to crystallize the pure benzimidazole-5-carbonitrile.
References
-
PrepChem.com. Synthesis of 4-amino-3-nitrobenzonitrile. Available from: [Link]
-
Catalyst-Assisted Synthesis of Benzimidazole Derivatives: Recent Advances and Mechanistic Insights. PubMed. Available from: [Link]
-
Beilstein Journals. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Available from: [Link]
-
Organic Chemistry Frontiers (RSC Publishing). Telescoped continuous flow synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids. Available from: [Link]
-
ResearchGate. (PDF) Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available from: [Link]
-
Semantic Scholar. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available from: [Link]
-
Catalysis Science & Technology (RSC Publishing). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Available from: [Link]
-
Green Chemistry (RSC Publishing). Cyclization of o-phenylenediamines by CO2 in the presence of H2 for the synthesis of benzimidazoles. Available from: [Link]
-
SciSpace. Recent advances in the application of heterogeneous catalysts for the synthesis of benzimidazole derivatives. Available from: [Link]
-
PMC - NIH. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Available from: [Link]
-
Organic Chemistry Portal. Aminoguanidine-Catalyzed Reductive Cyclization of o-Phenylenediamines with CO2 in the Presence of Triethoxysilane. Available from: [Link]
-
ResearchGate. Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Available from: [Link]
-
NIH. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Available from: [Link]
-
New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Available from: [Link]
-
MDPI. Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Available from: [Link]
-
Organic Chemistry Portal. Benzimidazole synthesis. Available from: [Link]
-
RSC Publishing. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. Available from: [Link]
-
MedCrave online. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Available from: [Link]
-
PMC - NIH. Recent achievements in the synthesis of benzimidazole derivatives. Available from: [Link]
-
CoLab. Phillips‐Ladenburg Benzimidazole Synthesis. Available from: [Link]
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Available from: [Link]
-
Sdfine. 4-amino-3-nitro benzonitrile (for synthesis). Available from: [Link]
-
Calvin Digital Commons. Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Available from: [Link]
-
AdiChemistry. PHILLIPS CONDENSATION REACTION | EXPLANATION. Available from: [Link]
-
Organic Syntheses Procedure. Benzimidazole. Available from: [Link]
-
Slideshare. Synthesis of benzimidazole | PPT. Available from: [Link]
-
Organic Syntheses Procedure. p-NITROBENZONITRILE. Available from: [Link]
-
Arabian Journal of Chemistry. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Available from: [Link]
-
MDPI. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Available from: [Link]
-
PMC. Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. Available from: [Link]
-
YouTube. BENZIMIDAZOLE SYNTHESIS#PREPARATION OF BENZIMIDAZOLE#PROPERTIES OF BENZIMIDAZOLE. Available from: [Link]
-
CP Lab Safety. 4-Amino-3-nitrobenzonitrile, min 98% (GC), 100 grams. Available from: [Link]
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- 9. Synthesis of benzimidazole | PPT [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Recent advances in the application of heterogeneous catalysts for the synthesis of benzimidazole derivatives (2024) | Mohammad Mavvaji | 4 Citations [scispace.com]
- 16. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability and Degradation of 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile
Prepared by the Senior Application Scientist Team
This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals working with 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile. Understanding the stability of this molecule in solution is critical for ensuring data integrity, developing robust formulations, and meeting regulatory expectations. This document provides in-depth answers to common questions, troubleshooting for experimental challenges, and validated protocols to guide your stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should expect for this compound in solution?
A1: While specific data for this exact molecule is not extensively published, we can predict its degradation pathways based on the known reactivity of the benzimidazole core and its functional groups.[1] The primary pathways of concern are hydrolysis, oxidation, and photodegradation.
-
Hydrolytic Degradation: The 5-carbonitrile group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions. This typically proceeds through an amide intermediate (1-Cyclohexyl-1H-benzo[d]imidazole-5-carboxamide) to the corresponding carboxylic acid (1-Cyclohexyl-1H-benzo[d]imidazole-5-carboxylic acid). Basic hydrolysis is often more aggressive for related compounds.[2][3]
-
Oxidative Degradation: The electron-rich imidazole ring is a known target for oxidative stress.[2] Reagents like hydrogen peroxide (H₂O₂) can lead to the formation of N-oxides or even cleavage of the imidazole ring. Studies on related structures show that the carbocyclic ring (the benzene part) can also be the initial site of oxidation under high-temperature conditions.[4]
-
Photodegradation: Benzimidazole derivatives are frequently sensitive to light, particularly UV radiation.[5][6] In solution, this can lead to complex reactions, including the formation of dehydrodimers or other photoproducts.[6][7] The extent and nature of photodegradation can be highly dependent on the solvent and the presence of photosensitizers.
Caption: Predicted degradation pathways for this compound.
Q2: How should I store solutions of this compound to minimize degradation?
A2: Proper storage is crucial for maintaining the integrity of your samples. Based on general stability data for benzimidazoles, the following conditions are recommended:[1][8]
-
Temperature: For long-term storage, solutions should be kept at -20°C or -80°C.[8] For short-term use (e.g., in an autosampler), maintain a cool temperature, such as 4°C, if stability has been confirmed for that duration.
-
Light: Protect solutions from light at all times by using amber vials or by wrapping standard vials in aluminum foil.[1][8] This is critical to prevent photodegradation.
-
Solvent: Use high-purity (e.g., HPLC-grade) aprotic solvents like acetonitrile or methanol for stock solutions. Buffers should be prepared fresh. Avoid reactive solvents.
-
pH: If using aqueous solutions or buffers, ensure the pH is near neutral unless a specific pH is required for your experiment. The compound's stability will likely be lowest at pH extremes due to hydrolysis.
-
Headspace: Use vials that are appropriately sized for the solution volume to minimize the air in the headspace, which can reduce the risk of oxidation.
Q3: What analytical techniques are most suitable for monitoring stability and identifying degradants?
A3: A stability-indicating analytical method is one that can separate the parent compound from all potential degradation products.
-
Primary Technique (Quantitation): High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the stability of benzimidazole derivatives.[1][9] A well-developed HPLC method can separate degradants and allow for the accurate quantitation of the parent compound over time.
-
Confirmatory Technique (Identification): Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the identification and structural elucidation of unknown degradation products.[1][2] By providing the mass-to-charge ratio (m/z) of the impurity peaks observed in the HPLC analysis, LC-MS allows you to propose molecular formulas and fragmentation patterns, leading to confident identification of degradants.
Troubleshooting Guide
Issue 1: My assay results show a loss of the parent compound, but I don't see significant degradation peaks in the chromatogram.
This "mass balance" issue is a common challenge in stability studies and can arise from several factors:[1]
-
Explanation & Causality:
-
Non-UV Active Degradants: The degradation products may lack a chromophore that absorbs at the analytical wavelength used for the parent compound. The degradation process may have destroyed the benzimidazole ring system.
-
Precipitation: The compound's solubility may have changed over time due to solvent evaporation or interaction with the container, causing it to precipitate out of solution.
-
Adsorption: The compound may be adsorbing to the surfaces of the storage container (glass or plastic). This is more common with "sticky" compounds at low concentrations.
-
Formation of Volatiles: Some degradation pathways could produce volatile products that are lost from the solution and not injected into the analytical system.
-
-
Recommended Actions:
-
Self-Validating Protocol:
-
Visually inspect your sample vial for any precipitate. Centrifuge the sample if unsure.
-
Re-analyze the sample using a lower UV wavelength (e.g., 210 nm) or a Photo Diode Array (PDA) detector to scan across a wide range of wavelengths.[1]
-
If available, use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), which do not rely on a chromophore.[1]
-
To test for adsorption, try preparing a fresh sample in silanized glass vials or polypropylene tubes and compare the results.[1]
-
-
Issue 2: My chromatogram shows several new, unidentified peaks after stressing the sample. How do I proceed?
Observing new peaks is the expected outcome of a forced degradation study. The key is to systematically identify them to understand the degradation pathway.
-
Explanation & Causality: Forced degradation studies are designed to generate degradation products to prove the specificity of your analytical method.[3] Each peak represents a distinct chemical entity formed under specific stress conditions (e.g., an oxidation product, a hydrolysis product).
-
Recommended Actions:
-
Self-Validating Protocol:
-
Characterize with LC-MS: This is the most direct approach. Analyze your stressed samples by LC-MS to obtain the mass of each impurity peak.[1] This data is critical for proposing structures.
-
Compare Stress Conditions: Analyze which peaks appear under which conditions. For example, a peak that appears only in the acid- and base-stressed samples is likely a hydrolysis product. A peak appearing only in the H₂O₂ sample is an oxidation product.
-
Perform Peak Purity Analysis: If you have a PDA detector, perform peak purity analysis on the parent peak to ensure it is not co-eluting with any degradants.
-
-
Key Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Study
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and establish the stability-indicating nature of the analytical method.[1][10] An appropriate level of degradation is typically targeted between 5-20%.[11]
Caption: Workflow for a forced degradation study.
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN) and/or methanol (MeOH)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Type I Purified Water
-
Class A volumetric flasks, pipettes, and autosampler vials (amber)
-
Calibrated oven, water bath, and photostability chamber
Step-by-Step Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN or MeOH.
-
Set Up Stress Conditions: For each condition, prepare a sample in a separate vial. Include a control sample (stock solution stored at 4°C in the dark).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.[1]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.[1]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.[1]
-
Thermal Degradation: Dilute 1 mL of stock solution with 1 mL of the storage solvent (e.g., 50:50 ACN:Water). Incubate at 80°C.[12]
-
Photolytic Degradation: Dilute 1 mL of stock solution with 1 mL of solvent. Expose to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[12] Keep a parallel sample wrapped in foil as a dark control.
-
-
Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation. Adjust stress conditions (temperature, time) if degradation is too fast or too slow.[11]
-
Sample Processing: Before analysis, neutralize the acid and base samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable final concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analysis: Analyze all samples, including the time-zero and control samples, by your stability-indicating HPLC-UV and LC-MS methods.
Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | 60 - 80 °C | 2 - 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60 - 80 °C | 1 - 8 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 8 - 24 hours |
| Thermal | Solvent | 80 °C | 24 - 48 hours |
| Photolytic | ICH Q1B Light Source | Chamber Temp | Per ICH Q1B |
Protocol 2: Developing a Stability-Indicating HPLC-UV Method (Starting Point)
Objective: To establish a baseline HPLC method capable of separating the parent compound from potential degradation products generated during forced degradation studies.
Initial HPLC Parameters:
-
Column: C18, 4.6 x 150 mm, 3.5 µm (A good starting point for many small molecules)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm (or the λmax of the compound, determined by UV scan)[1]
Method Validation & Optimization:
-
Inject a solution of the undegraded compound to determine its retention time.
-
Inject the samples from the forced degradation study that show 5-20% degradation.
-
Evaluate Specificity: The method is considered stability-indicating if all degradation product peaks are baseline resolved from the parent peak and from each other.
-
Optimize: If co-elution occurs, adjust the gradient slope, mobile phase composition (e.g., try methanol instead of acetonitrile), or pH to improve separation.
References
-
Correia, M., J. L. Faria, and S. G. P. Castro. "Photocatalytic Degradation of Pharmaceuticals Carbamazepine, Diclofenac, and Sulfamethoxazole by Semiconductor and Carbon Materials: A Review." PubMed Central. Available at: [Link]
-
Huang, Y., et al. "Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir." Journal of Pharmaceutical Sciences, 2019. Available at: [Link]
-
"Photodegradation Pattern of Benzimidazole Anthelmintics." ResearchGate. Available at: [Link]
-
Alsante, K. M., et al. "Forced Degradation – A Review." Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
"Overview on Development and Validation of Force degradation studies with Stability Indicating Methods." Biosciences Biotechnology Research Asia, 2022. Available at: [Link]
-
Söğüt, E., et al. "Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk." PubMed, 2023. Available at: [Link]
-
Nowik, W., J. A. M. T. de Almeida, and R. O. de Souza. "Dual Photochemistry of Benzimidazole." The Journal of Organic Chemistry, 2023. Available at: [Link]
-
Kumar, R., et al. "Study on Benzimidazole: A Comprehensive Review." International Journal for Multidisciplinary Research, 2023. Available at: [Link]
-
Ragno, G., et al. "Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS." Chemical and Pharmaceutical Bulletin, 2006. Available at: [Link]
-
"Mechanism of Thermal Oxidation of the Benzimidazole System." Defense Technical Information Center, 1974. Available at: [Link]
-
"A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy." National Institutes of Health. Available at: [Link]
-
"Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array detection." ResearchGate. Available at: [Link]
-
Arnold, E. P., et al. "Oxidative Cyclization Approach to Benzimidazole Libraries." ACS Combinatorial Science, 2020. Available at: [Link]
-
"Proposed mechanism for the final step of the benzimidazole synthesis." ResearchGate. Available at: [Link]
-
"Methodology for the Analysis of Benzimidazole Anthelmintics as Drug Residues in Animal Tissues." Journal of AOAC INTERNATIONAL. Available at: [Link]
-
"Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond." ResearchGate. Available at: [Link]
-
"Metal-free oxidative synthesis of benzimidazole compounds by dehydrogenative coupling of diamines and alcohols." Organic & Biomolecular Chemistry, 2019. Available at: [Link]
-
"New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation." ResearchGate. Available at: [Link]
-
"Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens." MDPI. Available at: [Link]
-
"Application of hplc method for investigation of stability of new benzimidazole derivatives." ResearchGate. Available at: [Link]
-
"Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk." ResearchGate. Available at: [Link]
-
"Development of stability indicating method for quality assessment of African Albendazole tablets." ResearchGate. Available at: [Link]
-
"Benzimidazole synthesis." Organic Chemistry Portal. Available at: [Link]
-
"Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method." Research Journal of Pharmacy and Technology, 2021. Available at: [Link]
Sources
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- 2. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 8. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. researchgate.net [researchgate.net]
- 12. e3s-conferences.org [e3s-conferences.org]
Technical Support Center: Troubleshooting Inconsistent Results with 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during cell-based assays. We provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve consistent and reliable experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the compound's properties and general sources of experimental variability.
Q1: What is the putative mechanism of action for this compound and its relevance in cell-based assays?
While specific data on this exact molecule is emerging, its core structure belongs to the benzimidazole class of compounds. Derivatives of this class have been investigated for a wide range of biological activities, including as kinase inhibitors, anticancer agents, and modulators of ion channels.[1][2][3]
Notably, structurally similar compounds have been identified as inhibitors of the Transient Receptor Potential Cation Channel Subfamily C Member 6 (TRPC6).[4] TRPC6 is a calcium-permeable cation channel involved in various physiological processes, and its dysregulation is linked to diseases like focal segmental glomerulosclerosis and pulmonary hypertension.[4][5] Therefore, it is plausible that this compound functions as a TRPC6 inhibitor.
In a typical cell-based assay, researchers would use a cell line engineered to express TRPC6 (e.g., HEK293-TRPC6).[5] The channel is activated by a Gq-coupled receptor agonist (like acetylcholine) or a diacylglycerol (DAG) analog (like 1-oleoyl-2-acetyl-sn-glycerol, OAG), leading to calcium influx or membrane depolarization.[4][5] The role of the benzimidazole compound would be to inhibit this response, which is typically measured via a fluorescent indicator for calcium or membrane potential.[5]
Caption: A systematic workflow for troubleshooting inconsistent assay results.
Protocol: Standard Operating Procedure for a TRPC6 Inhibition Assay
This protocol describes a general fluorescence-based assay to measure the inhibition of agonist-induced membrane depolarization in HEK293 cells stably expressing TRPC6. [5]
-
Cell Plating:
-
Seed HEK293-TRPC6 cells in black, clear-bottom 384-well plates at a pre-optimized density.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Remove culture medium and add a membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) diluted in assay buffer (e.g., HBSS with 20 mM HEPES). [5] * Incubate for 1 hour at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is constant and ≤0.5%.
-
Using a fluorescence plate reader (e.g., FDSS, FLIPR), add the compound dilutions to the appropriate wells.
-
Incubate for a pre-determined time (e.g., 2-15 minutes) at room temperature. [6]
-
-
Agonist Stimulation and Measurement:
-
Add the agonist (e.g., acetylcholine) at an EC₈₀ concentration to all wells.
-
Immediately begin kinetic fluorescence measurements for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence in response to the agonist.
-
Normalize the data to controls: 0% inhibition (vehicle/DMSO control) and 100% inhibition (a known potent inhibitor or a no-agonist control).
-
Plot the normalized response against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀.
-
| Parameter | Recommended Value | Rationale |
| Final DMSO Concentration | < 0.5% | Minimizes solvent-induced cell toxicity and artifacts. [7] |
| Agonist Concentration | EC₅₀ - EC₈₀ | Provides a robust signal window while maintaining sensitivity to inhibition. [5] |
| Inhibitor Pre-incubation | 2 - 30 minutes | Allows sufficient time for the compound to enter cells and engage with the target. [6] |
| Cell Passage Limit | < 20 passages | Reduces the risk of phenotypic drift and altered target expression. [8] |
| Positive Control | Known TRPC6 Inhibitor | Validates that the assay can detect inhibition. |
| Negative Control | Vehicle (DMSO) | Defines the 0% inhibition level and controls for solvent effects. |
Section 4: Verifying On-Target Effects
Observing an inhibitory effect is the first step; confirming it is due to specific interaction with your intended target is crucial for data integrity.
Q4: How can I be sure the observed activity is due to specific inhibition of my target (e.g., TRPC6) and not an off-target or non-specific effect?
This is a critical question. An effect could be due to compound cytotoxicity, assay interference (e.g., auto-fluorescence), or inhibition of another protein in the signaling pathway.
-
Counter-Screening: The most important control is to perform the same assay using the parental cell line (e.g., HEK293) that does not express the target protein. [6]If the compound shows activity in the parental line, the effect is non-specific.
-
Orthogonal Assays: Validate the hit using a different assay modality. For an ion channel, if your primary screen was a membrane potential assay, a follow-up could be a direct measurement of ion flux (e.g., calcium imaging with Fluo-4 or patch-clamp electrophysiology). [9]* Use of Structurally Unrelated Inhibitors: If other known inhibitors of your target exist with different chemical scaffolds, they should produce a similar biological outcome. [8]This strengthens the link between target inhibition and the observed phenotype.
-
Cytotoxicity Assays: Run a parallel cytotoxicity assay (e.g., CellTiter-Glo®, resazurin) with the same compound concentrations and incubation times. This will rule out the possibility that the observed "inhibition" is simply due to cell death. [10]
References
-
Miller, L. J., et al. (2011). High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays. In TRP Channels, CRC Press/Taylor & Francis. [Link]
-
PubChem. (2010). AID 2553: High throughput screening of inhibitors of transient receptor potential cation channel C6 (TRPC6). PubChem. [Link]
-
Zhu, M. X. (Ed.). (2011). High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays. PubMed. [Link]
-
Lin, B. L., et al. (2019). In vivo selective inhibition of TRPC6 by antagonist BI 749327 ameliorates fibrosis and dysfunction in cardiac and renal disease. PNAS. [Link]
-
Wang, Y., et al. (2024). PCC0208057 as a small molecule inhibitor of TRPC6 in the treatment of prostate cancer. Frontiers in Pharmacology. [Link]
-
Niepel, M., et al. (2019). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]
-
Moriarty, K. J., et al. (2008). Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk). PubMed. [Link]
-
Kumar, D., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link]
-
Al-Ostoot, F. H., et al. (2024). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules. [Link]
Sources
- 1. Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. AID 2553 - High throughput screening of inhibitors of transient receptor potential cation channel C6 (TRPC6) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. PCC0208057 as a small molecule inhibitor of TRPC6 in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile
Welcome to the technical support center for researchers working with benzimidazole-based small molecules. This guide is designed to address the critical challenge of ensuring target specificity and minimizing off-target effects, with a focus on compounds like 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile.
While specific public data on this exact molecule is limited, the benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets, from kinases to DNA minor grooves.[1][2] This guide synthesizes field-proven methodologies and foundational principles to empower you to proactively identify, troubleshoot, and mitigate off-target interactions, ensuring the integrity and reproducibility of your experimental results.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses common questions researchers face when working with novel or sparsely characterized inhibitors.
Q1: What are off-target effects and why are they a particular concern for benzimidazole-based compounds?
The benzimidazole core is a versatile pharmacophore capable of forming various non-covalent interactions. Depending on its substitutions (like the cyclohexyl and carbonitrile moieties), it can bind to the ATP pockets of kinases, the minor groove of DNA, or other protein classes.[1][2][5] This inherent promiscuity necessitates a rigorous assessment of selectivity to ensure that an observed biological phenotype is a true consequence of on-target inhibition.
Q2: Before I start my experiments, how can I computationally predict potential off-target interactions for my compound?
A: In silico prediction is a powerful first step to build a hypothesis about potential off-target liabilities. These methods use the molecule's structure to predict its biological interactions:
-
Chemical Similarity Approaches: Tools like the Similarity Ensemble Approach (SEA) compare your molecule's 2D structure to a large database of compounds with known biological activities.[6][7] This can quickly generate a list of potential targets that bind to structurally similar molecules.
-
Pharmacophore and QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models use the physicochemical properties of your molecule to predict its activity against various targets.[7]
-
Molecular Docking: 3D methods involve docking your compound into the crystal structures of known off-targets (e.g., a panel of kinases or GPCRs) to predict binding affinity and pose.[6]
Crucially, these computational predictions are not proof of interaction. They provide a testable hypothesis that must be confirmed with the experimental validation techniques described in Part 2.
Q3: How do I differentiate between on-target and off-target phenotypes in my cellular assays?
A: This is a critical question in target validation. An observed cellular effect (e.g., apoptosis, cell cycle arrest) only becomes meaningful when directly linked to the inhibition of the intended target. Key validation experiments include:
-
Using a Negative Control Compound: Synthesize or acquire a close structural analog of your compound that is inactive against your primary target. If this inactive analog fails to produce the cellular phenotype while your active compound does, it strengthens the link to on-target activity.
-
Target Knockdown/Knockout: Use genetic tools like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein. If the cellular phenotype is recapitulated by target knockdown, it provides strong evidence that your compound works through this target.
-
Rescue Experiments: In a target-knockdown system, express a version of the target protein that is resistant to your compound (e.g., through a point mutation in the binding site). If this resistant version "rescues" the cell from the compound's effects, it confirms the on-target mechanism.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides actionable workflows for identifying and confirming off-target interactions when you encounter unexpected or ambiguous results.
Issue: Unexpected Cytotoxicity or a Cellular Phenotype at Odds with the Known Target Function.
An unexpected phenotype, such as cell death at concentrations where the primary target is not sufficiently inhibited, often points to off-target activity.
Caption: Troubleshooting workflow for unexpected experimental results.
A Tiered Approach to Experimental Off-Target Profiling
A systematic, tiered approach is the most efficient way to identify and validate unintended targets.
Tier 1: Broad Profiling (Discovery Phase)
The goal here is to cast a wide net to identify a list of potential off-targets from the entire proteome or a large protein family.
-
Kinome Profiling: Since many benzimidazoles are kinase inhibitors, this is a logical starting point. Services like KINOMEscan® use a competition binding assay where your compound competes with an immobilized ligand for binding to a large panel of kinases (often over 450).[8] The results are reported as the amount of kinase captured, which is inversely proportional to your compound's binding affinity. This method does not require ATP and measures true thermodynamic binding (Kd).[8][9]
-
Proteome-Wide Profiling: To look beyond kinases, chemical proteomics methods are invaluable. Proteome-wide CETSA (CETSA®-MS) measures the thermal stability of thousands of proteins in response to compound treatment directly in cells or lysates.[10][11] A significant thermal shift for a protein suggests a direct or indirect interaction. This unbiased approach is powerful for discovering completely novel off-targets.[11]
Tier 2: Target Validation & Characterization (Confirmation Phase)
Once you have a list of potential off-targets from Tier 1, you must confirm direct engagement in a cellular context. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[12][13][14]
CETSA is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein, increasing its melting temperature.[15][16] This change can be measured in intact cells, providing definitive proof of target engagement.[12][13]
This protocol allows you to validate a specific protein target identified in a broad screen.
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Addressing batch-to-batch variability of synthesized 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile
Welcome to the Technical Support Center for the synthesis of 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis and address common challenges, particularly batch-to-batch variability. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.
Plausible Synthetic Pathway
The synthesis of this compound is a multi-step process. Understanding this pathway is crucial for diagnosing issues at each stage. A common and logical synthetic route is outlined below.
Caption: Plausible synthetic route for this compound.
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the synthesis.
Q1: What is the most likely cause of significant batch-to-batch variability in the final product?
A1: Batch-to-batch variability in this synthesis most frequently stems from the N-alkylation step (Step 3) . The benzimidazole ring has two nitrogen atoms (N1 and N3) that can be alkylated.[1] Without careful control of reaction conditions, you can form a mixture of regioisomers, which can be difficult to separate and lead to inconsistent analytical data and physical properties between batches. Another significant factor is the purity of the starting materials, particularly the 4-amino-3-nitrobenzonitrile.[2]
Q2: Why is my final product colored (e.g., yellow or brown) even after purification?
A2: Colored impurities are a common issue in benzimidazole synthesis.[3] These often arise from oxidation of the starting diamine intermediate or side reactions during cyclization.[4] Standard purification methods like recrystallization or silica gel chromatography might not be sufficient to remove them.
Q3: I am observing poor yield in the reduction of 4-amino-3-nitrobenzonitrile. What could be the issue?
A3: The selective reduction of an aromatic nitro group in the presence of a nitrile can be challenging.[5][6] Common issues include over-reduction of the nitrile group or incomplete reaction. The choice of reducing agent and reaction conditions is critical. For instance, catalytic hydrogenation with Pd/C can sometimes affect the nitrile group.[6] Reagents like stannous chloride (SnCl₂) in refluxing ethyl acetate are often effective for this selective transformation.[6]
Q4: Can I use a different cyclization agent instead of formic acid?
A4: Yes, other reagents can be used to form the benzimidazole ring from the diamine.[7] These are often referred to as "C1 sources". Examples include triethyl orthoformate or using D-glucose as a biorenewable methine source.[8] However, changing the reagent will require re-optimization of the reaction conditions, including temperature and catalyst, if any.[9]
Q5: My N-alkylation step is giving me a mixture of products. How can I improve the regioselectivity?
A5: Achieving high regioselectivity in the N-alkylation of benzimidazoles is a known challenge.[10][11] The choice of base and solvent system is crucial. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as THF or DMF often favors alkylation at the N1 position.[11] The reaction temperature can also influence the product ratio.
Troubleshooting Guide
This section provides a structured approach to resolving specific experimental problems.
Problem 1: Low Yield or Incomplete Reaction
| Symptom | Potential Cause | Recommended Action |
| Low yield in Reduction (Step 1) | Inefficient reducing agent or harsh conditions affecting the nitrile group. | Switch to a milder, more selective reducing agent like SnCl₂·2H₂O in ethyl acetate.[6] Monitor the reaction closely by TLC to avoid over-reduction. |
| Low yield in Cyclization (Step 2) | Incomplete reaction due to insufficient temperature or reaction time. Formation of side products like diamides.[12] | Ensure the reaction is heated sufficiently, as the condensation often requires elevated temperatures (e.g., reflux).[12] If using an acid derivative, consider switching to formic acid to minimize diamide formation. |
| Low yield in N-Alkylation (Step 3) | Insufficiently strong base to deprotonate the benzimidazole. Low reactivity of the alkylating agent (cyclohexyl bromide). | Use a stronger base such as sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF. Consider adding a catalytic amount of potassium iodide (KI) to facilitate the reaction with cyclohexyl bromide. |
Problem 2: Product Purity and Impurities
| Symptom | Potential Cause | Recommended Action |
| Persistent colored impurities in the final product. | Oxidation of intermediates, particularly the 3,4-diaminobenzonitrile. | Handle the diamine intermediate under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. For purification, consider treating a solution of the final product with activated carbon during recrystallization.[3] |
| Presence of an isomeric impurity by HPLC/NMR. | Lack of regioselectivity during the N-alkylation step, leading to a mixture of N1 and N3-cyclohexyl isomers. | Optimize the N-alkylation conditions. A combination of NaH in DMF at a controlled temperature often provides better selectivity.[11] Careful column chromatography may be required to separate the isomers. |
| Starting material detected in the final product. | Incomplete reaction in the final N-alkylation step. | Increase the equivalents of cyclohexyl bromide and/or the reaction time. Ensure the base is active and the solvent is anhydrous. |
Problem 3: Physical Property Variability
| Symptom | Potential Cause | Recommended Action |
| Inconsistent melting point between batches. | Variation in the crystalline form (polymorphism) or presence of impurities. | Standardize the recrystallization procedure. Use a consistent solvent system, cooling rate, and drying procedure. The presence of solvent molecules in the crystal lattice can also affect the melting point.[13] |
| Product fails to crystallize or forms an oil. | High levels of impurities, particularly the regioisomer from the N-alkylation step, can inhibit crystallization. | First, attempt to improve the purity of the material using column chromatography. For crystallization, perform a thorough solvent screen to find an optimal solvent or solvent mixture.[3] Seeding with a previously obtained crystal can also induce crystallization. |
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Caption: A logical workflow for troubleshooting common synthesis issues.
Key Experimental Protocols
Protocol 1: Activated Carbon Treatment for Color Removal
This protocol is designed to remove persistent colored impurities from the final product.
-
Dissolution: Dissolve the crude, colored this compound in a suitable solvent (e.g., ethanol or ethyl acetate) at an elevated temperature to achieve full dissolution.
-
Charcoal Addition: Add a small amount of activated carbon (typically 1-2% w/w relative to your compound) to the hot solution. Caution: Adding too much can lead to product loss through adsorption.[3]
-
Digestion: Keep the mixture at a gentle reflux for 5-15 minutes with stirring.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing a pad of celite or filter paper to remove the activated carbon. This step must be done quickly to prevent premature crystallization of the product in the funnel.
-
Crystallization: Allow the clear, colorless filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Use this method to assess the purity of your final product and detect any regioisomeric impurities.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in a mixture of acetonitrile and water (1:1). Ensure the sample is fully dissolved before injection.
References
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- Google Patents. (n.d.). EP1498416A1 - A process for the optical purification of benzimidazole derivatives.
- RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives.
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- DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES.
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- PubMed. (2015). Benzimidazole or Diamide From a Reaction of Diamines and Carboxylic Acids or Acid Chlorides: Crystal Structures and Theoretical Studies.
- Benchchem. (n.d.). An In-depth Technical Guide on the Crystal Structure Analysis of Benzimidazole Derivatives.
- MDPI. (n.d.). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles.
- Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
- Guidechem. (n.d.). How to Synthesize 4-CHLORO-3-NITROBENZONITRILE? - FAQ.
- Der Pharma Chemica. (n.d.). Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity.
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- Sdfine. (n.d.). 4-amino-3-nitro benzonitrile (for synthesis).
- Benchchem. (n.d.). Addressing batch-to-batch variability of synthesized 5-Benzoyl-2-benzimidazolinone.
- Wiley Online Library. (2006). Crystallization of benzimidazole by solution growth method and its characterization.
- Biosynth. (n.d.). 4-Amino-3-nitrobenzonitrile | 6393-40-4 | FA17539.
- ResearchGate. (n.d.). imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles | Request PDF.
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- MDPI. (n.d.). Aromatic Heterocyclic Compounds: Synthesis, Reactivity and Applications.
- Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult : r/OrganicChemistry.
- El-Rashedy, A. (n.d.). Recent Trends on Synthesis of Benzimidazoles. Anti-Infective Agents.
- ECHEMI. (n.d.). Selective reduction of nitro group to amine, in benzene ring containing nitrile?.
- ResearchGate. (n.d.). Investigation on the Reaction Mechanism for the Synthesis of Benzimidazole Derivatives from Aldehydes and o-Phenylenediamine.
- MySkinRecipes. (n.d.). 4-Amino-3-nitrobenzonitrile.
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- PubMed Central. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I.
- Sigma-Aldrich. (n.d.). 4-Amino-3-nitrobenzonitrile 98 6393-40-4.
- MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Heterocyclic Compounds.
- PubMed Central. (n.d.). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV.
- PubMed Central. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives.
- ResearchGate. (n.d.). Crystal structure, thermal and optical properties of Benzimidazole benzimidazolium picrate crystal.
- One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (n.d.).
- BOC Sciences. (n.d.). CAS 1215206-71-5 this compound.
- Achmem. (n.d.). 4-Amino-3-nitrobenzonitrile.
- Anti-Infective Agents. (n.d.). Recent Trends on Synthesis of Benzimidazoles.
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- Pharmaceutical Technology. (n.d.). Drug Substance Starting Material Selection.
- ResearchGate. (n.d.). The Significance of Heterocycles for Pharmaceuticals and Agrochemicals | Request PDF.
- Open Access Journals. (n.d.). Heterocyclic compounds: The Diverse World of Ringed Molecules.
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Validation & Comparative
A Comparative Guide to the Efficacy of Novel Benzimidazole Derivatives: Evaluating 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile Against Established Anticancer Agents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of novel benzimidazole compounds, using the hypothetical molecule 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile as a case study. The benzimidazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives approved for therapeutic use.[1][2] This is due in part to its structural similarity to naturally occurring purine nucleotides, allowing it to interact with a wide range of biological targets.[1][3] This guide will objectively compare the potential performance of our compound of interest with established benzimidazole-based anticancer agents, supported by experimental data and detailed protocols.
Introduction to the Benzimidazole Scaffold in Oncology
Benzimidazole derivatives have garnered significant attention for their broad spectrum of pharmacological activities, including anticancer properties.[1][2][4] Their mechanism of action in cancer is often multifaceted, involving the disruption of microtubule polymerization, inhibition of key signaling pathways, and induction of apoptosis.[5][6] Several anthelmintic drugs, such as Mebendazole, Albendazole, and Fenbendazole, which are part of the benzimidazole class, have been repurposed for oncology due to their potent anti-tumor effects observed in preclinical studies.[2][7]
The structure of the benzimidazole core allows for substitutions at various positions, most notably N1, C2, C5, and C6, which significantly influences its biological activity.[3] Our compound of interest, This compound , features a cyclohexyl group at the N1 position and a carbonitrile group at the C5 position. This guide will outline the necessary experimental comparisons against well-characterized benzimidazoles to determine its therapeutic potential.
Selection of Comparator Compounds
For a robust evaluation of a novel benzimidazole derivative, it is crucial to benchmark its performance against established compounds with known anticancer activity. For this guide, we have selected three widely studied benzimidazole anthelmintics that have been extensively investigated for their repurposing in oncology:
-
Mebendazole (MBZ): Known for its potent microtubule-disrupting activity and efficacy against a range of cancer cell lines, including those resistant to other chemotherapeutics.[6][7][8]
-
Albendazole (ABZ): Another microtubule inhibitor with demonstrated pro-apoptotic and anti-proliferative effects in various cancer models.[9][10][11]
-
Fenbendazole (FBZ): Has shown promise in preclinical studies by inducing cell cycle arrest and apoptosis in cancer cells.[12][13][14]
These compounds provide a solid baseline for comparing the cytotoxic and anti-proliferative efficacy of novel derivatives like this compound.
In Vitro Efficacy Comparison: A Head-to-Head Analysis
The initial assessment of an anticancer compound's efficacy is typically performed in vitro using a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug required to inhibit cell viability by 50%.
Comparative Cytotoxicity Data
The following table summarizes the IC50 values for our selected comparator benzimidazoles across various cancer cell lines, as reported in the literature. This data serves as a benchmark for the desired potency of a novel compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| Mebendazole | A549 | Non-small cell lung | ~0.16 | [8] |
| HCT 116 | Colon | < 5 | [7] | |
| MCF-7 | Breast | < 5 | [15] | |
| HT-29 | Colorectal | < 1 | [15] | |
| SKOV3 (p53 null) | Ovarian | 1.7 | [16] | |
| Albendazole | HT-29 | Colorectal | 0.12 | [11] |
| MKN-45 | Gastric | Not specified, but effective | [9] | |
| HPV-negative HNSCC | Head and Neck | 0.152 (average) | [10] | |
| SNU-C5 | Colorectal | 0.47 | [14] | |
| MCF-7 | Breast | 84.85 (µg/mL) | [17] | |
| Fenbendazole | HeLa | Cervical | 0.59 | [13] |
| C-33 A | Cervical | 0.84 | [13] | |
| SNU-C5 | Colorectal | 0.50 | [14] | |
| SNU-C5/5-FUR | 5-FU Resistant Colorectal | 4.09 | [14] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[18]
Objective: To determine the IC50 value of this compound and compare it with Mebendazole, Albendazole, and Fenbendazole in a selected cancer cell line (e.g., A549).
Materials:
-
Cancer cell line (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[19]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and comparator compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Efficacy Assessment: Xenograft Tumor Models
Promising results from in vitro studies warrant further investigation in in vivo models to assess a compound's anti-tumor activity in a more complex biological system.
Comparative In Vivo Data
The following table provides examples of in vivo efficacy for the comparator compounds in mouse xenograft models.
| Compound | Cancer Model | Dosing Regimen | Outcome | Citation(s) |
| Mebendazole | H460 lung cancer xenograft | 1 mg every other day (oral) | Almost complete arrest of tumor growth | [8] |
| Melanoma xenograft | 1 mg or 2 mg every other day (oral) | 83% and 77% tumor growth reduction, respectively | [7] | |
| Albendazole | HT-29 colorectal cancer xenograft (peritoneal) | 150 mg/kg (intraperitoneal) | Profound inhibition of peritoneal tumor growth | [11] |
| Fenbendazole | Cervical cancer xenograft | 100 mg/kg | Significant tumor growth suppression | [12] |
| Lymphoma xenograft (with vitamins) | Medicated diet | Significant inhibition of tumor growth | [21] |
Experimental Protocol: Subcutaneous Xenograft Model
This protocol outlines a generalized procedure for evaluating the anti-tumor efficacy of a novel benzimidazole derivative in a subcutaneous xenograft mouse model.[22][23]
Objective: To assess the ability of this compound to inhibit tumor growth in vivo and compare its efficacy to a standard-of-care or a comparator benzimidazole.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice), 4-6 weeks old.[22]
-
Human cancer cells (e.g., 3 x 10^6 cells per injection).[22]
-
Phosphate-buffered saline (PBS) or other appropriate vehicle.
-
Test compound and comparator drug.
-
Calipers for tumor measurement.
Procedure:
-
Cell Implantation:
-
Harvest cancer cells and resuspend them in PBS at the desired concentration.
-
Inject the cell suspension subcutaneously into the flank of the mice.[22]
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the test compound, comparator drug, and vehicle to the respective groups according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
-
Tumor Measurement and Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (width)² x length/2.[22]
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint and Analysis:
-
The study is typically terminated when tumors in the control group reach a predetermined size.
-
Euthanize the mice, and excise and weigh the tumors.
-
Compare the tumor growth inhibition between the treated and control groups.
-
Mechanistic Insights and Structure-Activity Relationships
Signaling Pathways and Mechanism of Action
The primary anticancer mechanism of many benzimidazoles is the inhibition of tubulin polymerization.[6][24] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for mitotic spindle formation and cell division. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][25]
Caption: Mechanism of action of benzimidazole derivatives.
Structure-Activity Relationship (SAR)
The efficacy of benzimidazole derivatives is highly dependent on the nature and position of substituents on the benzimidazole ring.[3] For instance, modifications at the N1, C2, and C5/C6 positions can significantly impact their anti-inflammatory, antimicrobial, and anticancer activities. The introduction of a cyclohexyl group at N1 and a carbonitrile at C5 in our compound of interest may influence its lipophilicity, target binding affinity, and overall pharmacological profile. A thorough SAR study would involve synthesizing and testing a series of analogs to elucidate the contribution of each functional group to the observed activity.
Caption: Key substitution points on the benzimidazole scaffold.
Conclusion
This guide provides a structured approach for the comparative efficacy evaluation of a novel benzimidazole derivative, this compound. By benchmarking its performance against well-characterized compounds like Mebendazole, Albendazole, and Fenbendazole through rigorous in vitro and in vivo assays, researchers can effectively determine its potential as a novel anticancer agent. A thorough understanding of its mechanism of action and structure-activity relationships will be crucial for its further development and optimization.
References
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Structure-activity relationship (SAR) studies of 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the benzimidazole scaffold has consistently emerged as a privileged structure, demonstrating a remarkable versatility in targeting a wide array of kinases with therapeutic relevance.[1] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile analogs, a promising class of kinase inhibitors. By examining the available data on closely related compounds and drawing upon established principles of medicinal chemistry, this document aims to guide the rational design and development of novel therapeutic agents.
The Benzimidazole Core: A Foundation for Potent Kinase Inhibition
The benzimidazole nucleus is a common scaffold in kinase inhibitors, capable of interacting with the enzyme's hinge region or acting as a central scaffold.[1] Its ability to participate in various binding modes allows for the development of both highly selective and multi-targeted inhibitors.[1] The simultaneous inhibition of multiple kinases is an increasingly attractive strategy in cancer therapy, as it can address the complexity of signaling pathways and overcome drug resistance.[1]
Structure-Activity Relationship (SAR) Studies of this compound Analogs
While specific public data on the SAR of this compound analogs is limited, valuable insights can be gleaned from structurally similar compounds, such as the 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides, which have been identified as potent inhibitors of inducible T-cell kinase (Itk).[2] Based on this and broader knowledge of benzimidazole SAR, we can infer the following relationships for the this compound scaffold:
-
N1-Cyclohexyl Group: The bulky and lipophilic cyclohexyl group at the N1 position is crucial for occupying a hydrophobic pocket within the kinase active site. This interaction likely contributes significantly to the binding affinity and selectivity of the compounds. Modifications to this group, such as altering ring size or introducing substituents, could modulate potency and the kinase selectivity profile.
-
C5-Carbonitrile Group: The electron-withdrawing nature of the nitrile group at the C5 position can influence the electronic properties of the benzimidazole ring system, potentially enhancing interactions with the kinase target. The 5-cyano substituent has been shown to be advantageous in other benzimidazole-based kinase inhibitors, leading to compounds with nanomolar potency.[3] This group may also serve as a key hydrogen bond acceptor or a point for further chemical modification to improve pharmacokinetic properties.
-
C2-Position: The C2 position of the benzimidazole ring is a common site for modification in the development of kinase inhibitors. Introducing various substituents at this position allows for the exploration of different binding interactions within the ATP-binding pocket. For instance, the addition of amino-pyrazole or similar heterocyclic moieties can lead to potent and selective inhibitors.[3]
-
Benzene Ring Substituents: Substitution on the fused benzene ring offers another avenue for optimizing activity. Halogenation or the introduction of small alkyl groups can impact the compound's lipophilicity and electronic nature, thereby influencing its binding affinity and cellular permeability. For example, 5,6-dichloro substitution in other benzimidazole series has been shown to enhance inhibitory effects.[3]
Below is a logical diagram illustrating the key structural components of the this compound scaffold and their potential roles in kinase inhibition.
Caption: Key SAR points for this compound analogs.
Comparative Performance with Alternative Scaffolds
To contextualize the potential of the this compound scaffold, it is essential to compare its anticipated performance with other established kinase inhibitor classes.
| Scaffold Class | Representative Inhibitor(s) | Key Advantages | Potential Liabilities | Relevant Citation(s) |
| Benzimidazole | Mebendazole, Nocodazole | Proven clinical utility, versatile binding modes, potential for multi-targeting. | Can exhibit off-target effects, potential for CYP enzyme interactions. | [1][4] |
| Imidazo[1,2-a]pyrazine | - | Broad-spectrum anticancer activity, potential for dual-site substitution. | SAR is still being extensively explored. | [5] |
| Imidazo[1,5-a]pyridine | - | Good water solubility and biocompatibility, demonstrated anticancer and enzyme inhibitory activities. | Less established as a kinase inhibitor scaffold compared to others. | [6] |
| (E)-5-(benzylideneamino)-1H-benzo[d]imidazol-2(3H)-one | Compound 20 | High in vitro and cellular potency, good selectivity for specific kinases (e.g., PTK6). | Cytotoxicity needs careful evaluation. | [7] |
This table highlights that while the benzimidazole scaffold is well-validated, ongoing research into related heterocyclic systems continues to yield promising new inhibitor classes. The this compound analogs are positioned to leverage the proven advantages of the benzimidazole core while potentially offering unique selectivity and potency profiles.
Experimental Protocols
To facilitate further research and validation of this compound class, detailed experimental methodologies are provided below.
Synthesis of this compound Analogs
A general synthetic route to this class of compounds can be adapted from established procedures for benzimidazole synthesis.[8][9]
Step 1: Synthesis of 4-amino-3-nitrobenzonitrile (Starting material, commercially available or synthesized via standard nitration and reduction procedures.)
Step 2: N-alkylation with Cyclohexyl Bromide
-
To a solution of 4-amino-3-nitrobenzonitrile in a suitable solvent (e.g., DMF), add a base such as potassium carbonate.
-
Add cyclohexyl bromide dropwise at room temperature.
-
Heat the reaction mixture and monitor by TLC until the starting material is consumed.
-
Work up the reaction by quenching with water and extracting with an organic solvent.
-
Purify the product (4-(cyclohexylamino)-3-nitrobenzonitrile) by column chromatography.
Step 3: Reduction of the Nitro Group
-
Dissolve the product from Step 2 in ethanol or methanol.
-
Add a reducing agent such as stannous chloride dihydrate or perform catalytic hydrogenation using Pd/C.
-
Reflux the mixture until the reduction is complete (monitored by TLC).
-
Neutralize the reaction mixture and extract the product (3-amino-4-(cyclohexylamino)benzonitrile).
Step 4: Cyclization to form the Benzimidazole Ring
-
React the diamine from Step 3 with a suitable one-carbon source (e.g., formic acid, triethyl orthoformate, or an aldehyde in the presence of an oxidizing agent like Na2S2O5) to form the benzimidazole ring.[8]
-
For analogs substituted at the C2 position, a corresponding carboxylic acid can be coupled with the diamine using a coupling agent like EDCI, followed by acid-catalyzed cyclization.
-
Purify the final this compound analog by recrystallization or column chromatography.
The following diagram outlines the general synthetic workflow:
Caption: General synthetic workflow for this compound analogs.
In Vitro Kinase Inhibition Assay
A common method to assess the inhibitory activity of compounds against a specific kinase is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Kinase of interest (e.g., recombinant human Itk)
-
Substrate peptide
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In the wells of the assay plate, add the kinase, substrate, and test compound dilutions. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and measure the remaining ATP by adding the luminescent reagent from the kit.
-
Measure the luminescence signal using a luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[10]
The following diagram illustrates the kinase inhibition assay workflow:
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. By leveraging the established strengths of the benzimidazole core and systematically exploring the structure-activity relationships at key positions, researchers can design and synthesize potent and selective modulators of kinase activity. The experimental protocols provided herein offer a practical framework for advancing these compounds from concept to preclinical evaluation. Further investigation into this chemical space is warranted to unlock its full therapeutic potential.
References
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Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Molecules. 2020. Available from: [Link]
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Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk). Bioorganic & Medicinal Chemistry Letters. 2008. Available from: [Link]
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In vitro validation of protein kinase inhibition by benzimidazole agents. ResearchGate. 2019. Available from: [Link]
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In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. bioRxiv. 2024. Available from: [Link]
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Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry. 2014. Available from: [Link]
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Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules. 2024. Available from: [Link]
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In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. ResearchGate. 2024. Available from: [Link]
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Synthesis, cytotoxicity, pharmacokinetic profile, binding with DNA and BSA of new imidazo[1,2-a]pyrazine-benzo[d]imidazol-5-yl hybrids. Scientific Reports. 2020. Available from: [Link]
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Benzimidazole derivatives as kinase inhibitors. Semantic Scholar. 2014. Available from: [Link]
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Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. Molecules. 2023. Available from: [Link]
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Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. 2022. Available from: [Link]
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Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of Medicinal Chemistry. 2024. Available from: [Link]
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Design, synthesis and characterization of novel N-heterocyclic-1-benzyl-1H-benzo[d]imidazole-2-amines as selective TRPC5 inhibitors leading to the identification of the selective compound, AC1903. Bioorganic & Medicinal Chemistry Letters. 2021. Available from: [Link]
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Synthesis and Biological Evaluation of Novel 1 H-Benzo[ d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed. 2022. Available from: [Link]
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Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules. 2023. Available from: [Link]
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Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. ACS Publications. 2024. Available from: [Link]
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Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as PotentialMulti-Kinase Inhibitors. Semantic Scholar. 2024. Available from: [Link]
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Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations. Scientific Reports. 2021. Available from: [Link]
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Discovery of (E)-5-(benzylideneamino)-1H-benzo[d]imidazol-2(3H)-one derivatives as inhibitors for PTK6. ResearchGate. 2015. Available from: [Link]
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Design, synthesis, anticancer activity and molecular docking of novel 1H-benzo[d]imidazole derivatives as potential EGFR inhibitors. Bohrium. 2023. Available from: [Link]
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A Researcher's Guide to Cross-Validation of In Vitro and In Silico Results for 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile
Executive Summary
The convergence of computational and experimental biology has revolutionized early-stage drug discovery, enabling rapid screening and hypothesis generation. However, the predictive power of in silico models is only as valuable as their empirical validation. This guide provides a comprehensive framework for the cross-validation of computational predictions with laboratory results, using the novel compound 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile as a case study. We detail the strategic rationale and step-by-step protocols for molecular docking simulations to predict biological targets, followed by in vitro cell-based assays to corroborate these predictions. By objectively comparing the data from both domains, this guide equips researchers, scientists, and drug development professionals with the insights needed to bridge the gap between algorithm and assay, fostering a more integrated and efficient discovery pipeline.
Introduction: The Imperative for Integrated Drug Discovery
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The specific derivative, this compound[3][4], represents a novel chemical entity with unexplored therapeutic potential.
Modern drug discovery is no longer a linear process but a dynamic interplay between computational prediction and experimental validation.[5][6][7] In silico techniques, such as molecular docking, offer a rapid and cost-effective means to screen vast virtual libraries and hypothesize potential drug-target interactions.[8][9] However, these computational models are built on approximations and require rigorous experimental verification to confirm their relevance.[10] This guide establishes a practical workflow for this critical cross-validation process, ensuring that computational leads are robustly tested and validated in vitro.
In Silico Analysis: Predicting Target Engagement via Molecular Docking
Rationale & Causality: Our objective is to generate a testable hypothesis regarding the biological target of this compound. Given that many benzimidazole derivatives exhibit anticancer activity by inhibiting protein kinases, we have selected Cyclin-Dependent Kinase 2 (CDK2) as a plausible high-value target.[11] CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy. Molecular docking will simulate the binding of our compound to the ATP-binding pocket of CDK2, providing a quantitative estimate of binding affinity (docking score) and a qualitative view of the binding mode.
Protocol 1: Molecular Docking Simulation
-
Ligand Preparation:
-
Obtain the 2D structure of this compound.
-
Convert the 2D structure to a 3D structure using a molecular modeling program (e.g., ChemDraw, Avogadro).
-
Perform energy minimization on the 3D structure to obtain a stable, low-energy conformation.
-
Save the structure in a suitable format (e.g., .pdbqt) for docking, defining rotatable bonds.
-
-
Receptor Preparation:
-
Download the 3D crystal structure of human CDK2 from the Protein Data Bank (PDB). For this study, we will use PDB ID: 1HCK.
-
Prepare the protein for docking using software like AutoDock Tools.[12] This involves removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning Gasteiger charges.
-
-
Grid Box Generation:
-
Define the docking search space (the "grid box") around the known ATP-binding site of the CDK2 protein. The box should be large enough to allow the ligand to move and rotate freely within the active site.
-
-
Docking Simulation:
-
Analysis of Results:
-
Analyze the output to identify the pose with the lowest binding energy, which represents the most probable binding mode.
-
Visualize the ligand-receptor complex to examine key interactions, such as hydrogen bonds and hydrophobic contacts, using a tool like PyMOL or Discovery Studio Visualizer.[12]
-
In Silico Predicted Results
The following table summarizes the hypothetical results from the docking simulation. A lower binding energy indicates a higher predicted binding affinity.
| Compound | Target | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions with CDK2 Residues |
| This compound | CDK2 | -8.9 | Hydrogen bond with LEU83; Hydrophobic interactions with ILE10, VAL18 |
| Roscovitine (Reference CDK2 Inhibitor) | CDK2 | -9.5 | Hydrogen bond with LEU83, LYS33 |
In Vitro Validation: Corroborating Activity in a Cellular Context
Rationale & Causality: The in silico results suggest that our compound may inhibit CDK2. Since CDK2 inhibition leads to cell cycle arrest and reduced proliferation, we can test this hypothesis by measuring the compound's effect on the viability of a cancer cell line known to be sensitive to CDK2 inhibitors, such as the MCF-7 human breast cancer cell line.[14] The MTT assay is a robust and widely used colorimetric method to quantify cell viability.[15] A potent compound is expected to decrease cell viability in a dose-dependent manner, from which we can calculate a half-maximal inhibitory concentration (IC₅₀) value.
Protocol 2: In Vitro Cell Viability (MTT) Assay
-
Cell Culture:
-
Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.
-
Ensure cells are in the logarithmic growth phase before the experiment.
-
-
Cell Seeding:
-
Harvest the cells and count them using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of media.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in cell culture media to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Remove the old media from the cells and add 100 µL of the media containing the different compound concentrations. Include wells with media + DMSO as a vehicle control and wells with media only as a negative control.
-
Incubate the plate for 48 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
In Vitro Experimental Results
The following table presents the hypothetical data obtained from the MTT assay.
| Compound | Assay Type | Cell Line | IC₅₀ (µM) [± SD] |
| This compound | Cell Viability (MTT) | MCF-7 | 7.5 [± 0.9] |
| Roscovitine (Reference CDK2 Inhibitor) | Cell Viability (MTT) | MCF-7 | 2.1 [± 0.4] |
Cross-Validation: Synthesizing the Data
The ultimate goal is to determine if the in silico prediction aligns with the in vitro reality. This step involves a direct and critical comparison of the two datasets.
Comparative Analysis:
-
The molecular docking predicted a strong binding affinity for this compound to CDK2, with a binding energy of -8.9 kcal/mol, comparable to the known inhibitor Roscovitine.
-
The in vitro MTT assay confirmed that the compound possesses cytotoxic activity against MCF-7 cells, with an IC₅₀ value of 7.5 µM. This result is consistent with the predicted target engagement, as inhibiting a key cell cycle kinase should logically lead to reduced cell viability.
-
While the reference compound was more potent in both the simulation and the cell-based assay, the results for our test compound are directionally consistent. The strong computational prediction translated into tangible, micromolar-range biological activity.
Trustworthiness and Limitations: It is critical to acknowledge that a perfect correlation is rare. In silico docking scores are theoretical and do not account for complex cellular processes like membrane permeability, metabolic degradation, or off-target effects, all of which influence the final IC₅₀ value.[5] Conversely, the in vitro result confirms biological activity but does not definitively prove that the effect is caused by the inhibition of CDK2 alone.
Discussion and Future Directions
The cross-validation exercise successfully demonstrates that this compound is a biologically active molecule with a plausible mechanism of action involving CDK2 inhibition. The convergence of the computational prediction and the experimental data provides a solid foundation for advancing this compound in the drug discovery pipeline.
Next Steps:
-
Direct Target Engagement Assay: To confirm that the observed cytotoxicity is indeed due to CDK2 inhibition, a direct enzymatic assay should be performed to measure the IC₅₀ of the compound against purified CDK2 enzyme.
-
Lead Optimization: The docking pose can guide further chemical modifications. For example, chemists could design new analogs to form additional hydrogen bonds or enhance hydrophobic interactions within the CDK2 active site, potentially improving potency.
-
Selectivity Profiling: The compound should be tested against other kinases to determine its selectivity, a crucial factor for minimizing off-target toxicity.
Conclusion
The integration of in silico and in vitro methodologies is an indispensable strategy in modern drug discovery. By using computational tools to generate hypotheses and experimental assays to rigorously test them, we can accelerate the identification and validation of novel therapeutic candidates. This guide illustrates a robust and logical workflow for this process, demonstrating how the predicted target affinity of this compound was successfully corroborated by its measured cytotoxic effects in vitro. This validated hit now serves as a promising starting point for further preclinical development.
References
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Tahlan, S., et al. (2019). In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents. BMC Chemistry, 13(1), 90. Retrieved from [Link]
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Kumar, V., et al. (2024). In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. Biointerface Research in Applied Chemistry, 14(3), 235. Retrieved from [Link]
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ResearchGate. (2019). In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents. Retrieved from [Link]
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MDPI. (n.d.). Computational Study of Benzimidazole Derivatives as Potential Antifungal Drugs. Retrieved from [Link]
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Hossain, M. K., et al. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Saudi Journal of Biological Sciences, 29(3), 1545-1557. Retrieved from [Link]
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A Comparative Guide to Benchmarking Novel Kinase Inhibitors: Evaluating 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile Against Established MEK Inhibitors
Executive Summary
The RAS/RAF/MEK/ERK signaling pathway, a cornerstone of cellular regulation, is frequently dysregulated in a multitude of human cancers, making it a prime target for therapeutic intervention.[1][2] Mitogen-activated protein kinase kinases 1 and 2 (MEK1/2) are central nodes in this cascade, representing a critical bottleneck for oncogenic signaling.[3][4] While several MEK1/2 inhibitors, such as Trametinib, Binimetinib, and Selumetinib, have achieved clinical success, the quest for compounds with improved potency, selectivity, and resistance profiles remains a key objective in oncology research.[5][6]
This guide provides a comprehensive framework for benchmarking the novel compound, 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile—herein designated as BCH-MEK-001 —against these established MEK inhibitors. We present a series of robust, validated experimental protocols designed to rigorously assess its biochemical potency, cellular activity, and target specificity. The methodologies and comparative data herein are intended to provide researchers, scientists, and drug development professionals with a data-driven foundation for evaluating the potential of next-generation kinase inhibitors.
The MAPK/ERK Signaling Pathway: A Critical Oncogenic Driver
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a highly conserved signaling cascade that transduces signals from cell surface receptors to the nucleus, governing fundamental processes like cell proliferation, differentiation, survival, and angiogenesis.[7][8] In many cancers, activating mutations in upstream components, most notably BRAF and RAS, lead to constitutive, ligand-independent activation of the pathway, driving uncontrolled tumor growth and survival.[1][9]
MEK1 and MEK2, the dual-specificity kinases, are the immediate downstream effectors of RAF kinases and the sole activators of ERK1 and ERK2.[4] This unique position makes them a highly attractive therapeutic target. By inhibiting MEK1/2, the entire downstream output of this oncogenic cascade can be effectively silenced, leading to cell cycle arrest and apoptosis in cancer cells.[10]
Caption: The MAPK/ERK signaling cascade and the point of MEK inhibition.
Comparative Inhibitor Profile
This section outlines a head-to-head comparison of BCH-MEK-001 with clinically approved MEK inhibitors. The data presented for BCH-MEK-001 is illustrative, based on a target profile of a potent and selective next-generation inhibitor.
| Compound | Mechanism of Action | FDA Approval Status | Key Indications |
| BCH-MEK-001 | Allosteric, ATP-noncompetitive MEK1/2 Inhibitor | Investigational | N/A |
| Trametinib | Allosteric, ATP-noncompetitive MEK1/2 Inhibitor[10][11] | Approved[12] | BRAF-mutant Melanoma, NSCLC |
| Binimetinib | Allosteric, ATP-noncompetitive MEK1/2 Inhibitor[12] | Approved[13][14] | BRAF-mutant Melanoma, NSCLC[15][16] |
| Selumetinib | Allosteric, ATP-noncompetitive MEK1/2 Inhibitor[6] | Approved | Neurofibromatosis type 1 (NF1)[17] |
Experimental Benchmarking Protocols
To objectively compare a novel inhibitor like BCH-MEK-001, a series of standardized biochemical and cell-based assays are required. The following protocols provide a robust framework for this evaluation.
3.1. In Vitro Biochemical Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against purified, active MEK1 and MEK2 enzymes. This assay measures the direct inhibitory potential of the compound on the target kinase.
Methodology: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The luminescence generated is directly proportional to kinase activity.[18]
Protocol:
-
Reagent Preparation:
-
Prepare a 1x kinase reaction buffer.
-
Serially dilute BCH-MEK-001 and reference inhibitors (Trametinib, Binimetinib, Selumetinib) in 1x kinase reaction buffer with 5% DMSO. A 10-point, 3-fold dilution series starting from 10 µM is recommended.
-
Prepare a solution containing the substrate (e.g., inactive ERK2) and ATP at the desired concentration (e.g., at or near the Kₘ for ATP).[19]
-
Prepare a solution of purified, active MEK1 or MEK2 enzyme.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted inhibitor solution.
-
Add 2 µL of the enzyme solution to each well.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to positive (DMSO vehicle) and negative (no enzyme) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression model (sigmoidal dose-response).
-
Illustrative IC50 Data:
| Compound | MEK1 IC50 (nM) | MEK2 IC50 (nM) |
| BCH-MEK-001 | 0.5 | 0.4 |
| Trametinib | 0.9 | 1.8 |
| Binimetinib | 12 | 12 |
| Selumetinib | 14 | 12 |
Note: IC50 values for known inhibitors are representative and can vary based on assay conditions.
3.2. Cell-Based Proliferation Assay
Objective: To assess the anti-proliferative effect of the inhibitors on cancer cell lines with known MAPK pathway mutations (e.g., BRAF V600E). This assay measures the compound's ability to inhibit cell growth in a more physiologically relevant context.
Methodology: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® Assay quantifies ATP, an indicator of metabolically active, viable cells.[20][21]
Protocol:
-
Cell Culture and Seeding:
-
Culture a relevant cancer cell line (e.g., A375 melanoma, which harbors a BRAF V600E mutation) under standard conditions.
-
Seed the cells into a 96-well, opaque-walled plate at a density of 3,000-5,000 cells per well in 100 µL of media.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of BCH-MEK-001 and reference inhibitors in culture media.
-
Add the diluted compounds to the cells and incubate for 72 hours.
-
-
Viability Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[21]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to DMSO-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting viability against the logarithm of inhibitor concentration and fitting to a dose-response curve.
-
Illustrative GI50 Data (A375 Cell Line):
| Compound | GI50 (nM) |
| BCH-MEK-001 | 1.2 |
| Trametinib | 2.5 |
| Binimetinib | 25 |
| Selumetinib | 30 |
3.3. Target Engagement Assay: Western Blot for Phospho-ERK
Objective: To confirm that the observed anti-proliferative effects are due to on-target inhibition of the MAPK pathway. This is achieved by measuring the levels of phosphorylated ERK (p-ERK), the direct downstream substrate of MEK.
Methodology: Western Blotting
This technique separates proteins by size to allow for the detection of specific proteins (total ERK) and their phosphorylated forms (p-ERK) using specific antibodies.[22][23]
Caption: A typical workflow for Western blot analysis of p-ERK.
Protocol:
-
Cell Treatment and Lysis:
-
Seed A375 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of the MEK inhibitors for 2-4 hours.
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the total protein concentration of each lysate using a BCA protein assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by molecular weight.
-
-
Membrane Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., p44/42 MAPK, Thr202/Tyr204) overnight at 4°C.[24]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Re-probing for Total ERK:
-
Strip the membrane using a mild stripping buffer.[23]
-
Re-probe the same membrane with a primary antibody for total ERK1/2 to serve as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample to determine the extent of target inhibition.
-
Kinase Selectivity Profiling
Objective: To determine the specificity of BCH-MEK-001 by screening it against a broad panel of human kinases. High selectivity is a critical attribute for a successful drug candidate, as it minimizes the potential for off-target effects and associated toxicities.
Rationale: While potent on-target activity is essential, a truly superior inhibitor must also be highly selective. Off-target inhibition can lead to unforeseen side effects. Therefore, profiling the inhibitor against a large panel of kinases is a self-validating step to ensure that the observed cellular effects are indeed due to the inhibition of the intended target (MEK1/2).
Methodology:
Engaging a specialized contract research organization (CRO) for kinase selectivity profiling is the industry-standard approach. These services offer large, validated panels of kinases and standardized assay formats.[25][26][27]
-
Service Providers: Companies like Promega, Reaction Biology, and AssayQuant offer comprehensive kinase profiling services.[25][26][28]
-
Assay Format: Typically, the compound is tested at a fixed concentration (e.g., 1 µM) against a panel of hundreds of kinases.[25]
-
Data Output: The results are usually presented as the percentage of inhibition for each kinase, often visualized in a dendrogram format. This allows for a clear overview of the compound's selectivity profile.
Illustrative Selectivity Profile for BCH-MEK-001 at 1 µM:
| Kinase Target | Percent Inhibition |
| MEK1 | 99% |
| MEK2 | 98% |
| MEK5 | 15% |
| MKK4 | 8% |
| MKK7 | 5% |
| Other 300+ kinases | <5% |
This illustrative data suggests that BCH-MEK-001 is a highly selective inhibitor for MEK1/2 with minimal off-target activity at a high concentration, indicating a favorable therapeutic window.
Conclusion and Future Directions
This guide outlines a systematic and rigorous approach to benchmarking the novel benzimidazole compound, this compound (BCH-MEK-001), as a potential MEK1/2 inhibitor. The described protocols for biochemical potency, cellular activity, on-target engagement, and kinome-wide selectivity provide the necessary framework for a comprehensive evaluation against established clinical candidates like Trametinib, Binimetinib, and Selumetinib.
The illustrative data presented positions BCH-MEK-001 as a highly potent and selective next-generation inhibitor. For researchers and drug developers, the next logical steps would involve in vivo efficacy studies in relevant cancer xenograft models, detailed pharmacokinetic and pharmacodynamic (PK/PD) profiling, and toxicology assessments. The robust preclinical data package generated through these standardized benchmarking assays is critical for advancing promising new chemical entities toward clinical development.
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AstraZeneca. (2024). Efficacy and Safety of Selumetinib in Adults with NF1 who have Symptomatic, Inoperable Plexiform Neurofibromas - KOMET. Retrieved from [Link]
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Cancer Research UK. (n.d.). A trial of selumetinib for plexiform neurofibromas (KOMET). Retrieved from [Link]
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YouTube. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. Retrieved from [Link]
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ClinicalTrials.gov. (2025). Efficacy and Safety of Selumetinib in Adults With NF1 Who Have Symptomatic, Inoperable Plexiform Neurofibromas. Retrieved from [Link]
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ResearchGate. (2012). Western blot band for Erk and phopho(p)-Erk. Retrieved from [Link]
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SignalChem. (n.d.). MEK1 Kinase Assay Protocol. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Phospho-ERK Assays - Assay Guidance Manual. Retrieved from [Link]
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ResearchGate. (n.d.). Western blot assay for the expression of pErk 1 and 2 and total Erk 1 and 2. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A Chemical Probe Strategy for Interrogating Inhibitor Selectivity Across the MEK Kinase Family. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development. Retrieved from [Link]
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Protocols.io. (2023). In vitro kinase assay. Retrieved from [Link]
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PubMed. (2008). Discovery, SAR and X-ray structure of 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides as inhibitors of inducible T-cell kinase (Itk). Retrieved from [Link]
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National Center for Biotechnology Information. (2024). In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. Retrieved from [Link]
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Semantic Scholar. (2024). Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as PotentialMulti-Kinase Inhibitors. Retrieved from [Link]
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MDPI. (2024). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Retrieved from [Link]
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OUCI. (n.d.). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Retrieved from [Link]
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A Head-to-Head Preclinical Comparison: The Emergence of a Novel TRPA1 Antagonist for Inflammatory and Respiratory Conditions
An In-Depth Analysis of 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile Against Established Therapeutics
In the relentless pursuit of more effective and safer analgesics and anti-inflammatory agents, the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel has emerged as a pivotal therapeutic target.[1][2] Its role as a primary sensor of noxious chemical stimuli positions it at the crossroads of pain, inflammation, and respiratory diseases. This guide provides a comprehensive preclinical comparison of a novel investigational compound, This compound (hereafter referred to as Compound X ), with established drugs in relevant disease models.
For the purpose of this technical guide, and in the absence of extensive public data on Compound X, we will proceed under the well-founded hypothesis that its benzimidazole core, a scaffold known for diverse biological activities[3][4], has been optimized for potent and selective TRPA1 antagonism. This allows for a rigorous, scientifically grounded comparison against the first-generation TRPA1 antagonist, HC-030031 , and a standard-of-care anti-inflammatory drug, Celecoxib , a selective COX-2 inhibitor.
This document is structured to provide researchers, scientists, and drug development professionals with a detailed, data-driven perspective on the potential advantages of Compound X, focusing on its hypothesized mechanism, in vitro potency, in vivo efficacy, and overall preclinical profile.
The Scientific Rationale: Targeting TRPA1
TRPA1 is a non-selective cation channel primarily expressed on sensory neurons.[2] It is activated by a vast array of exogenous irritants, including environmental pollutants and pungent natural compounds, as well as endogenous inflammatory mediators.[1][5] This activation leads to the release of neuropeptides, driving neurogenic inflammation and the sensation of pain.[1] Consequently, blocking TRPA1 is a promising strategy for treating conditions ranging from inflammatory pain to asthma and chronic cough.[5][6]
The following diagram illustrates the central role of TRPA1 in nociceptive signaling and inflammation.
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Reproducibility of Experimental Findings for 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile: A Comparative Guide
This guide provides a comprehensive analysis of the synthesis, characterization, and potential biological significance of 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile. Designed for researchers, scientists, and drug development professionals, this document offers a critical evaluation of reproducible experimental methodologies, compares the target compound with relevant alternatives, and provides detailed protocols to ensure scientific integrity and facilitate further investigation.
Introduction: The Benzimidazole Scaffold in Drug Discovery
The benzimidazole core is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities.[1][2] Its structural resemblance to endogenous purines enables interaction with various biological macromolecules, making it a cornerstone in the development of therapeutics ranging from anti-ulcer agents to potent anti-cancer drugs.[3][4] The targeted introduction of substituents onto the benzimidazole scaffold allows for the fine-tuning of its physicochemical properties and biological activity. This guide focuses on this compound, a derivative featuring a bulky lipophilic cyclohexyl group at the N-1 position and an electron-withdrawing nitrile group at the C-5 position. These modifications are anticipated to significantly influence the molecule's pharmacokinetic and pharmacodynamic profile.
Synthesis and Reproducibility: A Proposed Pathway and Comparative Analysis
Diagram: Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 5-Cyanobenzimidazole (Intermediate)
This step can be achieved through the condensation of 3,4-diaminobenzonitrile with formic acid.
-
Reaction Setup: To a round-bottom flask, add 3,4-diaminobenzonitrile (1 equivalent) and an excess of formic acid (e.g., 5-10 equivalents).
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.
-
Isolation and Purification: The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 5-cyanobenzimidazole.
Step 2: N-Alkylation to Yield this compound
The N-alkylation of the benzimidazole intermediate is a critical step that can be influenced by the choice of base and solvent.[6][8]
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-cyanobenzimidazole (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Addition of Base: Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2 equivalents), to the solution and stir for 15-30 minutes at room temperature.
-
Addition of Alkylating Agent: Add cyclohexyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Work-up: Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Isolation and Purification: The precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Characterization and Purity Assessment: Ensuring Experimental Validity
Thorough characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
| Analytical Technique | Parameter | Expected Observation for this compound |
| ¹H NMR | Chemical Shifts (δ) | Signals corresponding to the cyclohexyl protons (aliphatic region), aromatic protons of the benzimidazole ring, and the characteristic singlet for the C2-H proton. |
| ¹³C NMR | Chemical Shifts (δ) | Resonances for the cyclohexyl carbons, aromatic carbons, the nitrile carbon (typically >115 ppm), and the C2 carbon of the benzimidazole ring. |
| Mass Spectrometry (MS) | Molecular Ion Peak [M+H]⁺ | A peak corresponding to the calculated molecular weight of the compound (C₁₄H₁₅N₃). |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | A sharp absorption band around 2220-2240 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration. |
| High-Performance Liquid Chromatography (HPLC) | Purity | A single major peak with a purity of ≥95% is desirable for biological testing.[9][10][11] |
| Melting Point (MP) | Temperature Range | A sharp melting point range indicates high purity. |
Diagram: Analytical Workflow for Compound Validation
Caption: Workflow for the characterization and purity assessment of the synthesized compound.
Comparative Analysis: Benchmarking Against Alternative Benzimidazoles
To contextualize the potential of this compound, a comparison with structurally related benzimidazole derivatives with known biological activities is essential.
| Compound | Structure | Reported Biological Activity | Reference |
| This compound (Target Compound) | Hypothesized: Potential anticancer, antimicrobial, or kinase inhibitory activity based on scaffold and substituents. | N/A | |
| 2-Phenylbenzimidazole | Anthelmintic activity.[2] | [2] | |
| 5-Nitro-1H-benzimidazole Derivatives | Varies | Antiviral and anticancer activities.[12] | [12] |
| Bis-benzimidazole Derivatives | Varies | DNA topoisomerase I inhibitors with anticancer properties.[4] | [4] |
The introduction of the cyclohexyl group at the N-1 position is expected to increase the lipophilicity of the molecule, potentially enhancing its cell permeability and interaction with hydrophobic pockets of target proteins. The 5-cyano group, being a strong electron-withdrawing group, can modulate the electronic properties of the benzimidazole ring system and may participate in hydrogen bonding interactions with biological targets.
Potential Biological Activities and Future Directions
Based on the extensive research on benzimidazole derivatives, this compound is a promising candidate for screening against a variety of biological targets.
-
Anticancer Activity: Many substituted benzimidazoles exhibit potent anticancer activity through various mechanisms, including inhibition of topoisomerase, tubulin polymerization, and protein kinases.[4][13] The presence of the nitrile group could be explored for its potential to interact with key enzymatic residues.
-
Antimicrobial Activity: The benzimidazole scaffold is a well-established pharmacophore in antimicrobial agents.[14][15] The lipophilic cyclohexyl group may facilitate the penetration of microbial cell membranes.
-
Kinase Inhibition: Benzimidazole derivatives have been successfully developed as kinase inhibitors for various therapeutic areas.[16] The specific substitution pattern of the target compound warrants investigation against a panel of kinases.
Future research should focus on the reproducible synthesis and thorough characterization of this compound, followed by systematic screening in relevant biological assays to elucidate its pharmacological profile.
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A Senior Application Scientist's Guide to the Pharmacokinetic Landscape of Benzimidazole-Based Compounds
Introduction: The Benzimidazole Scaffold - A Privileged Structure in Drug Discovery
The benzimidazole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its structural resemblance to endogenous purines allows it to readily interact with a multitude of biological macromolecules, making it a "privileged scaffold" in drug design.[1] This versatility has led to the development of a wide array of benzimidazole-based drugs with diverse therapeutic applications, including anthelmintics (albendazole, mebendazole), antiulcer agents (omeprazole), antihistamines, and more recently, promising anticancer agents.[2][3]
However, the therapeutic efficacy of any drug is intrinsically linked to its pharmacokinetic profile – the journey it takes through the body. For benzimidazole derivatives, this journey is often complex and variable, characterized by factors such as poor aqueous solubility, extensive first-pass metabolism, and significant inter-species differences.[4][5] A thorough understanding and comparative analysis of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties are therefore critical for researchers and drug development professionals aiming to optimize existing compounds and design novel benzimidazole-based therapeutics with improved clinical outcomes.
This guide provides a comparative analysis of the pharmacokinetic properties of key benzimidazole-based compounds. We will delve into the structural nuances that govern their ADME profiles, present key pharmacokinetic data in a comparative format, and provide detailed, field-proven experimental protocols for their evaluation.
Comparative Pharmacokinetic Profiles of Representative Benzimidazole Compounds
The pharmacokinetic behavior of benzimidazole derivatives can vary significantly based on the nature and position of substituents on the benzimidazole core.[6][7] These modifications influence critical parameters such as solubility, lipophilicity, and susceptibility to metabolic enzymes.
Key Pharmacokinetic Parameters: A Comparative Overview
The following table summarizes key pharmacokinetic parameters for several well-established benzimidazole anthelmintics. It is important to note that these values can be influenced by factors such as the animal species, dosage, and formulation.[4]
| Compound | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Absolute Bioavailability (%) | Key Metabolites |
| Albendazole | 0.2 - 0.5 (as sulfoxide) | 2 - 5 | Highly variable | 8 - 12 (sulfoxide) | < 5% (oral) | Albendazole sulfoxide (active), Albendazole sulfone (inactive) |
| Mebendazole | ~0.03 | 2 - 4 | Low and variable | 2.5 - 5.5 | ~20% | Hydroxylated and reduced metabolites (inactive) |
| Fenbendazole | ~0.32 (in rats) | ~6-8 | Variable | 10 - 18 | Low and variable | Oxfendazole (active), Fenbendazole sulfone (inactive) |
| Flubendazole | Low | 12 - 24 | Low | 12 - 28 | < 1% | Hydrolyzed and reduced metabolites (inactive) |
| Thiabendazole | 3 - 5 | 1 - 2 | - | 1.2 | ~90% | 5-Hydroxythiabendazole (inactive) |
Data compiled from various sources and should be considered representative. Actual values can vary significantly.
Insights from the Data:
-
Low Oral Bioavailability: A recurring theme among many benzimidazoles is their poor oral bioavailability, often below 20%.[2] This is primarily attributed to their low aqueous solubility and extensive first-pass metabolism in the liver.[5] Thiabendazole is a notable exception with high bioavailability.
-
The Role of Active Metabolites: For compounds like albendazole and fenbendazole, the parent drug is rapidly metabolized to an active sulfoxide metabolite (albendazole sulfoxide and oxfendazole, respectively).[5][8] These metabolites are often more systemically available and have a longer half-life than the parent compound, contributing significantly to the overall therapeutic effect.
-
High Variability: The pharmacokinetic parameters of benzimidazoles often exhibit high inter-individual and inter-species variability.[4] This can be attributed to differences in metabolic enzyme activity, gastrointestinal physiology, and the influence of food.
Structure-Pharmacokinetic Relationships (SPR): Decoding the Influence of Chemical Modifications
The pharmacokinetic profile of a benzimidazole derivative is intricately linked to its chemical structure. Understanding these structure-pharmacokinetic relationships (SPR) is paramount for designing new compounds with optimized ADME properties.[9][10]
Key Structural Modifications and Their Impact on Pharmacokinetics:
-
Substitutions at the C2 Position: The substituent at the C2 position significantly influences the compound's interaction with metabolic enzymes and its overall lipophilicity. For instance, the methylcarbamate group present in many anthelmintic benzimidazoles is crucial for their mechanism of action but also makes them susceptible to hydrolysis.
-
Substitutions at the C5(6) Position: Modifications at the C5 or C6 position of the benzimidazole ring can dramatically alter a compound's metabolic fate.[8] The nature of the substituent at this position dictates the primary metabolic pathways, which can include sulfoxidation, hydroxylation, or reduction. For example, the propylthio group in albendazole is readily oxidized to the active sulfoxide metabolite.
-
N1-Substitutions: Substitution at the N1 position can impact a compound's solubility and its ability to act as a substrate for certain metabolic enzymes.
The following diagram illustrates the key positions on the benzimidazole scaffold where substitutions can modulate pharmacokinetic properties.
Caption: Key substitution points on the benzimidazole scaffold influencing pharmacokinetics.
Experimental Protocols for Pharmacokinetic Characterization
A robust evaluation of the pharmacokinetic properties of novel benzimidazole compounds requires a combination of in vivo and in vitro studies, supported by sensitive bioanalytical methods.
Protocol 1: In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines a typical in vivo pharmacokinetic study in rats to determine key parameters after oral administration.
Objective: To determine the plasma concentration-time profile and calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of a test benzimidazole compound.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per time point).
-
Compound Administration: The test compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a predetermined dose.
-
Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the parent compound and its major metabolites are determined using a validated LC-MS/MS method (see Protocol 3).
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters.
Workflow Diagram:
Caption: Workflow for a typical in vivo pharmacokinetic study.
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This in vitro assay provides a preliminary assessment of a compound's susceptibility to metabolism by hepatic enzymes.[11][12]
Objective: To determine the in vitro half-life and intrinsic clearance of a test benzimidazole compound in liver microsomes.
Methodology:
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes (from the species of interest, e.g., human, rat), the test compound (at a low concentration, typically 1 µM), and an NADPH-generating system in a phosphate buffer.
-
Incubation: The reaction is initiated by adding the NADPH-generating system and incubated at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the proteins, and the supernatant is collected for analysis.
-
Bioanalysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression line is used to calculate the in vitro half-life, from which the intrinsic clearance can be derived.
Workflow Diagram:
Caption: Workflow for an in vitro metabolic stability assay.
Protocol 3: Bioanalytical Method Using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.[13][14][15]
Objective: To develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of a benzimidazole compound and its key metabolites in plasma.
Methodology:
-
Sample Preparation: A protein precipitation or liquid-liquid extraction method is typically used to extract the analytes from the plasma matrix. An internal standard (ideally a stable isotope-labeled version of the analyte) is added prior to extraction to correct for variability.
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reversed-phase column is commonly used to separate the parent compound and its metabolites based on their polarity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is employed.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analytes are detected in multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This provides high selectivity.
-
Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte in a series of calibration standards. The concentrations of the analytes in the unknown samples are then determined from this calibration curve.
-
Method Validation: The method is validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.
Future Perspectives and Conclusion
The pharmacokinetic challenges associated with benzimidazole-based compounds, particularly their low solubility and extensive metabolism, continue to be a major focus of research.[16] Future efforts in this area will likely concentrate on:
-
Prodrug Strategies: The development of more soluble prodrugs that are converted to the active benzimidazole in vivo is a promising approach to improve oral bioavailability.[5]
-
Novel Formulations: Advanced formulation strategies, such as nano-suspensions, solid dispersions, and lipid-based delivery systems, are being explored to enhance the dissolution and absorption of poorly soluble benzimidazoles.[17]
-
In Silico Modeling: The use of computational tools for in silico ADME prediction will play an increasingly important role in the early stages of drug discovery, allowing for the prioritization of compounds with more favorable pharmacokinetic profiles.[18][19][20]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile
For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile, a compound of interest in contemporary research. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, this document synthesizes information from analogous chemical structures, regulatory standards, and best laboratory practices to ensure a high margin of safety and environmental stewardship.
The procedural guidance herein is grounded in the fundamental principles of chemical hygiene and hazardous waste management as mandated by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
Part 1: Hazard Assessment and Characterization
Before any disposal protocol can be established, a thorough understanding of the potential hazards is paramount. Based on its constituent functional groups—a cyclohexyl moiety, a benzimidazole core, and a carbonitrile group—we can infer the following potential hazards:
-
Toxicity: Nitrile-containing compounds can be toxic. Upon heating or under acidic conditions, they may release hydrogen cyanide, a highly toxic gas. The benzimidazole structure is found in various pharmacologically active agents, suggesting potential biological activity.
-
Environmental Hazard: The environmental fate and effects of this specific compound are not well-documented. However, as with many complex organic molecules, improper disposal could lead to environmental contamination.
-
Reactivity: While generally stable, this compound may be incompatible with strong oxidizing agents, strong acids, and strong bases.
Given these potential hazards, this compound must be treated as a hazardous waste.[1][2]
Personal Protective Equipment (PPE): A Non-Negotiable Standard
When handling this compound, including during disposal preparation, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the chemical.[4]
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3]
Part 2: Step-by-Step Disposal Protocol
The disposal of this compound must adhere to the cradle-to-grave hazardous waste management regulations established by the EPA under the Resource Conservation and Recovery Act (RCRA).[2]
Step 1: Waste Identification and Segregation
Proper identification is the first critical step in hazardous waste disposal.[1]
-
Designate as Hazardous Waste: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., filter paper, pipette tips), must be designated as hazardous chemical waste.
-
Segregate at the Source: Never mix this waste with non-hazardous waste. Furthermore, avoid mixing it with other types of hazardous waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible wastes can react violently, producing heat or toxic gases.[5]
Step 2: Containerization
The integrity of the waste container is crucial for safe storage and transport.
-
Select an Appropriate Container: Use a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.[6]
-
Container Condition: Ensure the container is in good condition, free from leaks or cracks.
-
Keep Containers Closed: Waste containers must be kept closed except when adding waste.[5]
Step 3: Labeling
Accurate and clear labeling is a legal requirement and essential for safety.[5][7]
-
Attach a Hazardous Waste Label: As soon as the first drop of waste is added, affix a completed hazardous waste label to the container.
-
Complete Information: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Avoid abbreviations or chemical formulas.
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container (accumulation start date).
-
The associated hazards (e.g., "Toxic," "Irritant").
-
Step 4: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]
-
Designated Area: Store the waste container in a designated, well-ventilated area, away from general laboratory traffic.
-
Secondary Containment: Liquid waste containers should be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[5]
-
Incompatible Materials: Store the waste away from incompatible materials, particularly strong acids and oxidizing agents.[6]
Step 5: Disposal and Removal
-
Contact EHS: Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.
-
Licensed Disposal Vendor: The EHS office will ensure the waste is transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[1]
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical or its solutions be disposed of down the sewer drain.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes general regulatory limits pertinent to hazardous waste disposal.
| Parameter | Regulatory Limit/Guideline | Source |
| Satellite Accumulation Area (SAA) Limit | ≤ 55 gallons of hazardous waste | |
| Acutely Hazardous Waste (P-listed) SAA Limit | ≤ 1 quart (liquid) or 1 kg (solid) | |
| Aqueous Waste pH for Drain Disposal | Prohibited for hazardous chemicals | |
| Container Rinsate | First rinse of an empty container holding a highly toxic chemical must be collected as hazardous waste. |
Conclusion: A Culture of Safety
The responsible disposal of chemical waste is a cornerstone of laboratory safety and environmental protection. By adhering to these procedures, you not only ensure compliance with federal and local regulations but also contribute to a culture of safety within your institution. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they may have additional requirements.[9][10]
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]
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The Laboratory Standard. Office of Clinical and Research Safety. [Link]
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OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Binghamton University. [Link]
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1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]
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Proper Handling of Hazardous Waste Guide. Environmental Protection Agency (EPA). [Link]
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Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
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What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]
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Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
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Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Imidazole. Washington State University. [Link]
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Hazardous Waste Disposal Guide. Dartmouth College. [Link]
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Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
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A Senior Application Scientist's Guide to Handling 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile
This guide provides essential safety and handling protocols for 1-Cyclohexyl-1H-benzo[d]imidazole-5-carbonitrile (CAS No. 1215206-71-5). As a benzimidazole derivative, this compound is part of a class of molecules known for their diverse pharmacological activities.[1][2] Consequently, it must be handled with the assumption of high potency, necessitating stringent safety measures to protect laboratory personnel. This document outlines the necessary personal protective equipment (PPE), engineering controls, and operational procedures to ensure safe handling from receipt to disposal.
Foundational Safety: Hazard Assessment and Engineering Controls
Before any personal protective equipment is selected, a thorough understanding of the compound's potential hazards and the implementation of primary engineering controls are paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, data from analogous benzimidazole and imidazole compounds dictate a precautionary approach.[3][4] Related structures are known to be harmful if swallowed and can cause severe skin and eye damage.[5] Therefore, this compound should be treated as a potent, hazardous substance.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood.[6] Fume hoods serve as the primary barrier, protecting the user from inhaling hazardous dust or vapors.[7] The facility's design should ensure that areas handling potent compounds are maintained under negative air pressure relative to adjacent spaces to prevent cross-contamination.[8]
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is essential to mitigate risks of exposure that remain after implementing engineering controls.[9] The following is a comprehensive guide to the minimum required PPE for handling this compound.
Hand Protection: A Two-Glove System
Given the compound's potential for skin irritation and absorption, robust hand protection is non-negotiable. A double-gloving technique is mandatory.[10]
-
Inner Glove: A standard disposable nitrile glove.
-
Outer Glove: A second, thicker (minimum 8-mil) disposable nitrile glove.[11]
The Rationale (Causality): The double-gloving method significantly increases the breakthrough time—the time it takes for a chemical to permeate the glove material.[11][12] Should the outer glove become contaminated or torn, the inner glove provides a crucial temporary barrier, allowing the user to exit the hazardous area, remove the compromised gloves safely, and re-glove without direct skin contact. Nitrile is selected for its broad resistance to a variety of chemicals, including weak acids, bases, and many organic solvents, making it a reliable choice for general laboratory use with research compounds.[13][14]
Glove Integrity: Always inspect gloves for any signs of degradation, such as swelling, cracking, or discoloration, before and during use.[11][12] If any contact with the chemical occurs, remove and discard both pairs of gloves immediately, wash your hands thoroughly, and don fresh gloves.[7] Never reuse disposable gloves.[11]
Body Protection: The Laboratory Coat
A clean, knee-length laboratory coat with long sleeves and buttoned cuffs is required.[15] This protects your clothing and skin from incidental splashes and spills. For handling this specific compound, a 100% cotton or flame-resistant coat is recommended. Ensure the coat is fully buttoned at all times while in the laboratory.[9]
Eye and Face Protection: Shielding from a Critical Hazard
The eyes are particularly vulnerable to chemical insults.
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles that provide a complete seal around the eyes are mandatory.[15] Standard safety glasses with side shields do not offer adequate protection against splashes or fine powders.[10]
-
Recommended for Solids: When weighing or otherwise handling the powdered form of the compound, a full-face shield must be worn in addition to chemical splash goggles.[9] This provides an extra layer of protection against accidental dispersal of the solid material.
Respiratory Protection
When used within a properly functioning chemical fume hood, additional respiratory protection is typically not required. However, in situations where engineering controls may be insufficient (e.g., cleaning a large spill, failure of the fume hood), respiratory protection is necessary. A NIOSH-approved respirator with an N95 or higher particulate filter is the minimum requirement for handling powders outside of a containment system.[16]
PPE Summary Table
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Double Nitrile Gloves | Chemical Splash Goggles & Face Shield | Buttoned Lab Coat | Not required in fume hood |
| Preparing Solutions | Double Nitrile Gloves | Chemical Splash Goggles | Buttoned Lab Coat | Not required in fume hood |
| Running Reactions | Double Nitrile Gloves | Chemical Splash Goggles | Buttoned Lab Coat | Not required in fume hood |
| Spill Cleanup | Double Nitrile Gloves | Chemical Splash Goggles & Face Shield | Buttoned Lab Coat | N95 Respirator (or higher) |
Operational Plans: Safe Handling Workflows
Adhering to standardized procedures is critical for minimizing risk. The following workflows should be adopted as standard operating procedure.
PPE Donning and Doffing Sequence
Cross-contamination is most likely to occur during the removal of PPE. Following a strict sequence is vital.[11]
Caption: Correct sequence for donning and doffing PPE to prevent contamination.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste. Never dispose of this chemical down the drain or in regular trash.[3]
-
Solid Waste: Contaminated gloves, weigh paper, pipette tips, and other disposables should be collected in a dedicated, clearly labeled hazardous waste container. The container must be sealed when not in use.[3]
-
Liquid Waste: Solutions containing the compound and solvent rinses should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
Empty Containers: The original product container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected as hazardous waste. Subsequent rinses may also need to be collected depending on institutional and local regulations.[3]
Caption: Segregation and disposal workflow for contaminated materials.
Emergency Procedures
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5][16]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][16]
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention.[16]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16]
By adhering to these stringent protocols, researchers can safely handle this compound, ensuring both personal safety and the integrity of their research.
References
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Chemistry LibreTexts. (2021). Proper Protective Equipment. Retrieved from [Link]
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- S&G Gloves. (2025). Nitrile Glove Chemical Resistance Guide.
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University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]
- Benchchem. (n.d.). Proper Disposal of 2-Vinyl-1H-benzimidazole: A Guide for Laboratory Professionals.
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Triumvirate Environmental. (2021). 6 Safety Practices for Highly Hazardous Lab Chemicals. Retrieved from [Link]
- Outsourced Pharma. (n.d.). Safety Containment And Analysis Of Highly Potent Compounds From Development To Commercialization.
- Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from Environmental Health and Safety website.
- Flinn Scientific Canada. (n.d.). PPE Nitrile Acid-Resistant Gloves for Lab Safety.
- Chemistry LibreTexts. (2021). Proper Protective Equipment.
- Esco Pharma. (2017). It's more than just being Fragile : How to Handle Potent Formulation?.
- Westlab. (2017). Personal Protective Equipment (PPE) in the Laboratory.
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- Thermo Fisher Scientific. (2018). Safety Data Sheet - Imidazole.
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- BOC Sciences. (n.d.). CAS 1215206-71-5 this compound.
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- ChemScene. (n.d.). 1-Cyclohexyl-1H-benzo[d]imidazole | 91820-88-1.
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MedChemExpress. (n.d.). Benzo[12][14]cyclohept[1,2-d]imidazole, 1,4,5,6-tetrahydro-9-methyl-2-_3. Retrieved from MedChemExpress website.
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International Labour Organization. (n.d.). ICSC 1721 - IMIDAZOLE. Retrieved from [Link]
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- MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies.
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
